Caffeine
Description
Properties
IUPAC Name |
1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Record name | CAFFEINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAFFEINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | caffeine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caffeine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020232 | |
| Record name | Caffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Caffeine appears as odorless white powder or white glistening needles, usually melted together. Bitter taste. Solutions in water are neutral to litmus. Odorless. (NTP, 1992), Dry Powder, Odorless solid; Slightly soluble in water (1 g/ 46 mL); [Merck Index] White solid; Slightly soluble in water; [MSDSonline], Solid, ODOURLESS WHITE CRYSTALS OR CRYSTALLINE POWDER. | |
| Record name | CAFFEINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caffeine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Caffeine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CAFFEINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
352 °F at 760 mmHg (sublimes) (NTP, 1992), 178 °C (sublimes) | |
| Record name | CAFFEINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caffeine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAFFEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAFFEINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992), Solubility in water is increased by alkali benzoates, cinnamates, citrates or salicylates, In water, 2.16X10+4 mg/L at 25 °C, 1 gm dissolves in 46 mL water, 5.5 mL water at 80 °C, 1.5 mL boiling water, 66 mL alcohol, 22 mL alcohol at 60 °C, 50 mL acetone, 5.5 mL chloroform, 530 mL ether, 100 mL benzene, 22 mL boiling benzene., Soluble in pyridine, Freely soluble in pyrrole; slightly soluble in petroleum ether; freely soluble in tetrahydrofuran containing about 4% water, 21.6 mg/mL at 25 °C, Solubility in water, g/100ml: 2.17 | |
| Record name | CAFFEINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caffeine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAFFEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caffeine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CAFFEINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.23 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.23 at 18 °C/4 °C, 1.23 g/cm³ | |
| Record name | CAFFEINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAFFEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAFFEINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000001 [mmHg], 9.0X10-7 mm Hg at 25 °C /Extrapolated/ | |
| Record name | Caffeine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAFFEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, prismatic crystals, Hexagonal prisms, White, fleecy masses or long, flexible, silky crystals | |
CAS No. |
58-08-2 | |
| Record name | CAFFEINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caffeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeine [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | caffeine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | caffeine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caffeine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G6A5W338E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CAFFEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caffeine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CAFFEINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
460 °F (NTP, 1992), 235-237, 236.2 °C, 238 °C, 235 °C | |
| Record name | CAFFEINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caffeine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAFFEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/36 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caffeine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CAFFEINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0405 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Core Mechanism of Caffeine Action: A Technical Guide to Adenosine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental mechanism of action of caffeine, the world's most widely consumed psychoactive substance. The primary pharmacological target of this compound at physiologically relevant concentrations is the adenosine (B11128) receptor system.[1][2][3] this compound functions as a competitive antagonist at all four known adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃.[4] By blocking these receptors, this compound mitigates the effects of endogenous adenosine, a neuromodulator that promotes sleep and suppresses arousal.[5] This antagonism leads to the characteristic stimulant effects of this compound, including increased wakefulness, alertness, and improved cognitive performance.[6]
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine.[7] These receptors are broadly classified into two groups based on their coupling to adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP).
-
A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9]
-
A₂A and A₂B Receptors: These receptors couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[8][10]
The modulation of cAMP levels by adenosine receptors triggers a cascade of downstream signaling events that influence a wide range of physiological processes, including neurotransmitter release, neuronal excitability, and inflammation.[10][11]
Figure 1: Adenosine Receptor Signaling Pathways.
This compound as a Competitive Antagonist
This compound's molecular structure is similar to that of adenosine, allowing it to bind to adenosine receptors.[5][6] However, it does not activate these receptors and instead acts as a competitive antagonist, physically blocking adenosine from binding and exerting its effects.[12][13][14] The stimulant properties of this compound are primarily attributed to the blockade of A₁ and A₂A receptors in the central nervous system.[1] Blockade of A₂A receptors, in particular, has been shown to be crucial for this compound's arousal effects.[15][16]
Figure 2: this compound's Competitive Antagonism.
Quantitative Data: this compound's Affinity for Adenosine Receptors
The affinity of this compound for the different adenosine receptor subtypes has been quantified through various binding assays. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are common measures of antagonist potency. Lower values indicate higher affinity.
| Receptor Subtype | Species | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| A₁ | Equine | 77 | 344 | [17] |
| A₂A | Equine | 38 | 178 | [17] |
| A₁ | Human (in vivo) | - | 13 mg/L (approx. 67 µM) | [18][19] |
| A₂A | Human (platelets) | 1.29 (control) | - | [20] |
Note: Kᵢ and IC₅₀ values can vary depending on the tissue, species, and experimental conditions.
Chronic this compound consumption can lead to an upregulation of adenosine receptors, which may contribute to tolerance.[21][22][23] Studies in mice have shown that chronic this compound ingestion increases the density of cortical A₁ adenosine receptors by 20%, while the density of striatal A₂A receptors remains unchanged.[24]
Experimental Protocols
The characterization of this compound's interaction with adenosine receptors relies on established experimental methodologies, primarily radioligand binding assays and functional assays measuring downstream signaling, such as cAMP accumulation.
Radioligand Binding Assay
This technique is used to determine the affinity and density of receptors in a given tissue. A radiolabeled ligand with high affinity and specificity for the receptor of interest is incubated with a membrane preparation from the tissue. The binding of the radioligand is then measured in the presence and absence of competing unlabeled ligands, such as this compound.
Figure 3: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Brain tissue (e.g., cerebral cortex for A₁ receptors, striatum for A₂A receptors) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]DPCPX for A₁ receptors, [³H]ZM241385 for A₂A receptors) at a constant temperature.[17]
-
Competition Binding: To determine the affinity of this compound, incubations are performed with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using nonlinear regression to calculate the IC₅₀ value of this compound, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Assay
This functional assay measures the effect of receptor activation or inhibition on the intracellular concentration of the second messenger cAMP. For adenosine receptors, this assay can determine whether a ligand is an agonist or an antagonist and its potency.
Detailed Methodology:
-
Cell Culture: Cells expressing the adenosine receptor subtype of interest are cultured.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. They are then stimulated with an adenosine receptor agonist (for A₂A/A₂B) or an agent that increases cAMP (like forskolin, for A₁/A₃) in the presence of varying concentrations of this compound.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[25][26]
-
Data Analysis: The results are plotted as a concentration-response curve to determine the potency of this compound in antagonizing the agonist-induced changes in cAMP levels.
Conclusion
This compound's primary mechanism of action is the competitive antagonism of adenosine receptors, particularly the A₁ and A₂A subtypes in the brain. This blockade of adenosine's inhibitory effects leads to the well-known stimulant properties of this compound. The quantitative characterization of this compound's binding affinity and its effects on downstream signaling pathways, elucidated through techniques like radioligand binding assays and cAMP assays, provides a robust framework for understanding its physiological effects and for the development of novel therapeutics targeting the adenosine system.
References
- 1. The role of adenosine receptors in the central action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound - this compound for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonists: from this compound to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of adenosine receptors in this compound tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. Does adenosine receptor blockade mediate this compound-induced rotational behavior? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drkumardiscovery.com [drkumardiscovery.com]
- 16. jneurosci.org [jneurosci.org]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. itnonline.com [itnonline.com]
- 19. sciencedaily.com [sciencedaily.com]
- 20. ahajournals.org [ahajournals.org]
- 21. This compound alters A2A adenosine receptors and their function in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. blog.ultrahuman.com [blog.ultrahuman.com]
- 23. ahajournals.org [ahajournals.org]
- 24. Chronic this compound alters the density of adenosine, adrenergic, cholinergic, GABA, and serotonin receptors and calcium channels in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. resources.revvity.com [resources.revvity.com]
The Long-Term Effects of Caffeine on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted and often complex long-term effects of caffeine on synaptic plasticity. As the world's most widely consumed psychoactive substance, understanding its enduring impact on the fundamental mechanisms of learning and memory is of paramount importance for neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders. This document synthesizes key findings from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways to provide a comprehensive resource for the scientific community.
Executive Summary
Chronic this compound consumption elicits diverse and sometimes contradictory effects on synaptic plasticity, the cellular correlate of learning and memory. The primary mechanism of action is the antagonism of adenosine (B11128) A1 and A2A receptors, which disrupts the delicate balance of neuromodulation in key brain regions like the hippocampus. While some studies report an attenuation of long-term potentiation (LTP), a crucial form of synaptic strengthening, others indicate a neuroprotective role, particularly under conditions of stress or sleep deprivation. The long-term impact of this compound is not monolithic; it is contingent on a variety of factors including dosage, duration of exposure, and the physiological state of the organism. This guide will dissect these nuances, providing a granular view of the molecular underpinnings of this compound's influence on the brain.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the long-term effects of this compound on synaptic plasticity and related molecular markers.
Table 1: Effects of Chronic this compound on Long-Term Potentiation (LTP)
| Study System | This compound Administration | Duration | Brain Region | Synaptic Pathway | Key Findings | Reference |
| Freely behaving Sprague-Dawley rats | 1 g/L in drinking water | 3 weeks | Hippocampus | Perforant pathway to Dentate Gyrus (DG) | Significantly reduced LTP induction (P < 0.05) compared to controls.[1][2][3] | Blaise et al. |
| Male C57BL/6J mice | 0.3 g/L in drinking water | 2 weeks | Hippocampus, Prefrontal Cortex, Amygdala | Schaffer collateral-CA1, Layer II/III-V, External capsule-Lateral amygdala | No significant alteration in LTP magnitude compared to control mice.[4][5][6] | Lopes et al. |
| Adult male Wistar rats | 0.3 g/L in drinking water | 4 weeks | Hippocampus | Schaffer collateral-CA1 | Prevented sleep deprivation-induced impairment of early-phase LTP (E-LTP).[7][8][9] | Alhaider et al. |
| Human primary motor cortex | 200 mg this compound tablet | Acute | Primary Motor Cortex | Corticospinal tract | Decreased the degree of LTP-like plasticity induced by quadripulse TMS in "significant responders".[10] | Hanajima et al. |
| Mouse hippocampal slices | 50 µM this compound | Acute | Hippocampus | Schaffer collateral-CA1 | Decreased LTP amplitude by 35%.[11] | Lopes et al. |
Table 2: Molecular Effects of Chronic this compound Exposure
| Study System | This compound Administration | Duration | Brain Region | Molecular Marker | Key Findings | Reference |
| Middle-aged (12-month-old) rats | 1 mg/mL in drinking solution | 30 days | Hippocampus | BDNF, proBDNF, TrkB, CREB | Increased proBDNF and CREB concentrations; decreased TrkB levels. Prevented age-related increases in mature BDNF.[12] | Espinosa et al. |
| Adult male Wistar rats (with sleep deprivation) | 0.3 g/L in drinking water | 4 weeks | Hippocampus | Phosphorylated CaMKII (P-CaMKII) | Prevented sleep deprivation-associated decrease in P-CaMKII levels during E-LTP expression.[7][8][9] | Alhaider et al. |
| High-fat diet-fed mice | Not specified | Not specified | Hippocampus | BDNF | Prevented the reduction in hippocampal BDNF caused by a high-fat diet.[13] | Arnold et al. |
| Developing mouse cortical neurons | 500 µM this compound | 5 hours | Cortex | TrkB transcripts | Stimulated TrkB transcript levels by 2.1-fold.[14] | Chen et al. |
Key Experimental Protocols
This section details the methodologies employed in seminal studies to investigate the long-term effects of this compound on synaptic plasticity.
In Vivo Electrophysiology in Freely Behaving Rats
-
Objective: To assess the effect of chronic this compound consumption on LTP induction in the hippocampus of awake, behaving animals.
-
Animal Model: 10-week-old male Sprague-Dawley rats.
-
This compound Administration: this compound (1 g/L) was administered in the drinking water for 3 weeks. The control group received regular tap water.[1][2]
-
Surgical Implantation: Rats were chronically implanted with a stimulating electrode in the perforant pathway (PP) and a recording electrode in the dentate gyrus (DG) of the hippocampus.[1][2]
-
Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) and population spike amplitudes (PSAs) were recorded. Input/output (I/O) curves were generated to determine the baseline synaptic strength.
-
LTP Induction: A high-frequency stimulation (HFS) protocol, typically a series of trains of pulses (e.g., theta burst stimulation), was delivered to the PP to induce LTP.
-
Data Analysis: The magnitude and duration of LTP were quantified by measuring the percentage change in the PSA or fEPSP slope from baseline for up to 48 hours post-HFS. Statistical significance was determined using appropriate tests (e.g., t-test, ANOVA) with a significance level of P < 0.05.[1][3]
Ex Vivo Electrophysiology in Brain Slices
-
Objective: To examine the direct effects of chronic this compound intake on synaptic transmission and plasticity in isolated brain slices.
-
Animal Model: Adult male mice (e.g., C57BL/6J).
-
This compound Administration: this compound (e.g., 0.3 g/L) was provided in the drinking water for a specified period (e.g., 2-4 weeks).[4][6]
-
Slice Preparation: Animals were euthanized, and brains were rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the hippocampus, prefrontal cortex, or amygdala were prepared using a vibratome.
-
Electrophysiological Recordings: Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field potentials were recorded from the target synaptic pathway (e.g., Schaffer collateral-CA1) using a glass microelectrode.
-
LTP Induction: After establishing a stable baseline of synaptic responses, LTP was induced using a high-frequency stimulation (HFS) protocol (e.g., 3 trains of 100 Hz for 1 second, separated by 20 seconds).[6]
-
Data Analysis: LTP was quantified as the percentage increase in the fEPSP slope or amplitude measured at a specific time point (e.g., 50-60 minutes) after HFS relative to the pre-HFS baseline.
Western Blotting for Molecular Markers
-
Objective: To quantify the protein levels of key molecules involved in synaptic plasticity following chronic this compound treatment.
-
Sample Preparation: Following the treatment period, animals were euthanized, and the hippocampus or other brain regions of interest were dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was then blocked and incubated with primary antibodies specific for the proteins of interest (e.g., BDNF, CREB, P-CaMKII, TrkB).
-
Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
The long-term effects of this compound on synaptic plasticity are mediated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key molecular cascades.
This compound's Primary Mechanism: Adenosine Receptor Antagonism
This compound, a structural analog of adenosine, acts as a non-selective antagonist at A1 and A2A adenosine receptors. This is the principal mechanism through which it influences synaptic transmission and plasticity.
Caption: this compound antagonizes inhibitory A1 and facilitatory A2A adenosine receptors.
Downstream Effects on Glutamatergic Synaptic Plasticity
By blocking adenosine receptors, this compound indirectly modulates glutamate (B1630785) receptor function and downstream signaling cascades crucial for LTP and long-term depression (LTD).
Caption: this compound's impact on synaptic plasticity is mediated through complex downstream signaling.
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a typical experimental workflow for investigating the long-term effects of this compound on synaptic plasticity in an animal model.
Caption: A generalized experimental workflow for studying chronic this compound effects.
Discussion and Future Directions
The existing body of research presents a complex picture of this compound's long-term effects on synaptic plasticity. The discrepancies in findings, particularly regarding LTP, highlight the need for further investigation into the variables that influence these outcomes. Future studies should aim to:
-
Standardize Methodologies: A more standardized approach to this compound dosage and administration duration would facilitate clearer comparisons between studies.
-
Investigate Sex Differences: The majority of studies have been conducted in male animals. Given the known sex differences in both this compound metabolism and susceptibility to neurological disorders, it is crucial to include female subjects in future research.
-
Explore Different Brain Regions: While the hippocampus has been the primary focus, the effects of chronic this compound on synaptic plasticity in other brain regions, such as the prefrontal cortex and amygdala, warrant more in-depth investigation.[4][5][6]
-
Human Studies: While challenging, more human studies employing non-invasive techniques like transcranial magnetic stimulation (TMS) are needed to translate the findings from animal models to the human condition.[10][15]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound consumption disrupts hippocampal long-term potentiation in freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound consumption disrupts hippocampal long‐term potentiation in freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Chronic this compound Consumption on Synaptic Function, Metabolism and Adenosine Modulation in Different Brain Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chronic this compound Treatment Prevents Sleep Deprivation-Induced Impairment of Cognitive Function and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on long-term potentiation-like effects induced by quadripulse transcranial magnetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic this compound prevents changes in inhibitory avoidance memory and hippocampal BDNF immunocontent in middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound prevents weight gain and cognitive impairment caused by a high-fat diet while elevating hippocampal BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound modulates CREB-dependent gene expression in developing cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Chronic this compound consumption curbs rTMS-induced plasticity [frontiersin.org]
Caffeine's intricate dance with neuroinflammation: A technical guide to its core pathways
For Immediate Release
This technical guide offers an in-depth exploration of the molecular mechanisms through which caffeine modulates neuroinflammatory pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental evidence, presents detailed methodologies, and visualizes key signaling cascades.
Introduction: this compound as a Neuro-modulator
This compound, the world's most widely consumed psychoactive substance, has garnered significant attention for its neuroprotective properties.[1] A growing body of evidence suggests that its ability to mitigate neuroinflammation is a key aspect of this protective role.[2][3] Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a hallmark of many neurodegenerative diseases.[2] This guide delves into the principal molecular pathways through which this compound exerts its anti-inflammatory effects, focusing on its interaction with adenosine (B11128) A2A receptors, the subsequent modulation of the NF-κB signaling cascade, and the inhibition of the NLRP3 inflammasome.
Core Signaling Pathways Modulated by this compound
This compound's primary mechanism of action in the central nervous system is the antagonism of adenosine A2A receptors (A2AR).[4] This interaction initiates a cascade of downstream effects that ultimately suppress neuroinflammatory responses.
Adenosine A2A Receptor (A2AR) Antagonism
Adenosine, an endogenous nucleoside, accumulates in the extracellular space during metabolic stress and inflammation, acting as a danger signal. By binding to A2A receptors on microglia and astrocytes, adenosine promotes a pro-inflammatory state.[5] this compound, by competitively blocking these receptors, prevents adenosine-mediated activation of these glial cells.[4] This blockade is the initial and most critical step in this compound's anti-neuroinflammatory action.
Downregulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In a neuroinflammatory state, NF-κB is activated and translocates to the nucleus. This compound, through its antagonism of A2AR, has been shown to suppress the phosphorylation of key signaling molecules in the NF-κB pathway, such as Akt and IκBα.[6] This inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[6]
References
- 1. The neuroprotective effects of this compound in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurodegenerative Diseases: Can this compound Be a Powerful Ally to Weaken Neuroinflammation? [mdpi.com]
- 3. Having a Coffee Break: The Impact of this compound Consumption on Microglia-Mediated Inflammation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do this compound and more selective adenosine A2A receptor antagonists protect against dopaminergic neurodegeneration in Parkinson’s disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2A Adenosine Receptor: A Possible Therapeutic Target for Alzheimer’s Disease by Regulating NLRP3 Inflammasome Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses lipopolysaccharide-stimulated BV2 microglial cells by suppressing Akt-mediated NF-κB activation and ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Caffeine on Gut Microbiome Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between dietary components and the gut microbiome is a rapidly evolving field of research with significant implications for human health and therapeutic development. Among the myriad of dietary factors, caffeine, a widely consumed psychoactive compound, has emerged as a notable modulator of the gut microbial ecosystem. This technical guide synthesizes the current scientific understanding of this compound's impact on gut microbiome composition, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Quantitative Impact of this compound on Gut Microbiome Composition
This compound consumption has been shown to induce significant alterations in the diversity and composition of the gut microbiota. The following tables summarize the key quantitative findings from human and animal studies, providing a comparative overview of the observed changes at different taxonomic levels.
Table 1: Summary of this compound and Coffee's Impact on Gut Microbiota in Human Studies
| Study Population & Size | Intervention & Duration | Key Findings | Reference |
| 22,000 participants (shotgun metagenomic analysis) | Long-term coffee consumption | - Positive association with over 115 gut bacterial species. - Lawsonibacter asaccharolyticus showed the strongest association, with a median abundance 4.5–8-fold higher in coffee drinkers.[1] | [1] |
| Healthy adults | 3 cups of coffee/day for 3 weeks | - Increased abundance of Bifidobacterium spp.[2][3] | [2][3] |
| Adults | Higher vs. lower daily this compound intake | - Higher this compound intake was associated with higher alpha diversity (richness and evenness). - Higher relative abundance of Faecalibacterium and Alistipes. - Lower relative abundance of Erysipelatoclostridium.[4] | [4] |
| Healthy adults | Moderate coffee consumption (<4 cups/day) | - Increased relative abundance of Firmicutes and Actinobacteria. - Decreased relative abundance of Bacteroidetes.[2][3][5] | [2][3][5] |
| Healthy adults | Heavy coffee consumers (45–500 mL/daily) | - Higher fecal Prevotella abundance. | [4] |
Table 2: Summary of this compound and Coffee's Impact on Gut Microbiota in Animal Studies
| Animal Model | Intervention & Duration | Key Findings | Reference |
| Rats | Oral gavage with coffee (regular and decaffeinated) for 3 days | - Suppressed the total number of bacteria in the colon. - Reduced Enterobacteria and γ-proteobacteria.[2] | [2] |
| Rats | Long-term coffee consumption | - Increased short-chain fatty acid (SCFA)-producing bacteria such as Faecalibacterium and Bifidobacterium longum. - Decreased Prevotella. | [2] |
| Mice | Chronic this compound-induced sleep restriction | - Decreased abundance of Proteobacteria and Actinobacteria.[6][7] | [6][7] |
| Rats | In vitro exposure of fecal matter to coffee | - Suppressed growth of bacteria and other microbes at 1.5% and 3% coffee solutions (both regular and decaffeinated).[8] | [8] |
Experimental Protocols
Understanding the methodologies employed in studying the this compound-microbiome axis is crucial for interpreting the results and designing future investigations.
Human Intervention Study: Increased Bifidobacterium Abundance
-
Objective: To investigate the effect of daily coffee consumption on the gut microbiota of healthy human volunteers.
-
Study Design: A human volunteer study.
-
Participants: Healthy adult volunteers.
-
Intervention: Consumption of three cups of coffee per day.
-
Duration: 3 weeks.
-
Sample Collection: Fecal samples were collected before and after the intervention period.
-
Microbiome Analysis: The composition of the gut microbiota was analyzed, likely using 16S rRNA gene sequencing or shotgun metagenomics to identify and quantify bacterial populations.[2][3]
Animal Study: Suppression of Gut Microbiome in Rats
-
Objective: To determine the in vivo effect of coffee on the gut microbiota in a controlled animal model.
-
Study Design: In vivo animal study.
-
Animals: Rats.
-
Intervention: Daily oral gavage with a coffee solution (250 mg). Both regular and decaffeinated coffee were tested.
-
Duration: 3 days.
-
Sample Collection: Fecal and colonic contents were collected.
-
Microbiome Analysis: The total number of bacteria was quantified using bacterial culture techniques. Specific bacterial groups (Enterobacteria and γ-proteobacteria) were measured, likely using quantitative PCR (qPCR).[2]
Clinical Trial: Coffee Intake and Gut Microbiome in Colorectal Cancer Patients (COMMENCER Trial)
-
Objective: To investigate the effects of coffee intake on changes in the gut microbiome in patients with stage I-III colorectal cancer.
-
Study Design: Phase I/II randomized controlled trial.
-
Participants: Patients with stage I-III colorectal cancer who have completed standard treatment.
-
Intervention: Participants are randomized to receive either coffee capsules (Nestlé NESCAFÉ® TASTER'S CHOICE® House Blend) or a placebo. The daily dose is 6g of freeze-dried instant coffee, administered as capsules twice a day.
-
Duration: 8-12 weeks.
-
Sample Collection: Stool samples are collected for microbiome and metabolomic analysis.
-
Primary and Secondary Objectives: The primary objective is to measure the effect on hepatic fat fraction. Secondary objectives include measuring the effect on the stool microbiome and metabolomics.[9]
Signaling Pathways and Mechanisms of Action
The influence of this compound on the gut microbiome is not merely a matter of altering bacterial populations but also involves complex interactions with host signaling pathways and microbial metabolism.
Metabolism of Coffee Components by the Gut Microbiota
Coffee is a complex beverage containing numerous bioactive compounds beyond this compound, including polyphenols like chlorogenic acid (CGA). The gut microbiota plays a crucial role in metabolizing these compounds into more bioavailable and biologically active forms.
Caption: Metabolism of chlorogenic acid from coffee by gut microbiota.
Studies have shown that gut bacteria metabolize CGA into compounds like quinic acid.[10] This metabolic activity is linked to the presence of specific bacteria, such as Lawsonibacter asaccharolyticus, which thrives in the presence of coffee.[1][10] The resulting metabolites, including quinic acid and hippurate, are associated with antioxidant, anti-inflammatory, antibacterial, and antiviral properties.[1][10]
Purinergic Signaling and Immune Modulation
Recent research has uncovered a surprising link between a this compound metabolite, xanthine, and the differentiation of T helper 17 (Th17) cells in the gut, a process that can occur independently of the gut microbiota.
References
- 1. Research reveals metabolic link between coffee consumption and gut microbiome [nutritioninsight.com]
- 2. Effects of Coffee on Gut Microbiota and Bowel Functions in Health and Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Coffee on Gut Microbiota and Bowel Functions in Health and Diseases: A Literature Review [mdpi.com]
- 4. The Association between this compound Intake and the Colonic Mucosa-Associated Gut Microbiota in Humans—A Preliminary Investigation [mdpi.com]
- 5. Effects of Coffee on Gut Microbiota and Bowel Functions in Health and Diseases: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound-Induced Sleep Restriction Alters the Gut Microbiome and Fecal Metabolic Profiles in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coffee Suppresses Gut Microbiome, Improves Ability of Intestine to Contract: Study | Sci.News [sci.news]
- 9. Facebook [cancer.gov]
- 10. zoe.com [zoe.com]
The In Vivo Landscape of Caffeine Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of caffeine, with a focus on the array of identified metabolites. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the metabolic pathways and analytical workflows. While the primary metabolic routes of this compound are well-documented, this guide also incorporates data on less abundant metabolites, providing a more complete picture of this compound's biotransformation in humans.
Introduction to In Vivo this compound Metabolism
This compound (1,3,7-trimethylxanthine) is almost entirely metabolized in the liver, with less than 3% being excreted unchanged in urine[1][2]. The biotransformation of this compound is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP1A2 isoform, which accounts for over 95% of the initial metabolic steps[1][2]. The subsequent metabolism of primary metabolites involves several other enzymes, including CYP2A6, N-acetyltransferase 2 (NAT2), and xanthine (B1682287) oxidase (XO)[1][2].
The metabolic profile of this compound is diverse, leading to the production of numerous dimethylxanthines, monomethylxanthines, uric acid derivatives, and other minor metabolites[3][4]. Significant inter-individual variation in this compound metabolism is observed, influenced by genetic polymorphisms in metabolic enzymes, lifestyle factors such as smoking, and the use of concomitant medications[5]. Understanding these metabolic pathways is critical for assessing drug-metabolizing enzyme activity and predicting potential drug-drug interactions.
Quantitative Analysis of In Vivo this compound Metabolites
The following tables summarize the quantitative data on the urinary concentrations of this compound and its known metabolites from a large-scale human in vivo study. This data provides a baseline for the expected levels of these compounds in the general population.
Table 1: Urinary Concentrations of this compound and its Primary and Secondary Metabolites in the U.S. Population (NHANES 2009-2010) [6][7]
| Compound | Abbreviation | Geometric Mean (μmol/L) | Median (μmol/L) | 95% Confidence Interval (μmol/L) |
| This compound | 137X | 2.65 | 3.29 | 2.92 - 3.73 |
| Paraxanthine | 17X | 14.1 | 18.0 | 16.0 - 20.2 |
| Theophylline | 13X | 1.83 | 2.24 | 2.01 - 2.51 |
| Theobromine | 37X | 5.30 | 6.84 | 6.00 - 7.69 |
| 1-Methylxanthine | 1X | 15.0 | 19.4 | 17.3 - 21.6 |
| 1-Methyluric Acid | 1U | 45.4 | 58.6 | 52.1 - 65.9 |
| 1,7-Dimethyluric Acid | 17U | 10.1 | 12.9 | 11.6 - 14.4 |
| 5-Acetylamino-6-amino-3-methyluracil | AAMU | 12.7 | 16.2 | 14.4 - 18.2 |
| 1,3,7-Trimethyluric Acid | 137U | 0.811 | 0.980 | 0.862 - 1.11 |
| 1,3-Dimethyluric Acid | 13U | 2.14 | 2.68 | 2.39 - 3.01 |
| 3,7-Dimethyluric Acid | 37U | 1.10 | 1.34 | 1.18 - 1.52 |
| 3-Methylxanthine | 3X | 2.18 | 2.76 | 2.45 - 3.10 |
| 7-Methylxanthine | 7X | 3.51 | 4.45 | 3.93 - 5.01 |
| 3-Methyluric Acid | 3U | 0.448 | 0.560 | 0.497 - 0.620 |
| 7-Methyluric Acid | 7U | 0.898 | 1.11 | 0.984 - 1.25 |
Data adapted from Rybak, M. E., et al. (2015). Urine excretion of this compound and select this compound metabolites is common in the US population and associated with this compound intake. The Journal of nutrition, 145(4), 766–774.[6][7]
Novel and Minor this compound Metabolites
While the major metabolic pathways of this compound are well-established, research has pointed towards the existence of other, less common metabolic routes.
1,3,7-Trimethyluric Acid
1,3,7-Trimethyluric acid is a minor metabolite formed through the C-8 hydroxylation of this compound[1][2]. This pathway is distinct from the primary demethylation routes. While it constitutes a small fraction of overall this compound metabolism, its formation is of interest for potentially assessing the activity of different CYP450 isoforms.
Trimethylallantoin
The formation of 1,3,8-trimethylallantoin from this compound has been demonstrated in in vitro studies using rat liver slices, where it constituted a significant portion of the metabolites formed[2]. However, there is currently a lack of robust quantitative data confirming the presence and concentration of trimethylallantoin and its derivatives in human plasma or urine following this compound consumption in vivo. Further research is needed to elucidate the relevance of this pathway in humans.
Experimental Protocols
The following protocols are representative of the methodologies used for the in vivo analysis of this compound and its metabolites.
Sample Collection and Preparation for Urine Analysis
-
Urine Collection : Collect spot or 24-hour urine samples from subjects. For studies investigating the response to a specific this compound dose, a baseline urine sample is collected prior to administration, followed by timed collections post-dose (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours)[8].
-
Sample Storage : Immediately after collection, urine samples should be frozen and stored at -20°C or lower to prevent degradation of metabolites.
-
Sample Pre-treatment (Solid-Phase Extraction - SPE) [9]:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To 100 µL of urine, add an internal standard solution.
-
Dilute the sample with 0.1% acetic acid.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by equilibration with 0.1% formic acid.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 0.1% formic acid to remove interfering substances.
-
Elute the analytes (this compound and its metabolites) with methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of 0.1% acetic acid and acetonitrile) for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation :
-
HPLC System : A high-performance liquid chromatography system equipped with a C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed to separate the various metabolites.
-
Flow Rate : A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature : The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is generally used for the detection of this compound and its metabolites.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is the preferred method for quantification, offering high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Data Analysis : The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards.
-
Visualizations of Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Conclusion
The in vivo metabolism of this compound is a multifaceted process resulting in a wide array of metabolites. While the major pathways of N-demethylation and C-8 hydroxylation are well-characterized, the potential for other minor metabolic routes exists. The quantitative data presented provides a valuable reference for researchers in the field. The detailed experimental protocols and workflows offer a practical guide for the analysis of this compound and its metabolites in biological samples. As analytical techniques continue to advance in sensitivity and resolution, the discovery and quantification of previously unidentified, low-abundance this compound metabolites in vivo remains an active area of research, promising a more complete understanding of this compound's biotransformation and its physiological effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary this compound metabolites in man. Age-dependent changes and pattern in various clinical situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Urine excretion of this compound and select this compound metabolites is common in the U.S. population and associated with this compound intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of this compound and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Urinary this compound Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Caffeine on Autophagy: A Preliminary Mechanistic Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeine, a widely consumed psychoactive compound, has garnered significant attention for its potential modulatory effects on autophagy, a fundamental cellular process for degrading and recycling cellular components. This technical guide provides a preliminary investigation into the molecular mechanisms by which this compound influences autophagy. We summarize key quantitative data from published studies, detail relevant experimental protocols, and present signaling pathways and experimental workflows as visual diagrams. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and its derivatives in autophagy-related pathologies.
Introduction
Autophagy is an evolutionarily conserved catabolic process crucial for maintaining cellular homeostasis. It involves the sequestration of cytoplasmic components, such as misfolded proteins and damaged organelles, within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed materials. Dysregulation of autophagy has been implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.
Recent studies have suggested that this compound can induce autophagy in various cell types and in vivo models.[1][2][3] This has opened up avenues for exploring this compound as a potential therapeutic agent for diseases where the upregulation of autophagy is beneficial. This guide delves into the core molecular pathways affected by this compound and provides practical information for researchers investigating this phenomenon.
Signaling Pathways Modulated by this compound
This compound's influence on autophagy is primarily mediated through its interaction with key signaling pathways that regulate cellular metabolism and growth. The most well-documented pathways include the mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase) signaling cascades.
mTOR Pathway
The mTOR complex 1 (mTORC1) is a central inhibitor of autophagy. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins like ULK1. This compound has been shown to inhibit mTORC1 activity, thereby relieving this suppression and promoting the initiation of autophagy.[1][2][4] This inhibition leads to the dephosphorylation and activation of the ULK1 complex, a critical step in autophagosome formation.
Caption: this compound-mediated inhibition of mTORC1, a key negative regulator of autophagy.
AMPK Pathway
AMPK is a cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio). Activated AMPK promotes autophagy both by directly phosphorylating and activating the ULK1 complex and by inhibiting mTORC1. Some studies suggest that this compound can activate AMPK, contributing to its pro-autophagic effects.[3][5] The activation of AMPK by this compound may be linked to its effects on intracellular calcium levels.[3]
References
- 1. Coffee induces autophagy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis by enhancement of autophagy via PI3K/Akt/mTOR/p70S6K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes autophagy in skeletal muscle cells by increasing the calcium-dependent activation of AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis by enhancement of autophagy via PI3K/Akt/mTOR/p70S6K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes autophagy in skeletal muscle cells by increasing the calcium-dependent activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Caffeine: Unraveling its Influence on Cerebral Blood Flow and Neurovascular Coupling
A Technical Guide for Researchers and Drug Development Professionals
Caffeine, the world's most widely consumed psychoactive substance, exerts a profound and complex influence on the human brain. Its well-known stimulant effects are accompanied by significant alterations in cerebral hemodynamics, primarily a reduction in cerebral blood flow (CBF) and a modulation of neurovascular coupling—the intricate process that matches local blood flow to neuronal activity.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Quantitative Effects of this compound on Cerebral Blood Flow
This compound consistently induces cerebral vasoconstriction, leading to a significant reduction in CBF.[4] This effect is primarily mediated by its role as a non-selective antagonist of adenosine (B11128) A1 and A2A receptors.[2][5] The magnitude of this reduction is influenced by habitual this compound intake and the individual's current this compound status (abstained vs. caffeinated).
The following tables summarize the quantitative data from key studies investigating the impact of this compound on CBF.
| Table 1: Effect of a Single Dose of this compound on Cerebral Blood Flow (CBF) | |||
| Study | This compound Dose | Participant Group | CBF Reduction (%) |
| Addicott et al. (2009)[4] | 250 mg | Low, Moderate, and High Users (Abstained State) | ~27% (average) |
| Field et al. (2003)[6] | 250 mg | Not specified | 22-30% |
| Lunt et al. (2004) | 250 mg | Not specified | 22-30% |
| Cameron et al. (1990) | 250 mg | Not specified | 22-30% |
| Kennedy & Haskell-Ramsay (2016) | 200 mg | Healthy Adults | Not specified, but significant reduction |
| Mulderink et al. (2002) | 200 mg | Healthy Volunteers | 13.2% |
| Diukova et al. (2012) | 250 mg | Stroke Patients & Healthy Controls | 22% (average) |
| Liu et al. (2004)[7] | 2.5 mg/kg IV | Healthy Volunteers | 35% |
| Table 2: Influence of Habitual this compound Use on CBF Response to this compound | ||||
| Study | This compound User Group | Daily Intake | State | CBF Reduction (%) |
| Addicott et al. (2009)[4] | Low Users | ~45 mg/day | Abstained | Larger reduction |
| Moderate Users | ~405 mg/day | Abstained | Larger reduction | |
| High Users | ~950 mg/day | Abstained | Larger reduction | |
| Low Users | ~45 mg/day | Native | Smaller reduction | |
| Moderate Users | ~405 mg/day | Native | Smaller reduction | |
| High Users | ~950 mg/day | Native | Smaller reduction |
Experimental Protocols for Assessing this compound's Effects
A variety of advanced neuroimaging and physiological monitoring techniques are employed to investigate the influence of this compound on cerebral hemodynamics. The following sections detail the common experimental methodologies.
Magnetic Resonance Imaging (MRI)
MRI is a cornerstone for non-invasively quantifying CBF and blood-oxygen-level-dependent (BOLD) signals.
-
Arterial Spin Labeling (ASL): ASL is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to measure CBF.[8][9]
-
Labeling: A radiofrequency pulse is applied to the arterial blood in the neck to invert the magnetization of water protons.
-
Post-Labeling Delay: A delay allows the labeled blood to travel into the brain.
-
Image Acquisition: A "tagged" image is acquired, followed by a "control" image without the labeling pulse.
-
CBF Calculation: The difference between the tagged and control images is proportional to CBF.
-
-
Blood-Oxygen-Level-Dependent (BOLD) fMRI: BOLD fMRI measures changes in blood oxygenation, which are related to neural activity.[8] this compound's vasoconstrictive effects can reduce the baseline BOLD signal, which can, in some cases, enhance the BOLD response to a stimulus.[10]
Transcranial Doppler (TCD) Ultrasonography
TCD is a non-invasive technique used to measure the velocity of blood flow in the major cerebral arteries.[11][12]
-
Probe Placement: A low-frequency ultrasound probe is placed on the temporal bone to insonate the middle cerebral artery (MCA) or other major cerebral arteries.
-
Velocity Measurement: The Doppler shift of the ultrasound signal is used to calculate the blood flow velocity.
-
Functional TCD (fTCD): TCD can be used to measure changes in blood flow velocity in response to cognitive or motor tasks, providing an index of neurovascular coupling.[13]
Subject Preparation and Dosing
-
This compound Abstinence: Participants are typically required to abstain from this compound for a specified period (e.g., 12-24 hours) before the experiment to establish a baseline state.[3]
-
Dosing: this compound is administered orally in capsule or tablet form, or intravenously. Doses typically range from 200 mg to 250 mg.[4][11]
-
Blinding: Double-blind, placebo-controlled designs are often used to minimize bias.[11]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action on the cerebral vasculature is the antagonism of adenosine receptors, particularly the A1 and A2A subtypes.
Adenosine-Mediated Vasodilation
Under normal physiological conditions, adenosine acts as a vasodilator in the brain. Increased neuronal activity leads to the release of adenosine, which binds to A2A receptors on vascular smooth muscle cells, leading to relaxation and increased blood flow to match the metabolic demand.
This compound's Antagonistic Effect
This compound, being structurally similar to adenosine, competitively binds to and blocks adenosine receptors. This blockade prevents adenosine-mediated vasodilation, resulting in a net vasoconstrictive effect and a reduction in resting CBF.
Impact on Neurovascular Coupling
By blocking adenosine receptors, this compound disrupts the normal neurovascular coupling process. The typical increase in CBF in response to neuronal activation is attenuated.[5] This "uncoupling" of blood flow and metabolism is a critical consideration in functional neuroimaging studies.[14]
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and the Control of Cerebral Hemodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. The effect of daily this compound use on cerebral blood flow: How much this compound can we tolerate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between this compound-Induced Changes in Resting Cerebral Perfusion and Blood Oxygenation Level-Dependent Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induced uncoupling of cerebral blood flow and oxygen metabolism: A calibrated-BOLD fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cfn.upenn.edu [cfn.upenn.edu]
- 9. fMRI: Arterial Spin Labeling [fmri.research.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Measuring this compound-induced changes in middle cerebral artery blood velocity using transcranial Doppler in patients recovering from ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Can Affect Velocity in the Middle Cerebral Artery During Hyperventilation, Hypoventilation, and Thinking: A Transcranial Doppler Study | Zendy [zendy.io]
- 13. Functional transcranial Doppler: Selection of methods for statistical analysis and representation of changes in flow velocity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Interactions Between Caffeine and Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeine, a widely consumed psychoactive compound, exerts its physiological effects through multiple mechanisms, including the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs). This technical guide provides a comprehensive overview of the molecular interactions between this compound and PDEs, detailing the downstream signaling consequences, summarizing the available quantitative data, and outlining key experimental protocols for studying these interactions. Due to the limited availability of high-resolution structural data for a this compound-PDE complex, a hypothetical binding model is presented based on known PDE active site features. This guide serves as a resource for researchers in pharmacology, biochemistry, and drug development interested in the nuanced role of methylxanthines as PDE inhibitors.
Introduction
This compound (1,3,7-trimethylxanthine) is a purine (B94841) alkaloid known for its stimulant effects.[1] While its primary mechanism of action is the antagonism of adenosine (B11128) receptors, this compound also functions as a competitive, non-selective inhibitor of phosphodiesterases (PDEs).[2][3][4] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular levels of these crucial second messengers.[5] By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP, leading to a cascade of downstream signaling events.[1] Although generally considered a weak inhibitor, this action contributes to this compound's diverse physiological effects, particularly at higher concentrations.[1][6]
Molecular Interactions and Signaling Pathways
Mechanism of Phosphodiesterase Inhibition
This compound's structural similarity to the purine rings of cAMP and cGMP allows it to competitively bind to the active site of phosphodiesterases.[2] This competitive inhibition prevents the hydrolysis of cAMP and cGMP to their inactive monophosphate forms, AMP and GMP, respectively. The accumulation of intracellular cAMP is a key consequence of this compound's interaction with PDEs.
Downstream Signaling: The cAMP/PKA Pathway
The elevation of intracellular cAMP levels triggers the activation of Protein Kinase A (PKA), a central node in many signaling pathways. The activation of the cAMP/PKA pathway by this compound-mediated PDE inhibition can be visualized as follows:
Hypothetical this compound Binding in the PDE Active Site
While a definitive co-crystal structure of this compound bound to a phosphodiesterase is not publicly available, a hypothetical model of their interaction can be proposed based on the known structural features of PDE active sites and this compound's molecular structure. Molecular docking studies with other small molecules and PDE active sites reveal key interaction points. The active site of PDEs typically contains a metal-binding pocket and hydrophobic regions that accommodate the purine ring of the substrate.
In this model, the xanthine (B1682287) core of this compound is predicted to engage in π-π stacking interactions with aromatic residues within the hydrophobic pocket of the PDE active site. The carbonyl oxygens of this compound may coordinate with the metal ions present in the active site, while the nitrogen atoms could form hydrogen bonds with key residues, such as the invariant glutamine that is crucial for substrate recognition.
Quantitative Data on this compound-PDE Interactions
This compound is consistently described as a non-selective and relatively weak phosphodiesterase inhibitor.[1][3] Consequently, comprehensive quantitative data, such as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) across all PDE families, are not as extensively documented as for more potent and selective inhibitors. The available data indicates that micromolar to millimolar concentrations of this compound are required for significant PDE inhibition.
| PDE Family | Substrate | This compound Inhibition Data | Reference |
| PDE1 | Ca²⁺/CaM-stimulated | 20% inhibition at 0.1 mM; 80% inhibition at 1 mM | [6] |
| PDE2 | cGMP-stimulated | Data not readily available | - |
| PDE3 | cGMP-inhibited | Data not readily available | - |
| PDE4 | cAMP-specific | Qualitative inhibition reported | [5][7] |
| PDE5 | cGMP-specific | Qualitative inhibition reported | [5] |
| PDE6 | cGMP-specific | Data not readily available | - |
| PDE7 | cAMP-specific | Data not readily available | - |
| PDE8 | cAMP-specific | Data not readily available | - |
| PDE9 | cGMP-specific | Data not readily available | - |
| PDE10 | cAMP & cGMP | Data not readily available | - |
| PDE11 | cAMP & cGMP | Data not readily available | - |
Note: The lack of specific values in the table reflects their limited availability in peer-reviewed literature. The primary mechanism of this compound's action at typical physiological concentrations is considered to be adenosine receptor antagonism.[1]
Experimental Protocols
The following sections outline detailed methodologies for key experiments used to characterize the interaction between this compound and phosphodiesterases.
Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
This high-throughput assay measures the inhibition of PDE activity by quantifying the amount of fluorescently labeled nucleotide monophosphate produced.
4.1.1. Principle
A fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate for the PDE enzyme. In the presence of a binding agent that selectively binds to the linear monophosphate product, the fluorescence polarization (FP) signal increases as the product is formed. An inhibitor will reduce the rate of product formation, resulting in a lower FP signal.
4.1.2. Materials
-
Purified recombinant human PDE enzyme of interest
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
PDE assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Binding Agent (specific for the assay kit)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
4.1.3. Experimental Workflow
4.1.4. Data Analysis
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 x [1 - (FP_sample - FP_blank) / (FP_no_inhibitor - FP_blank)]
The IC50 value, the concentration of inhibitor that causes 50% inhibition of PDE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Colorimetric PDE Activity Assay
This assay provides a colorimetric readout of PDE activity by measuring the amount of phosphate (B84403) released.
4.2.1. Principle
The PDE enzyme hydrolyzes cAMP or cGMP to AMP or GMP. A 5'-nucleotidase is then added to hydrolyze the monophosphate, releasing inorganic phosphate (Pi). The amount of Pi is then quantified using a malachite green-based reagent, which forms a colored complex with phosphate.
4.2.2. Materials
-
Purified recombinant human PDE enzyme
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
PDE assay buffer
-
Malachite green reagent
-
This compound (or other test compounds)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at ~620 nm
4.2.3. Procedure
-
Reaction Setup: In a microplate well, combine the PDE assay buffer, the test compound (this compound), and the PDE enzyme.
-
Initiation: Start the reaction by adding the cAMP or cGMP substrate.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Second Enzymatic Step: Add 5'-nucleotidase to the reaction mixture and incubate for an additional 10-20 minutes to convert AMP/GMP to adenosine/guanosine and phosphate.
-
Color Development: Add the malachite green reagent to each well to detect the released phosphate.
-
Measurement: Read the absorbance at approximately 620 nm.
4.2.4. Data Analysis
A standard curve is generated using known concentrations of phosphate. The amount of phosphate produced in each sample is determined from the standard curve. The percentage of inhibition and IC50 values are then calculated as described for the fluorescence polarization assay.
Conclusion
This compound's role as a non-selective phosphodiesterase inhibitor, while secondary to its primary mechanism of adenosine receptor antagonism, contributes to its complex pharmacological profile. The inhibition of PDEs leads to an increase in intracellular cyclic nucleotides, activating downstream signaling pathways such as the PKA pathway. Although quantitative data on the potency of this compound against specific PDE isoforms is sparse, the experimental protocols detailed in this guide provide a framework for researchers to further investigate these interactions. Future studies employing co-crystallography or advanced molecular modeling techniques are needed to fully elucidate the precise molecular interactions between this compound and the various phosphodiesterase families, which will provide a more complete understanding of this well-known compound's multifaceted biological activities.
References
- 1. Pharmacology of this compound - this compound for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Caffeine in Human Serum using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeine (1,3,7-trimethylxanthine) is a widely consumed central nervous system stimulant, and its quantification in biological matrices like serum is crucial for pharmacokinetic studies, clinical monitoring, and drug development research.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust, sensitive, and widely used analytical technique for this purpose.[1][3] This application note provides two detailed protocols for the quantification of this compound in human serum: a comprehensive method using Solid-Phase Extraction (SPE) for sample cleanup and a rapid method using simple Protein Precipitation (PPT).
Principle of the Method
The method utilizes reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[1][4] Serum samples are first processed to remove proteins and other interfering substances. The prepared sample is injected into the HPLC system. This compound and an internal standard (IS) are separated on the C18 column based on their hydrophobicity. The components are then detected by a UV detector at a wavelength where this compound exhibits maximum absorbance, typically between 270-275 nm.[2][4] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed from standards of known concentrations.
This compound Metabolism Pathway
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[5][6][7] The main metabolic pathway (70-80%) involves N-3 demethylation to form paraxanthine.[5][8] Minor pathways include N-1-demethylation to theobromine (B1682246) and 7-N-demethylation to theophylline.[5] These metabolites are further processed and excreted in the urine.[6]
Caption: Primary metabolic pathways of this compound in the liver.
Experimental Protocols
Two distinct protocols are presented. Protocol 1 utilizes Solid-Phase Extraction for maximum sample purity, ideal for rigorous clinical studies. Protocol 2 employs a rapid Protein Precipitation method, suitable for high-throughput screening.
Experimental Workflow Overview
Caption: Comparative workflow for serum sample preparation.
Materials and Reagents
-
Chemicals: this compound (≥99%), Internal Standard (e.g., 7-(β-hydroxyethyl)theophylline or Antipyrine), Acetonitrile (B52724) (HPLC Grade), Methanol (HPLC Grade), Perchloric Acid, Acetic Acid, Potassium Phosphate (B84403), HPLC Grade Water.[3][9]
-
Equipment: HPLC system with UV/Vis or Photodiode Array (PDA) detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., Strata-X™), nitrogen evaporator, pH meter.
Protocol 1: Solid-Phase Extraction (SPE) Method
This protocol is adapted from a method validated for plasma, which is directly applicable to serum.[3]
1. Preparation of Standards and Quality Controls (QC)
-
Stock Solution: Prepare a 100 µg/mL this compound stock solution in HPLC grade water.
-
Working Standards: Serially dilute the stock solution to prepare working standards. For a calibration range of 0.1–40 µg/mL, spike drug-free serum with known amounts of this compound.[3]
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 5, and 30 µg/mL) in drug-free serum.[3]
-
Internal Standard (IS): Prepare a 20 µg/mL working solution of 7-(β-hydroxyethyl)theophylline in water.[3]
2. Serum Sample Preparation
-
To 0.5 mL of serum sample, standard, or QC, add an appropriate volume of the IS working solution.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the serum sample onto the SPE cartridge under low vacuum.
-
Wash the cartridge with 1 mL of 5% methanol.[3]
-
Elute this compound and metabolites with 1 mL of a methanol-2% acetic acid (70:30) solution.[3]
-
Dry the eluent under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 50 µL of the mobile phase, filter through a 0.22 µm filter, and inject into the HPLC system.[3]
3. HPLC Conditions
-
Column: Zorbax® SB-Aq C18 (2.1 x 100 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient of Mobile Phase A (10 mM phosphate buffer, pH 6.8) and Mobile Phase B (Acetonitrile).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Detection Wavelength: 273 nm.[3]
-
Injection Volume: 15 µL.[3]
-
Column Temperature: 40°C.[3]
-
Run Time: 15 minutes.[3]
Protocol 2: Protein Precipitation (PPT) Method
This protocol offers a faster, simpler alternative to SPE.[9][10]
1. Preparation of Standards and Quality Controls (QC)
-
Stock and Working Solutions: Prepare as described in Protocol 1, but for a calibration range of 0.05 to 20 µg/mL in drug-free serum.[9]
-
Internal Standard (IS): Prepare an Antipyrine working solution (40 µg/mL) in 30% (v/v) perchloric acid.[9]
2. Serum Sample Preparation
-
Pipette 500 µL of the serum sample, standard, or QC into a microcentrifuge tube.
-
Add 200 µL of the IS working solution (containing perchloric acid).[9]
-
Vortex the tube for 20 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.[9]
-
Collect the clear supernatant and inject 100 µL into the HPLC system.[9]
3. HPLC Conditions
-
Column: Waters Atlantis C18 (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: Isocratic mixture of 15 mM potassium phosphate (pH 3.5) and acetonitrile (83:17, v/v).[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 274 nm.[10]
-
Injection Volume: 100 µL.[9]
-
Run Time: Approximately 10 minutes.[9]
Method Validation and Performance
The following tables summarize the validation parameters reported for similar HPLC-UV methods for this compound quantification in plasma/serum.
Table 1: Chromatographic and Linearity Data
| Parameter | Protocol 1 (SPE)[3] | Protocol 2 (PPT)[9][10] | Alternative Isocratic Method[1] |
| Analyte | This compound | This compound | This compound |
| Internal Standard | 7-(β-hydroxyethyl)theophylline | Antipyrine | Not specified |
| Retention Time (this compound) | ~8.8 min (gradient) | ~4.7 min | ~7.7 min |
| Linearity Range (µg/mL) | 0.1 – 40 | 0.05 – 20 | 1 – 10 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.999 |
Table 2: Accuracy, Precision, and Recovery Data
| Parameter | Protocol 1 (SPE)[3] | Protocol 2 (PPT)[10] | Alternative Isocratic Method[1] |
| Intra-day Accuracy (%) | 96.5 – 105.2 | Bias ≤ 3% | Not Reported |
| Inter-day Accuracy (%) | 97.1 – 106.2 | Bias ≤ 3% | Not Reported |
| Intra-day Precision (%CV) | < 10% | ≤ 5.4% | 1.9% |
| Inter-day Precision (%CV) | < 10% | ≤ 5.4% | 1.93% |
| Mean Recovery (%) | 92 - 102% | ~91% | > 90% |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL | 1.5 µg/mL |
Conclusion
The HPLC-UV methods described provide a reliable and accurate means for quantifying this compound in human serum. The choice between the Solid-Phase Extraction and Protein Precipitation protocols depends on the specific requirements of the study. The SPE method offers cleaner extracts and is suitable for detailed pharmacokinetic analysis where metabolites are also of interest. The PPT method is significantly faster and is well-suited for routine analysis or high-throughput applications where rapid turnaround is essential. Both methods demonstrate excellent linearity, precision, and accuracy, making them fit for purpose in a research or clinical laboratory setting.
References
- 1. jetir.org [jetir.org]
- 2. fchpt.stuba.sk [fchpt.stuba.sk]
- 3. HPLC Method for Quantification of this compound and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomanufacturing.org [biomanufacturing.org]
- 5. ClinPGx [clinpgx.org]
- 6. SMPDB [smpdb.ca]
- 7. Pharmacokinetics of this compound: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of this compound - this compound for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Chronic Caffeine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing chronic caffeine administration studies in rodent models. The following sections detail established protocols for this compound delivery, subsequent behavioral and biochemical analyses, and the underlying signaling pathways.
Data Presentation: Quantitative Parameters for Chronic this compound Administration
The following tables summarize common dosage ranges, administration routes, and durations for chronic this compound studies in mice and rats, as extracted from peer-reviewed literature.
Table 1: Chronic this compound Administration Parameters in Mice
| Administration Route | Dosage Range | Duration | Key Considerations |
| Drinking Water | 0.3 - 1.0 g/L | 7 days - 4 months | Easy to administer, less stressful for the animals. Concentration may need adjustment based on water intake to achieve the desired mg/kg/day dose.[1][2] |
| Intraperitoneal (IP) Injection | 10 - 50 mg/kg/day | 7 - 21 days | Precise dosage control. Can be stressful due to repeated injections.[3] |
| Oral Gavage | 8 - 20 mg/kg/day | 4 - 6 weeks | Ensures accurate dosing. Potential for stress and esophageal injury if not performed correctly.[4][5] |
Table 2: Chronic this compound Administration Parameters in Rats
| Administration Route | Dosage Range | Duration | Key Considerations |
| Drinking Water | 0.3 - 1.0 g/L | 21 - 40 days | Non-invasive and suitable for long-term studies. Requires monitoring of water consumption to ensure consistent dosing.[6][7] |
| Intraperitoneal (IP) Injection | 20 - 100 mg/kg/day | 21 days | Allows for exact dosage administration. Repeated handling and injection can induce stress.[6] |
| Oral Gavage | 8 mg/kg/day | 4 weeks | Direct and precise administration. Requires skilled personnel to minimize stress and risk of injury.[5] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a chronic this compound administration study in rodents.
Experimental Protocols
Detailed methodologies for key behavioral and biochemical experiments are provided below.
Behavioral Assays
1. Open Field Test (OFT)
-
Purpose: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-reflective material and is evenly illuminated.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined amount of time (typically 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Between trials, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery, latency to enter the center.
-
2. Elevated Plus Maze (EPM)
-
Purpose: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated off the ground (e.g., 50 cm) with two open arms and two closed arms (enclosed by high walls).
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Clean the maze with 70% ethanol between animals.
-
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
3. Novel Object Recognition (NOR) Test
-
Purpose: To assess recognition memory.
-
Apparatus: An open field arena and two sets of identical, non-threatening objects.
-
Procedure:
-
Habituation Phase: Allow the animal to explore the empty open field arena for 5-10 minutes on two consecutive days.
-
Familiarization/Training Phase: Place two identical objects in the arena and allow the animal to explore them for 5-10 minutes.
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
Record all sessions via video.
-
-
Data Analysis:
-
Time spent exploring the novel object versus the familiar object.
-
A discrimination index can be calculated: (Time with novel object - Time with familiar object) / (Total exploration time).
-
4. Forced Swim Test (FST)
-
Purpose: To assess depressive-like behavior by measuring the animal's immobility in an inescapable situation.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Place the animal gently into the water-filled cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a pre-test/habituation period, and behavior is scored during the last 4 minutes.
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
-
Record the session for later scoring.
-
-
Data Analysis:
-
Time spent immobile (floating with only minor movements to keep the head above water).
-
Time spent swimming and climbing can also be scored.
-
Biochemical Assays
1. Western Blot for Adenosine (B11128) Receptors (A1 and A2A)
-
Purpose: To quantify the protein expression levels of adenosine A1 and A2A receptors in brain tissue (e.g., striatum, hippocampus, cortex).
-
Protocol:
-
Tissue Homogenization: Dissect the brain region of interest on ice and homogenize in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for adenosine A1 or A2A receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
2. HPLC for Dopamine (B1211576) and its Metabolites
-
Purpose: To measure the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue (typically the striatum).[8][9][10][11]
-
Protocol:
-
Sample Preparation: Dissect the striatum and homogenize in a solution containing an internal standard and an antioxidant (e.g., perchloric acid).
-
Centrifugation: Centrifuge the homogenate at high speed to pellet proteins and other cellular debris.
-
Filtration: Filter the supernatant to remove any remaining particulate matter.
-
HPLC-ECD Analysis: Inject a known volume of the filtered sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).
-
Separation and Detection: The mobile phase (a buffered solution with an organic modifier) separates DA, DOPAC, and HVA based on their physicochemical properties. The ECD detects the analytes as they elute from the column.
-
Quantification: Compare the peak areas of the analytes in the samples to those of known standards to determine their concentrations.
-
Signaling Pathways
Chronic this compound administration primarily affects neuronal signaling through its interaction with adenosine receptors, which in turn modulates dopaminergic and other neurotransmitter systems.
This compound's Primary Mechanism of Action
Downstream Effects on Dopamine and CREB Signaling
References
- 1. Long-term this compound treatment of Alzheimer mouse models ameliorates behavioural deficits and neuron loss and promotes cellular and molecular markers of neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic voluntary this compound intake in male Wistar rats reveals individual differences in addiction-like behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locomotor Activity in Mice During Chronic Treatment With this compound and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Micronized this compound Using a Novel Oral Delivery Film Results in Rapid Absorption and Electroencephalogram Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Methodological Discussion of this compound Research and Animal Avoidance Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral effects of acute and chronic administration of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Caffeine as a Non-Selective Adenosine Antagonist In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine, a member of the methylxanthine class of compounds, is the most widely consumed psychoactive substance globally.[1][2] Its primary mechanism of action at physiologically relevant concentrations is the competitive, non-selective antagonism of adenosine (B11128) receptors (A1, A2A, A2B, and A3).[2][3] Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking these receptors, this compound effectively inhibits the downstream signaling cascades initiated by adenosine. This property makes this compound a valuable tool for in-vitro research aimed at understanding the physiological roles of adenosine and for the initial stages of drug discovery targeting the adenosinergic system.
These application notes provide a comprehensive guide for utilizing this compound as a non-selective adenosine antagonist in in-vitro experimental setups. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for the four adenosine receptor subtypes. These values are critical for designing experiments with appropriate this compound concentrations to achieve effective receptor antagonism.
Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (µM) | Reference |
| A1 | 10.7 | [4] |
| A2A | 9.56 | [4] |
| A2B | 10.4 | [4] |
| A3 | 13.3 | [4] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound for Adenosine Receptors
| Receptor Subtype | Species | Assay Condition | IC50 (µM) | Reference |
| A1 | Rat | [3H]cyclohexyladenosine binding in brain membranes | 90 - 110 | [5] |
| A2 | Rat | Adenylate cyclase activation in striatal membranes | 80 | [5] |
| A1 | Human | In vivo 18F-CPFPX PET imaging in brain | ~67 (in plasma) | [6] |
| A2A | Equine | [3H]ZM241385 binding in striatal membranes | 19.4 | [7] |
Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP). The A2A and A2B receptors are primarily coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[8][9] Conversely, the A1 and A3 receptors are coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[8][9] this compound, by blocking these receptors, prevents adenosine-mediated modulation of cAMP levels.
References
- 1. Xanthine - Wikipedia [en.wikipedia.org]
- 2. This compound and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using this compound and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor antagonists: from this compound to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subclasses of adenosine receptors in the central nervous system: interaction with this compound and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Caffeine as a Positive Control for Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing caffeine as a positive control in phosphodiesterase (PDE) inhibition assays. This compound, a well-characterized non-selective PDE inhibitor, serves as a reliable benchmark for validating assay performance and comparing the potency of novel inhibitory compounds.
Introduction
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in a myriad of signal transduction pathways.[1] Inhibition of PDE activity leads to an accumulation of these cyclic nucleotides, thereby modulating downstream cellular responses. Consequently, PDE inhibitors have emerged as a significant class of therapeutic agents for a wide range of diseases.
This compound (1,3,7-trimethylxanthine) acts as a competitive non-selective inhibitor of several PDE isoforms.[2][3] Its primary mechanism in this context is the blockade of the active site of PDEs, preventing the degradation of cAMP and cGMP.[1] This well-established activity makes this compound an ideal positive control in PDE inhibition screening assays, ensuring the assay is performing as expected and providing a reference for the relative potency of test compounds.
Signaling Pathway of PDE Inhibition by this compound
The following diagram illustrates the canonical cAMP signaling pathway and the role of phosphodiesterase, which is inhibited by this compound.
Quantitative Data: this compound Inhibition of PDE Isoforms
This compound exhibits varying inhibitory potency across different phosphodiesterase isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| PDE Isoform | Substrate | IC50 of this compound (µM) | Reference |
| PDE1 | cGMP/cAMP | ~12 | (Choi et al., 1988) |
| PDE2 | cGMP/cAMP | ~400 | (Ukena et al., 1986) |
| PDE3 | cAMP | ~500 | (Butt et al., 1985) |
| PDE4 | cAMP | ~240 | (Ukena et al., 1986) |
| PDE5 | cGMP | ~35 | (Choi et al., 1988) |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
A variety of assay formats can be employed to measure phosphodiesterase activity and its inhibition. Below are generalized protocols for common assay types where this compound can be used as a positive control.
General Experimental Workflow
The following diagram outlines a typical workflow for a PDE inhibition assay.
Colorimetric PDE Activity Assay Protocol
This protocol is based on the cleavage of the phosphodiester bond in cAMP or cGMP, followed by a secondary enzymatic reaction that produces a quantifiable colorimetric signal.
Materials:
-
Purified Phosphodiesterase Enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
cAMP or cGMP Substrate
-
5'-Nucleotidase
-
Phosphate Detection Reagent (e.g., Malachite Green-based)
-
This compound (Positive Control)
-
Test Compounds
-
96-well Microplate
-
Microplate Reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO). Dilute to the desired concentrations in Assay Buffer.
-
Assay Setup:
-
Blank (No Enzyme): 50 µL Assay Buffer.
-
Negative Control (100% Activity): 40 µL Assay Buffer + 10 µL PDE Enzyme.
-
Positive Control (this compound): 30 µL Assay Buffer + 10 µL this compound solution + 10 µL PDE Enzyme.
-
Test Compound: 30 µL Assay Buffer + 10 µL Test Compound solution + 10 µL PDE Enzyme.
-
-
Pre-incubation: Gently mix and incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of cAMP or cGMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Secondary Reaction: Add 20 µL of 5'-Nucleotidase to each well and incubate for an additional 10 minutes at 30°C.
-
Detection: Add 50 µL of the Phosphate Detection Reagent to each well. Incubate at room temperature for 15-30 minutes for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the negative control, after subtracting the blank reading.
Fluorometric PDE Activity Assay Protocol
This assay utilizes a fluorogenic substrate that is converted into a highly fluorescent product upon cleavage by PDE.
Materials:
-
Purified Phosphodiesterase Enzyme
-
Assay Buffer
-
Fluorogenic PDE Substrate
-
This compound (Positive Control)
-
Test Compounds
-
Black 96-well Microplate
-
Fluorescence Microplate Reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and test compounds in Assay Buffer.
-
Assay Setup (in a black microplate):
-
Blank: 50 µL Assay Buffer.
-
Negative Control: 40 µL Assay Buffer + 10 µL PDE Enzyme.
-
Positive Control: 30 µL Assay Buffer + 10 µL this compound solution + 10 µL PDE Enzyme.
-
Test Compound: 30 µL Assay Buffer + 10 µL Test Compound solution + 10 µL PDE Enzyme.
-
-
Reaction Initiation: Add 10 µL of the fluorogenic PDE substrate to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the percentage of inhibition for each sample compared to the negative control after subtracting the blank signal.
Luminescent PDE Activity Assay Protocol
Luminescent assays are highly sensitive and are based on the depletion of the substrate (cAMP or cGMP), which is then measured in a subsequent kinase reaction that produces light.
Materials:
-
Purified Phosphodiesterase Enzyme
-
Assay Buffer
-
cAMP or cGMP Substrate
-
This compound (Positive Control)
-
Test Compounds
-
Detection Reagents (e.g., containing a kinase, a kinase substrate, and luciferase)
-
White opaque 96-well Microplate
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare dilutions of this compound and test compounds.
-
Assay Setup (in a white opaque microplate):
-
Add 10 µL of test compounds or controls (this compound) to the respective wells.
-
Add 10 µL of diluted PDE enzyme to all wells except the blank.
-
-
Reaction Initiation: Add 20 µL of cAMP or cGMP substrate to all wells.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Detection: Add 40 µL of the luminescent detection reagent to each well.
-
Incubation: Incubate for an additional 10-20 minutes at room temperature to allow the signal to stabilize.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in the luminescent signal corresponds to PDE activity. Calculate the percentage of inhibition based on the signal increase in the presence of an inhibitor.
Conclusion
This compound is a versatile and cost-effective positive control for a wide range of phosphodiesterase inhibition assays. Its non-selective nature allows it to be used for assays involving various PDE families. By incorporating this compound as a positive control, researchers can ensure the reliability and consistency of their screening data, facilitating the identification and characterization of novel PDE inhibitors for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of this compound - this compound for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound and selective phosphodiesterase inhibitors on respiration and behavior in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Real-Time Caffeine Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of biosensors for the real-time detection of caffeine. This document covers various biosensing methodologies, including electrochemical, fluorescent, and aptamer-based approaches, offering insights into their principles, construction, and performance characteristics.
Introduction to this compound Biosensors
This compound (1, 3, 7-trimethylxanthine) is a widely consumed psychoactive substance found in beverages, foods, and pharmaceuticals.[1] Real-time monitoring of this compound levels is crucial in various fields, including clinical diagnostics, food quality control, and personalized medicine.[2][3] Biosensors offer a rapid, sensitive, and cost-effective alternative to traditional analytical methods like high-performance liquid chromatography (HPLC).[4][5] This document outlines the development of different types of biosensors for real-time this compound detection.
Biosensor Types and Performance Data
Several types of biosensors have been developed for this compound detection, each with its own set of advantages and limitations. The choice of biosensor depends on the specific application, required sensitivity, and desired response time.
Electrochemical Biosensors
Electrochemical biosensors measure changes in electrical properties (current, potential, impedance) resulting from the interaction between this compound and a biological recognition element. These sensors are known for their high sensitivity, rapid response, and potential for miniaturization.[5][6]
Table 1: Performance Comparison of Electrochemical this compound Biosensors
| Biosensor Type | Biorecognition Element | Transduction Method | Linear Range | Limit of Detection (LOD) | Response Time | Reference |
| Amperometric | Pseudomonas alcaligenes MTCC 5264 | Amperometry | 0.1 - 1 mg/mL | - | < 3 min | [4] |
| Amperometric | Alkaline Phosphatase (ALP) | Amperometry | 0.2 - 10 µM | 0.1 µM | - | |
| Graphene-Based | - | Electrocatalysis | - | 1.2 x 10⁻⁷ M | - | [7][8] |
| Nafion-Gr/GCE | - | Differential Pulse Voltammetry | - | 1.2 x 10⁻⁷ M | - | [8] |
| Boron-Doped Diamond Electrode | - | Square Wave Voltammetry | - | - | - | [9][10] |
Fluorescent Biosensors
Fluorescent biosensors utilize changes in fluorescence intensity or lifetime upon this compound binding to a fluorescent probe. These sensors offer high sensitivity and are suitable for high-throughput screening.[11][12]
Table 2: Performance Comparison of Fluorescent this compound Biosensors
| Biosensor Type | Probe | Principle | Linear Range | Limit of Detection (LOD) | Reference |
| "this compound Orange" | BODIPY derivative | Fluorescence Enhancement | - | 50 µM | [11] |
| 3,5-diaminobenzoic acid | 3,5-diaminobenzoic acid | Fluorescence Quenching | 0.1 - 100 µM | 0.03 µM | [13][14][15] |
| Aptamer-Based | Structure-switching DNA aptamer | Fluorescence | - | 1.2 µM (buffer), 4.0 µM (serum) | [16][17][18] |
Aptamer-Based Biosensors (Aptasensors)
Aptasensors employ aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity, as the recognition element.[16][18] They offer advantages such as high stability, ease of synthesis, and modification.
Table 3: Performance Comparison of Aptamer-Based this compound Biosensors
| Biosensor Type | Transduction Method | Dissociation Constant (Kd) | Limit of Detection (LOD) | Reference |
| Fluorescent | Fluorescence | 2.2 to 14.6 µM | 1.2 µM | [17][18] |
| Colorimetric (AuNP-based) | Colorimetry | - | 6.25 µM | [19] |
Experimental Protocols
This section provides detailed protocols for the development of selected this compound biosensors.
Protocol 1: Development of an Amperometric Microbial Biosensor
This protocol is based on the immobilization of Pseudomonas alcaligenes cells, which can degrade this compound, onto an electrode surface.[4][20]
Materials:
-
Pseudomonas alcaligenes MTCC 5264 culture
-
Cellophane membrane (MWCO 3000-6000)
-
Gelatin
-
Glutaraldehyde (B144438) (2.5%)
-
Clark-type oxygen electrode
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound standards
Procedure:
-
Cell Culture and Harvesting: Culture Pseudomonas alcaligenes in a suitable medium. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Immobilization:
-
Prepare a suspension of the harvested cells in a gelatin solution.
-
Coat the cellophane membrane with the cell-gelatin mixture.
-
Cross-link the immobilized cells by exposing the membrane to glutaraldehyde vapor.
-
-
Biosensor Assembly:
-
Carefully place the cell-immobilized membrane over the tip of the Clark-type oxygen electrode.
-
Secure the membrane with an O-ring.
-
-
Measurement:
-
Immerse the biosensor in a stirred buffer solution at 30°C.
-
Allow the baseline current to stabilize.
-
Inject known concentrations of this compound and record the change in the output current, which corresponds to the oxygen consumption by the immobilized microorganisms during this compound degradation.
-
Protocol 2: Development of a Fluorescent Aptasensor
This protocol describes the design of a structure-switching fluorescent aptasensor for this compound detection.[16][17][18]
Materials:
-
This compound-binding DNA aptamer (sequence to be obtained from literature)
-
Fluorophore (e.g., FAM) and quencher-labeled complementary DNA strand
-
Tris-HCl buffer
-
This compound standards
-
Fluorometer or microplate reader
Procedure:
-
Sensor Preparation:
-
Synthesize the this compound aptamer and a short complementary DNA strand labeled with a fluorophore at one end and a quencher at the other.
-
Anneal the aptamer and the complementary strand by heating to 95°C and slowly cooling to room temperature to form the aptamer-probe duplex.
-
-
Measurement:
-
Dilute the aptamer-probe duplex in Tris-HCl buffer.
-
Add this compound standards to the solution.
-
In the absence of this compound, the fluorophore and quencher are in close proximity, resulting in low fluorescence.
-
The binding of this compound to the aptamer induces a conformational change, causing the dissociation of the quencher-labeled strand and a subsequent increase in fluorescence.
-
Measure the fluorescence intensity using a fluorometer. The increase in fluorescence is proportional to the this compound concentration.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: General workflow for this compound biosensor development and operation.
Caption: Principle of an amperometric enzyme-based this compound biosensor.
Caption: Mechanism of a structure-switching fluorescent aptasensor for this compound.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Wearable Biosensing of this compound via Microfluidic-Integrated Agarose Hydrogels for Personalized Metabolic Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Development of a biosensor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A graphene-based electrochemical sensor for sensitive determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of this compound in coffee cans using electrochemical measurements, machine learning, and boron-doped diamond electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Make this compound Visible: a Fluorescent this compound “Traffic Light” Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Sensing of this compound in Tea Beverages with 3,5-diaminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selection of Aptamers for Sensing this compound and Discrimination of Its Three Single Demethylated Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 20. researchgate.net [researchgate.net]
Caffeine as a Chemical Chaperone: Application Notes and Protocols for Protein Folding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are central to the pathology of numerous debilitating human diseases, including Alzheimer's disease, Parkinson's disease, and cataracts. The identification of small molecules that can act as "chemical chaperones" to prevent or reverse protein misfolding is a significant area of therapeutic research. Caffeine, a widely consumed psychoactive compound, has emerged as a potential chemical chaperone with demonstrated effects on the aggregation of several disease-associated proteins.
These application notes provide a comprehensive overview of the use of this compound in protein folding assays. We present detailed experimental protocols for key assays, summarize quantitative data on this compound's efficacy, and illustrate the relevant signaling pathways. This document is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound and other small molecules in the context of protein misfolding diseases.
Data Presentation: Efficacy of this compound in Inhibiting Protein Aggregation
The following tables summarize the quantitative effects of this compound on the aggregation of key proteins implicated in neurodegenerative diseases and cataracts.
Table 1: Effect of this compound on Amyloid-Beta (Aβ) Aggregation (Alzheimer's Disease)
| Assay Type | Protein/Peptide | This compound Concentration | Observed Effect | Reference |
| Molecular Dynamics | Aβ16–22 peptide | Various (this compound:peptide ratios) | Prevents β-sheet formation by physically blocking the hydrophobic core.[1][2][3] | [1][2][3] |
| Thioflavin T (ThT) Assay | Aβ and Tau | 200 µg/mL (coffee extract) | Inhibition of Aβ and tau fibrillization.[4][5] | [4][5] |
| ELISA | Aβ oligomerization | IC50 ≈ 10 µg/mL (dark roast coffee) | Potent inhibition of Aβ oligomerization.[5] | [5] |
| In vivo (AD transgenic mice) | Brain Aβ levels | 5 mg/kg | 19% decrease in interstitial fluid Aβx-40 levels.[6][7] | [6][7] |
| In vivo (AD transgenic mice) | Brain Aβ levels | 30 mg/kg | 33% decrease in interstitial fluid Aβ levels.[6][7] | [6][7] |
Note: Some studies indicate that other compounds in coffee, such as phenylindanes, may be more potent inhibitors of Aβ and tau aggregation than this compound itself.[4][5]
Table 2: Effect of this compound on Alpha-Synuclein (α-Syn) Aggregation (Parkinson's Disease)
| Assay Type | Protein | This compound Treatment | Observed Effect | Reference |
| In vitro Aggregation Assay | Recombinant α-synuclein | Presence of this compound | Accelerates aggregation but forms less toxic, amorphous aggregates.[8][9][10] | [8][9][10] |
| Yeast Proteotoxicity Model | α-synuclein | This compound treatment | Diminished toxicity of oligomers and aggregates, increased cell survival.[8][9][10] | [8][9][10] |
| Thioflavin T (ThT) Assay | α-synuclein | Pure this compound | No effect on α-synuclein aggregation.[5] | [5] |
| In vivo (α-Syn fibril model) | A53T α-Syn fibrils | Chronic this compound treatment | Blunted pathological events, including pSer129α-Syn-rich aggregates and neuronal cell death.[11] | [11] |
Table 3: Effect of this compound on Tau Protein Aggregation (Alzheimer's Disease and other Tauopathies)
| Assay Type | Protein | This compound Concentration | Observed Effect | Reference |
| Thioflavin T (ThT) Assay | Tau4RD | 50 µg/mL | Extended lag phase of fibril formation.[12][13] | [12][13] |
| Thioflavin T (ThT) Assay | Tau4RD | 400 µg/mL | Strong interference with fibril formation, very poor ThT fluorescence response.[12][13] | [12][13] |
| Circular Dichroism (CD) | Tau4RD | 400 µg/mL | Prevalence of a disordered structure, indicating inhibition of aggregation.[12] | [12] |
| Transmission Electron Microscopy (TEM) | Tau4RD | 400 µg/mL | Presence of short filaments instead of mature fibrils.[12] | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the data tables are provided below.
Thioflavin T (ThT) Fluorescence Assay for Protein Aggregation
This protocol is a generalized procedure for monitoring the kinetics of amyloid fibril formation in the presence and absence of this compound.
Materials:
-
Lyophilized protein of interest (e.g., α-synuclein, Aβ, tau)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of ThT Stock Solution (1 mM): Prepare a 1 mM stock solution of ThT in nuclease-free water.[14] Filter the solution through a 0.2 µm syringe filter to remove any aggregates and store it protected from light.[14]
-
Preparation of Reaction Mixtures:
-
In a microcentrifuge tube, prepare the reaction mixture for each condition. The final volume per well is typically 100-200 µL.[14]
-
Protein Solution: Prepare the protein solution at the desired final concentration in PBS.
-
This compound Solution: Prepare a stock solution of this compound in PBS and add the appropriate volume to the test wells to achieve the desired final concentrations.
-
ThT Working Solution: Dilute the 1 mM ThT stock solution in PBS to a final concentration of 25 µM in each well.
-
Controls: Include a negative control (buffer, ThT, and this compound without protein) and a positive control (protein and ThT without this compound).
-
-
Incubation and Fluorescence Measurement:
-
Pipette the reaction mixtures into the wells of the 96-well plate.
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.[14][15]
-
Set the reader to the following parameters:
-
Program the reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (up to 72 hours or until the fluorescence signal plateaus).[14] Intermittent shaking (e.g., 30 seconds before each reading) can be used to promote aggregation.[16]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the resulting sigmoidal curves to determine key kinetic parameters such as the lag time (nucleation phase) and the maximum fluorescence intensity (fibril growth).
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines the steps to assess the effect of this compound on the secondary structure of a protein during aggregation.
Materials:
-
CD-compatible buffer (e.g., low concentration phosphate (B84403) buffer)
-
This compound solution
-
Quartz CD cuvette (e.g., 0.1 cm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare the protein solution in a CD-compatible buffer at a suitable concentration (typically 0.1-0.5 mg/mL for a 0.1 cm path length cuvette).[18] The buffer should have low absorbance in the far-UV region.[8][17]
-
Prepare samples with and without the desired concentrations of this compound.
-
Prepare a buffer blank containing the same concentration of this compound as the sample.
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).[18]
-
Set the appropriate instrument parameters (e.g., bandwidth, scanning speed, number of accumulations).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer (with this compound, if applicable) in the cuvette.
-
Record the CD spectrum of the protein sample (with and without this compound).
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum will show characteristic peaks for different secondary structures (e.g., α-helices show negative bands around 208 nm and 222 nm, while β-sheets show a negative band around 218 nm).[18]
-
Analyze the changes in the CD spectrum in the presence of this compound to determine its effect on the protein's secondary structure. A reduction in the β-sheet signal, for example, would indicate an inhibitory effect on aggregation.
-
Transmission Electron Microscopy (TEM) for Morphological Analysis of Aggregates
This protocol describes how to visualize the morphology of protein aggregates formed in the presence or absence of this compound.
Materials:
-
Protein aggregate samples (with and without this compound)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)
-
Filter paper
-
Transmission electron microscope
Procedure:
-
Grid Preparation:
-
Place a drop of the protein aggregate sample onto the carbon-coated side of a TEM grid and allow it to adsorb for 1-2 minutes.
-
-
Negative Staining:
-
Wick off the excess sample solution using the edge of a piece of filter paper.
-
Immediately apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Insert the dried grid into the transmission electron microscope.
-
Image the grid at various magnifications to observe the morphology of the protein aggregates. Look for differences in the size, shape, and structure of the aggregates formed in the presence and absence of this compound (e.g., fibrils vs. amorphous aggregates).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound as a chemical chaperone.
Conclusion
This compound demonstrates potential as a chemical chaperone by influencing the aggregation pathways of several disease-relevant proteins. The provided data and protocols offer a foundation for researchers to explore these effects further. It is important to note the variability in reported outcomes, which may depend on the specific protein, experimental conditions, and the presence of other compounds. Future research should aim to elucidate the precise molecular mechanisms of this compound's action and to evaluate its therapeutic efficacy in more complex biological systems.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 2. Attenuation of endoplasmic reticulum stress by this compound ameliorates hyperoxia-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Frontiers | Phenylindanes in Brewed Coffee Inhibit Amyloid-Beta and Tau Aggregation [frontiersin.org]
- 6. This compound suppresses β-amyloid levels in plasma and brain of Alzheimer’s transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 10. Understanding this compound's Role in Attenuating the Toxicity of α-Synuclein Aggregates: Implications for Risk of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic this compound Treatment Protects Against α-Synucleinopathy by Reestablishing Autophagy Activity in the Mouse Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Espresso Coffee Mitigates the Aggregation and Condensation of Alzheimer′s Associated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for In Vivo Imaging of Caffeine Distribution in the Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of caffeine distribution and its effects on the brain. The methodologies outlined below are essential for researchers in neuroscience, pharmacology, and drug development who are interested in understanding the pharmacokinetics and pharmacodynamics of this compound. The primary imaging modalities covered are Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), which together offer powerful insights into this compound's mechanism of action, its impact on cerebral blood flow, and its interaction with specific neural receptors.
Introduction to this compound's Neuropharmacology
This compound, the most widely consumed psychoactive substance globally, primarily exerts its stimulant effects by acting as a nonselective antagonist of adenosine (B11128) receptors in the brain, particularly the A1 and A2A subtypes.[1][2] Adenosine is a neuromodulator that promotes sleep and suppresses arousal; by blocking its receptors, this compound leads to increased neuronal excitability and the release of neurotransmitters such as dopamine (B1211576) and glutamate.[3] This antagonism also causes vasoconstriction, leading to a reduction in cerebral blood flow (CBF).[4][5][6] Understanding the spatial and temporal distribution of this compound in the brain is crucial for elucidating its cognitive-enhancing effects and its potential therapeutic applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[7][8][9]
Application 1: Quantifying this compound's Occupancy of A1 Adenosine Receptors using PET
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantification of receptor occupancy. By using a radiolabeled ligand that binds to the A1 adenosine receptor, it is possible to visualize and measure the extent to which this compound displaces this ligand, thereby determining the percentage of receptors occupied by this compound at given plasma concentrations.
Key Quantitative Data from PET Studies
| Parameter | Value | Imaging Modality | Reference |
| This compound concentration for 50% A1AR occupancy (IC50) | 13 mg/L | PET with [18F]CPFPX | [8][10][11] |
| Daily this compound consumption equivalent for ~50% A1AR occupancy | 4-5 cups of coffee | PET with [18F]CPFPX | [8][9][10] |
| Peak A1AR Occupancy | Up to 50% with regular daily intake | PET with [18F]CPFPX | [9][12] |
Application 2: Assessing the Hemodynamic Effects of this compound using MRI
Arterial Spin Labeling (ASL) and functional Magnetic Resonance Imaging (fMRI) are non-invasive techniques used to measure cerebral blood flow and brain activity. These methods are valuable for studying the vasoconstrictive effects of this compound and its influence on neurovascular coupling.
Key Quantitative Data from MRI Studies
| Parameter | Value | Imaging Modality | Reference |
| Global CBF reduction after 250 mg this compound | ~30% | PET | [6] |
| CBF reduction in gray matter after this compound | ~23% (average for all users) | fMRI | [4] |
| CBF reduction in gray matter (heavy this compound users) | 26% | fMRI | [4] |
| CBF reduction in gray matter (light this compound users) | 19% | fMRI | [4] |
| Mean CBF change in gray matter after 200 mg this compound | 15.8 ± 12.9% | ASL-MRI | [3] |
| Mean CBF change in white matter after 200 mg this compound | 16.6 ± 16.1% | ASL-MRI | [3] |
Experimental Protocols
Protocol 1: PET Imaging of A1 Adenosine Receptor Occupancy
This protocol describes a typical experiment to quantify this compound's occupancy of the A1 adenosine receptor (A1AR) in the human brain using the radioligand [18F]CPFPX.
1. Subject Preparation:
- Recruit healthy, non-smoking male volunteers.
- Subjects must abstain from all this compound-containing products for at least 36 hours prior to the PET scan.[7][8][11][12]
- Obtain written informed consent.
- Perform a medical history, physical examination, and routine blood tests to ensure eligibility.
2. Radioligand:
- [18F]CPFPX (8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine) is a selective antagonist radioligand for the A1 adenosine receptor.
3. PET Imaging Procedure:
- Position the subject comfortably in the PET scanner.
- A baseline PET scan is acquired following an intravenous injection of [18F]CPFPX.
- Following the baseline scan, administer this compound intravenously in a stepwise manner (e.g., in 1 mg/kg steps).[7]
- Acquire a second PET scan 120-140 minutes after this compound administration to allow for stable plasma this compound levels.[7]
- One subject may receive a placebo for control.[8][11]
4. Data Analysis:
- Reconstruct PET images and co-register them with anatomical MRI scans for region-of-interest (ROI) analysis.
- Calculate the total distribution volume (VT) of [18F]CPFPX at baseline and after this compound administration.
- A1AR occupancy by this compound is estimated by the reduction in VT of [18F]CPFPX after this compound administration compared to baseline.
- The relationship between plasma this compound concentration and A1AR occupancy is used to determine the IC50 value.[13]
Protocol 2: ASL-MRI for Measuring this compound-Induced Changes in Cerebral Blood Flow
This protocol details the use of Arterial Spin Labeling MRI to measure changes in cerebral blood flow (CBF) following this compound administration.
1. Subject Preparation:
- Recruit healthy volunteers.
- Subjects should be prohibited from ingesting this compound for at least 7 hours preceding the experiment.[3]
- Obtain written informed consent.
2. This compound Administration:
- Administer a standardized dose of this compound (e.g., 200 mg) orally.[3]
3. MRI Acquisition:
- Perform MRI scans on a 3-Tesla scanner.
- Acquire a high-resolution volumetric T1-weighted anatomical scan.
- Acquire ASL perfusion images 30 minutes after this compound administration.[3]
4. Data Analysis:
- Process ASL data to generate quantitative CBF maps.
- Co-register CBF maps to the T1-weighted anatomical image.
- Segment the brain into gray matter and white matter to calculate global and regional CBF values.
- Compare post-caffeine CBF values to baseline or placebo scans to determine the percentage change in blood flow.
Visualizations
Caption: this compound's primary signaling pathway in the brain.
Caption: Experimental workflow for PET imaging of A1AR occupancy.
Caption: Experimental workflow for ASL-MRI of cerebral blood flow.
References
- 1. Effect of this compound on Functional and Perfusion MRI - Paul Laurienti [grantome.com]
- 2. researchgate.net [researchgate.net]
- 3. auntminnie.com [auntminnie.com]
- 4. healthday.com [healthday.com]
- 5. Researchers Studying Effects of this compound on Brain Activity | Atrium Health Wake Forest Baptist [newsroom.wakehealth.edu]
- 6. This compound and human cerebral blood flow: a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. radiologybusiness.com [radiologybusiness.com]
- 8. PET Scan Shows this compound’s Effect on Brain — Lucia Zamorano, MD, PLC [luciazamorano.com]
- 9. medindia.net [medindia.net]
- 10. itnonline.com [itnonline.com]
- 11. diagnosticimaging.com [diagnosticimaging.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. This compound: where are its sites of action in the human brain? [fz-juelich.de]
Standard Operating Procedure for Caffeine Extraction from Plant Tissues
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeine (1,3,7-trimethylxanthine) is a naturally occurring purine (B94841) alkaloid found in various plant species, most notably in coffee beans (Coffea spp.) and tea leaves (Camellia sinensis). It is a widely consumed psychoactive substance known for its stimulant effects on the central nervous system. The extraction and quantification of this compound from plant tissues are crucial for quality control in the food and beverage industry, as well as for research in pharmacology and drug development. This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant materials.
Data Presentation: Quantitative Analysis of this compound Extraction
The efficiency of this compound extraction is highly dependent on the chosen method and the plant matrix. Below is a summary of typical this compound content in common plant sources and a comparison of yields from different extraction techniques.
Table 1: Typical this compound Content in Plant Tissues
| Plant Material | This compound Content (% dry weight) |
| Coffea arabica (unroasted beans) | 0.9 - 1.6% |
| Coffea canephora (robusta, unroasted beans) | 1.5 - 4.0%[1] |
| Camellia sinensis (tea leaves) | 1.4 - 4.5%[2] |
Table 2: Comparison of this compound Extraction Yields by Method
| Extraction Method | Plant Material | Solvent/Conditions | Typical this compound Yield (mg/g of plant material) | Reference |
| Solvent Extraction | Tea Leaves | Dichloromethane (B109758) | 24.2 | [3] |
| Tea Leaves | Chloroform | 24.5 | [3] | |
| Spent Coffee Grounds | Dichloromethane (Ultrasound-assisted) | 38.2 (mg/g of extract) | [4][5][6] | |
| Spent Coffee Grounds | Ethanol (B145695) (Ultrasound-assisted) | 25.7 (mg/g of extract) | [4][5][6] | |
| Supercritical Fluid Extraction (SFE) | Green Tea Leaves | Supercritical CO₂ with water co-solvent | 19.8 (66% yield) | [7][8] |
| Green Tea Leaves | Supercritical CO₂ with ethanol co-solvent | 31.1 (84.7% yield) |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Tea Leaves
This protocol describes a standard laboratory procedure for the extraction of this compound from tea leaves using a solid-liquid extraction followed by a liquid-liquid extraction.
Materials and Reagents:
-
Dried tea leaves
-
Sodium carbonate (Na₂CO₃) or Calcium carbonate (CaCO₃)[9][10]
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Beakers
-
Hot plate
-
Separatory funnel
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Solid-Liquid Extraction (Brewing):
-
Weigh 10 g of dried tea leaves and place them in a 250 mL beaker.
-
Add 150 mL of deionized water and 2 g of sodium carbonate. The sodium carbonate is added to convert acidic compounds like tannins into their water-soluble salts, preventing their extraction into the organic solvent.[9]
-
Heat the mixture to a gentle boil on a hot plate and maintain for 20-30 minutes with occasional stirring.[10]
-
Allow the mixture to cool slightly and then filter it through filter paper to remove the solid tea leaves. Collect the aqueous filtrate.
-
-
Liquid-Liquid Extraction:
-
Cool the filtrate to room temperature and transfer it to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent the formation of an emulsion.
-
Allow the layers to separate. The denser organic layer (dichloromethane) will be at the bottom.
-
Carefully drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer twice more with 20 mL portions of dichloromethane, combining all organic extracts.
-
-
Drying and Solvent Removal:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask until the drying agent no longer clumps together.
-
Decant or filter the dried organic extract into a pre-weighed round-bottom flask.
-
Remove the dichloromethane using a rotary evaporator to yield the crude this compound extract.
-
-
Quantification:
-
Weigh the round-bottom flask containing the crude this compound to determine the yield.
-
The purity of the extracted this compound can be determined using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
SFE is a green chemistry technique that utilizes supercritical CO₂ as a solvent, offering high selectivity and leaving no toxic residues.[2]
Materials and Reagents:
-
Ground coffee beans or tea leaves
-
Supercritical Fluid Extractor
-
Food-grade carbon dioxide (CO₂)
-
Co-solvent (e.g., ethanol or water)
Procedure:
-
Sample Preparation:
-
Grind the plant material to a consistent particle size (e.g., 0.5 mm) to increase the surface area for extraction.
-
Moisten the ground material with water (up to 50% by weight for coffee beans) to facilitate this compound extraction.[11]
-
-
SFE System Setup and Extraction:
-
Load the prepared plant material into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired supercritical pressure (e.g., 25 MPa).[12]
-
Heat the extraction vessel to the desired temperature (e.g., 60°C).[12]
-
Introduce the co-solvent (if used) at a specific flow rate.
-
Circulate the supercritical CO₂ through the extraction vessel for a set period (e.g., 2-3 hours).[12]
-
-
This compound Collection:
-
The CO₂ containing the extracted this compound is passed through a separator where the pressure is reduced.
-
This causes the CO₂ to return to its gaseous state, leaving the this compound behind.
-
Collect the precipitated this compound from the separator.
-
-
Quantification:
-
Weigh the collected this compound to determine the yield.
-
Analyze the purity of the this compound using HPLC.
-
Protocol 3: Solid-Phase Extraction (SPE) for this compound Purification
SPE is a chromatographic technique used to purify the crude this compound extract obtained from solvent extraction.
Materials and Reagents:
-
Crude this compound extract
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., deionized water)
-
Wash solvent (e.g., water or a low percentage of organic solvent in water)
-
Elution solvent (e.g., methanol (B129727) or ethyl acetate)[13]
-
SPE manifold
Procedure:
-
Cartridge Conditioning and Equilibration:
-
Pass 5-10 mL of methanol through the C18 SPE cartridge to activate the stationary phase.
-
Pass 5-10 mL of deionized water through the cartridge to equilibrate it to the aqueous conditions of the sample. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the equilibration solvent (water).
-
Load the dissolved sample onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Pass 5-10 mL of a wash solvent through the cartridge to remove polar impurities that are not retained on the C18 stationary phase.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 5-10 mL of an appropriate elution solvent (e.g., methanol or ethyl acetate) through it.
-
Collect the eluate containing the purified this compound.
-
-
Solvent Removal and Quantification:
-
Evaporate the elution solvent to obtain the purified this compound.
-
Weigh the purified this compound and analyze its purity by HPLC.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a highly sensitive and accurate method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of water and methanol (e.g., 50:50 v/v).[14]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 272 nm[14]
-
Column Temperature: 26°C[14]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a known concentration of this compound standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Dissolve a known weight of the extracted this compound in the mobile phase to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
This compound Biosynthesis Pathway in Plants
Caption: Simplified this compound biosynthesis pathway in plants.[3][4][15][16]
Mechanism of Action: this compound Signaling Pathway
Caption: this compound's mechanism as an adenosine receptor antagonist.[5][7][17][18]
References
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. ainia.com [ainia.com]
- 3. This compound Synthesis and Its Mechanism and Application by Microbial Degradation, A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Environmental and Yield Comparison of Quick Extraction Methods for this compound and Chlorogenic Acid from Spent Coffee Grounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Supercritical carbon dioxide extraction of this compound using green tea leaves | PDF [slideshare.net]
- 9. chem.winthrop.edu [chem.winthrop.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spisyslimited.com [spisyslimited.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ERIC - EJ1002944 - Supercritical Fluid Extraction versus Traditional Solvent Extraction of this compound from Tea Leaves: A Laboratory-Based Case Study for an Organic Chemistry Course, Journal of Chemical Education, 2012-Oct [eric.ed.gov]
- 15. This compound Biosynthesis - everthing you need to know about this compound - The Happy Coffee Network [thehappycoffeenetwork.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Pharmacology of this compound - this compound for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling Cellular Responses to Caffeine: A Mass Spectrometry-Based Proteomics Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine, a widely consumed psychoactive compound, exerts a multitude of effects on cellular physiology. Understanding the intricate molecular changes induced by this compound is paramount for elucidating its mechanisms of action, identifying potential therapeutic applications, and assessing its impact on human health. Mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool for the global and quantitative analysis of protein expression changes in response to this compound treatment. This document provides detailed application notes and experimental protocols for utilizing various MS-based proteomics workflows to investigate this compound-induced alterations in the proteome. It is designed to guide researchers, scientists, and drug development professionals in designing and executing robust proteomics experiments to unravel the complex cellular responses to this compound.
Application Notes
Mass spectrometry-based proteomics offers several quantitative strategies to profile this compound-induced protein expression changes, each with its own advantages and considerations. The choice of methodology often depends on the specific research question, sample type, and available instrumentation.
1. Label-Free Quantification (LFQ): This approach directly compares the signal intensities of peptides across different samples. LFQ is a cost-effective and straightforward method for identifying a large number of differentially expressed proteins. It is particularly useful for initial screening studies and when metabolic labeling is not feasible.
2. Tandem Mass Tag (TMT) Labeling: TMT is an isobaric labeling strategy that allows for the simultaneous quantification of peptides from multiple samples (up to 18-plex). This multiplexing capability increases throughput and reduces instrument time. TMT is well-suited for studies requiring high precision and the comparison of multiple conditions or time points.[1][2]
3. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling technique where cells are grown in media containing "light" or "heavy" isotopically labeled amino acids.[3][4][5] This in vivo labeling strategy offers high accuracy and precision as samples are mixed at the cellular level, minimizing experimental variability.[3][5][6] SILAC is considered a gold standard for quantitative proteomics in cell culture systems.[3]
Key Research Applications:
-
Mechanism of Action Studies: Elucidating the signaling pathways and cellular processes modulated by this compound.
-
Biomarker Discovery: Identifying proteins that can serve as indicators of this compound exposure or its physiological effects.
-
Drug Development: Assessing the on-target and off-target effects of this compound analogs or combination therapies.
-
Toxicology and Safety Assessment: Evaluating the impact of this compound on cellular health and identifying potential adverse effects at the molecular level.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized mass spectrometry-based proteomics to identify proteins differentially expressed upon this compound treatment.
Table 1: Differentially Expressed Proteins in hTert-immortalized Normal Bladder Epithelial Cells Treated with this compound [7]
| Protein | Regulation | Fold Change (log2) | Function |
| ACTG2 | Upregulated | >0.58 | Actin, gamma-enteric smooth muscle |
| ACTA2 | Upregulated | >0.58 | Actin, aortic smooth muscle |
| MYH2 | Upregulated | >0.58 | Myosin-2 |
| MYH7B | Upregulated | >0.58 | Myosin-7B |
| HIST1H2BM | Upregulated | >0.58 | Histone H2B type 1-M |
| 20 other proteins | Downregulated | <-0.58 | Various |
| 27 other proteins | Upregulated | >0.58 | Various |
Note: This table represents a selection of the 57 differentially expressed proteins identified in the study. For a complete list, please refer to the original publication.
Experimental Protocols
This section provides detailed protocols for the three major quantitative proteomics workflows discussed.
Protocol 1: Label-Free Quantitative Proteomics
This protocol outlines a general workflow for a label-free quantitative proteomics experiment to study the effects of this compound on a cellular proteome.[8][9][10][11]
1. Cell Culture and this compound Treatment: a. Culture cells of interest to ~80% confluency. b. Treat one set of cells with the desired concentration of this compound for a specified duration. c. Treat the control set of cells with vehicle (e.g., sterile water or DMSO). d. Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction and Digestion: a. Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. Determine protein concentration using a standard assay (e.g., BCA assay). c. Take an equal amount of protein from each sample (e.g., 50 µg). d. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes. e. Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes. f. Digest proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
3. Peptide Desalting: a. Acidify the peptide digests with trifluoroacetic acid (TFA). b. Desalt the peptides using C18 StageTips or a similar solid-phase extraction method. c. Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid). d. Dry the eluted peptides in a vacuum centrifuge.
4. LC-MS/MS Analysis: a. Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid). b. Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
5. Data Analysis: a. Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). b. Perform peptide and protein identification by searching the MS/MS spectra against a relevant protein database. c. Perform label-free quantification based on precursor ion intensities or spectral counting. d. Perform statistical analysis to identify significantly differentially expressed proteins between the this compound-treated and control groups.
Protocol 2: TMT-Based Quantitative Proteomics
This protocol provides a detailed workflow for a TMT-based quantitative proteomics experiment.[2][12][13][14]
1. Cell Culture, this compound Treatment, and Protein Extraction: a. Follow steps 1a-2b as described in the Label-Free protocol.
2. Protein Digestion: a. Follow steps 2c-2f as described in the Label-Free protocol.
3. TMT Labeling: a. Resuspend the desalted and dried peptide samples in a labeling buffer (e.g., 100 mM TEAB). b. Add the appropriate TMT reagent to each sample according to the manufacturer's instructions. c. Incubate at room temperature for 1 hour to allow the labeling reaction to proceed. d. Quench the reaction with hydroxylamine.
4. Sample Pooling and Desalting: a. Combine the TMT-labeled samples in a 1:1 ratio. b. Desalt the pooled sample using a C18 solid-phase extraction cartridge. c. Dry the pooled, desalted peptides in a vacuum centrifuge.
5. Peptide Fractionation (Optional but Recommended): a. To increase proteome coverage, fractionate the pooled peptide sample using high-pH reversed-phase chromatography or another fractionation method.
6. LC-MS/MS Analysis: a. Reconstitute the dried peptide (or peptide fractions) in a solution suitable for mass spectrometry. b. Analyze the samples by LC-MS/MS. The MS method should include a high-energy collision-induced dissociation (HCD) scan to generate the TMT reporter ions for quantification.
7. Data Analysis: a. Process the raw MS data using software that supports TMT quantification (e.g., Proteome Discoverer). b. Perform peptide and protein identification. c. Quantify the relative protein abundance based on the intensities of the TMT reporter ions. d. Perform statistical analysis to identify significantly regulated proteins.
Protocol 3: SILAC-Based Quantitative Proteomics
This protocol outlines the steps for a typical SILAC experiment to analyze this compound-induced protein expression changes in cell culture.[3][4][5][6][15]
1. SILAC Labeling: a. Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal amino acids (e.g., L-Arginine and L-Lysine). b. The other population is grown in "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6-L-Lysine). c. Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
2. This compound Treatment: a. Treat the "heavy" labeled cells with the desired concentration of this compound. b. Treat the "light" labeled cells with vehicle as a control.
3. Cell Harvesting and Mixing: a. Harvest both the "light" and "heavy" cell populations. b. Count the cells from each population and mix them in a 1:1 ratio.
4. Protein Extraction, Digestion, and LC-MS/MS Analysis: a. Follow steps 2a-4b as described in the Label-Free protocol, starting with the mixed cell pellet.
5. Data Analysis: a. Process the raw MS data using SILAC-compatible software (e.g., MaxQuant). b. The software will identify peptide pairs (light and heavy) and calculate the heavy-to-light (H/L) ratio for each protein. c. The H/L ratio represents the relative change in protein abundance in the this compound-treated cells compared to the control cells. d. Perform statistical analysis on the protein ratios to determine significance.
Visualizations
The following diagrams illustrate key signaling pathways affected by this compound and the experimental workflows described in the protocols.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound downregulates the Integrin/FAK/Akt/c-Myc signaling pathway.
Caption: General experimental workflow for mass spectrometry-based proteomics.
References
- 1. youtube.com [youtube.com]
- 2. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 4. chempep.com [chempep.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomic Analysis Reveals this compound-Perturbed Proteomic Profiles in Normal Bladder Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Label-Free Proteomics Experimental Workflow | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 12. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 13. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological Approaches to Studying Caffeine Withdrawal in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established and cutting-edge methodological approaches for investigating caffeine withdrawal in animal models. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of key signaling pathways and workflows to facilitate rigorous and reproducible research in academic and industrial settings.
Introduction to this compound Withdrawal in Animal Models
This compound, the most widely consumed psychoactive substance globally, exerts its primary mechanism of action by antagonizing adenosine (B11128) receptors, particularly A1 and A2A subtypes.[1][2] Chronic this compound consumption leads to neuroadaptations, including an upregulation of adenosine receptors, to maintain homeostasis.[1][3] Abrupt cessation of this compound intake disrupts this new equilibrium, leading to a withdrawal syndrome characterized by a range of physical and affective symptoms. Animal models are indispensable tools for elucidating the neurobiological underpinnings of this compound withdrawal and for the preclinical evaluation of potential therapeutic interventions.
Commonly used animal models, primarily rodents (mice and rats), are subjected to a period of chronic this compound administration followed by abrupt cessation.[4][5][6] The subsequent withdrawal period is characterized by a variety of behavioral, neurochemical, and physiological changes that mimic human this compound withdrawal symptoms.
Key Signaling Pathways in this compound Withdrawal
The primary neurobiological mechanism underlying this compound withdrawal involves the adenosine system. Chronic antagonism of adenosine receptors by this compound leads to a compensatory upregulation of these receptors.[1][3] Upon this compound cessation, the increased number of adenosine receptors are no longer blocked, leading to an enhanced adenosinergic tone, which is thought to mediate many of the withdrawal symptoms. The dopaminergic and serotonergic systems are also implicated.[7][8]
Experimental Workflow for Studying this compound Withdrawal
A typical experimental workflow for studying this compound withdrawal in animal models involves several key stages, from habituation and chronic this compound administration to behavioral and neurochemical assessments during the withdrawal phase.
Detailed Experimental Protocols
Chronic this compound Administration
Objective: To induce a state of this compound dependence.
Methods:
-
Oral Administration (Drinking Water): This is the most common and non-invasive method.[4][5]
-
Protocol:
-
-
Intraperitoneal (i.p.) Injections: Allows for precise dosing.
-
Protocol:
-
Dissolve this compound in sterile saline.
-
Administer daily i.p. injections at a specific dose (e.g., 30 mg/kg) for the treatment period.[7]
-
-
-
Subcutaneous Osmotic Pumps: Provides continuous and stable delivery of this compound.[9]
-
Protocol:
-
Surgically implant osmotic pumps filled with a this compound solution subcutaneously.
-
The pumps will deliver a constant dose of this compound over a specified period (e.g., 97 or 194 mg/kg/day).[9]
-
-
Behavioral Assessments of Withdrawal
Objective: To measure changes in spontaneous motor activity, a common sign of withdrawal.
-
Protocol:
-
Individually place mice in an open-field arena (e.g., 40 cm x 40 cm).
-
Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for a set duration (e.g., 30-60 minutes).[4][10]
-
A significant reduction in locomotor activity is indicative of a withdrawal state.[4][9]
-
Objective: To assess anxiety levels, which are often elevated during withdrawal.
-
Protocol:
-
The EPM consists of two open arms and two closed arms elevated from the floor.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the number of entries into and the time spent in the open and closed arms for a 5-minute session.[5][11]
-
A decrease in the proportion of time spent in the open arms and/or a decrease in the number of open arm entries is interpreted as increased anxiety-like behavior.[5]
-
Objective: To evaluate spatial learning and memory, which can be impaired during withdrawal.
-
Protocol:
-
The MWM is a circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase: Train the animals to find the hidden platform over several days (e.g., 4-5 days) with multiple trials per day. Record the latency to find the platform.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[5][7]
-
Longer latencies to find the platform during acquisition and less time spent in the target quadrant during the probe trial suggest cognitive deficits.[7]
-
Objective: To assess motor coordination and balance.
-
Protocol:
Neurochemical and Molecular Analyses
Objective: To quantify changes in the density of neurotransmitter receptors.
-
Protocol:
-
Euthanize the animals and dissect specific brain regions (e.g., cortex, striatum).
-
Prepare brain membrane homogenates.
-
Incubate the membranes with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]DPCPX for A1 adenosine receptors).
-
Separate bound from free radioligand by filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Perform saturation binding experiments to determine the maximal binding capacity (Bmax), which reflects receptor density.[9][12]
-
Objective: To measure the concentration of neurotransmitters and their metabolites.
-
Protocol:
-
Dissect brain regions of interest.
-
Homogenize the tissue in an appropriate buffer.
-
Use high-performance liquid chromatography (HPLC) with electrochemical detection to separate and quantify neurotransmitters like serotonin (5-HT) and its metabolite 5-HIAA.
-
Data Presentation
Quantitative data from this compound withdrawal studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effects of this compound Withdrawal on Behavioral Parameters
| Behavioral Test | Animal Model | This compound Administration | Withdrawal Duration | Key Findings | Reference |
| Locomotor Activity | NIH Swiss mice | 1 g/L in drinking water for 18 days | 2-18 days | Reduced locomotor activity during withdrawal, returning to normal after 4 days. | [4] |
| Locomotor Activity | CD-1 mice | 194 mg/kg/day via s.c. pumps for 6 days | 1-6 days | Increasing motor depression on days 1 and 2 of withdrawal. | [9] |
| Elevated Plus Maze | BLC57 mice | 1 g/L/day in drinking water for 1 month | 3 days | Increased anxiety-like behavior (less time in open arms). | [5] |
| Morris Water Maze | BLC57 mice | 1 g/L/day in drinking water for 1 month | 3 days | Impaired spatial memory (longer latency to find platform). | [5] |
| Rotarod | BLC57 mice | 0.1 g/L/day in drinking water for 1 month | 3 days | Impaired motor coordination (shorter latency to fall). | [5] |
| Forced Swim Test | Wistar rats | 30 mg/kg i.p. for 6 days | Not specified | Increased immobility time, indicative of depressive-like behavior. | [7] |
Table 2: Neurochemical and Molecular Changes During this compound Withdrawal
| Analysis | Brain Region | Animal Model | This compound Administration | Withdrawal Duration | Key Findings | Reference |
| A1 Adenosine Receptor Binding | Cortex | NIH Swiss mice | Chronic ingestion | 7 days | Increased receptor density during chronic treatment, which reversed within 7 days of withdrawal. | [13] |
| Serotonin (5-HT) Levels | Whole Brain | Wistar rats | 30 mg/kg i.p. for 6 days | Not specified | Significantly decreased brain 5-HT levels. | [7] |
| A1 Adenosine Receptor Binding | In vivo | CD-1 mice | 194 mg/kg/day via s.c. pumps for 6 days | 1-2 days | In vivo binding increases of 98% and 324% on days 1 and 2 of withdrawal, respectively. | [9] |
| Various Receptors | Multiple | NIH Swiss mice | ~100 mg/kg/day | Not specified | Increased cortical A1 adenosine, 5-HT1, 5-HT2, muscarinic, and nicotinic receptors; increased GABAA receptor-associated benzodiazepine (B76468) binding sites. | [12] |
References
- 1. The role of adenosine receptors in the central action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the neurobiology of this compound withdrawal - UMass Medical School - Worcester [umassmed.edu]
- 3. Effects of Chronic this compound on Adenosine, Dopamine and Acetylcholine Systems in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locomotor Activity in Mice During Chronic Treatment With this compound and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of chronic administration and withdrawal of this compound on motor function, cognitive functions, anxiety, and the social behavior of BLC57 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic voluntary this compound intake in male Wistar rats reveals individual differences in addiction-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered brain serotonergic neurotransmission following this compound withdrawal produces behavioral deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and a selective adenosine A2A receptor antagonist induce sensitization and cross-sensitization behavior associated with increased striatal dopamine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound treatment and withdrawal in mice: relationships between dosage, concentrations, locomotor activity and A1 adenosine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Methodological Discussion of this compound Research and Animal Avoidance Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anxiogenic-like effect of this compound in two experimental procedures measuring anxiety in the mouse is not shared by selective A(2A) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic this compound alters the density of adenosine, adrenergic, cholinergic, GABA, and serotonin receptors and calcium channels in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Caffeine and Its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current analytical techniques for the quantitative determination of caffeine and its primary metabolites in human urine. Detailed protocols for the most common and robust methods are presented to facilitate their implementation in a laboratory setting.
Introduction
This compound, a widely consumed psychoactive substance, is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3][4][5] The analysis of this compound and its metabolites in urine is crucial for various applications, including therapeutic drug monitoring, clinical pharmacology studies, and assessing dietary this compound intake.[6][7][8][9] The metabolic pathway of this compound is complex, with paraxanthine (B195701), theobromine, and theophylline (B1681296) being the major primary metabolites.[1][2][3][4] These are further metabolized into a variety of downstream products, including 1-methylxanthine (B19228) (1X), 1-methyluric acid (1U), 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU), and 1,7-dimethyluric acid (17U), which are all excreted in urine.[2][3]
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and the specific metabolites of interest. This document details four commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
This compound Metabolism
The metabolic fate of this compound in the human body is predominantly hepatic. The initial and rate-limiting step is the N-demethylation by CYP1A2.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of various analytical methods for the determination of this compound and its metabolites in urine.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Analyte | Linearity (µg/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| This compound | 0.25 - 20 | 2 | - | >90 | [10] |
| Paraxanthine | 0.25 - 20 | 2 | - | >90 | [10] |
| Theobromine | 0.25 - 20 | 2 | - | >90 | [10] |
| Theophylline | 0.25 - 20 | 2 | - | >90 | [10] |
| AFMU | - | - | - | >87 | [11] |
| 1U | - | - | - | >87 | [11] |
| 1X | - | - | - | >87 | [11] |
| 17U | - | - | - | >87 | [11] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte | Linearity (µmol/L) | LOD (µmol/L) | LOQ (µmol/L) | Recovery (%) | Reference |
| This compound | - | 0.1 | - | 90-110 | [6][12] |
| Paraxanthine | - | 0.1 | - | 90-110 | [6][12] |
| Theophylline | - | 0.05 | - | 90-110 | [6][12] |
| Theobromine | - | 0.05 | - | 90-110 | [6][12] |
| 1U | - | 0.05 | - | 90-110 | [6][12] |
| 1X | - | 0.05 | - | 90-110 | [6][12] |
| AAMU | - | 0.1 | - | 90-110 | [12] |
| AFMU | 3 - 30 | - | - | 90-110 | [12] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| This compound | 0.5 - 50 | 3.3 | 10.9 | 90-110 | [13][14] |
| Paraxanthine | - | - | - | - | [15] |
| Theobromine | - | - | - | - | [15] |
| Theophylline | - | - | - | - | [15] |
Table 4: Enzyme-Linked Immunosorbent Assay (ELISA)
| Analyte | Detection Range (ng/mL) | Sensitivity (ng/mL) | Cross-Reactivity | Reference |
| This compound | 0.33 - 27 | 0.3 | Paraxanthine (60%), Theophylline (5%) | [16][17] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the simultaneous determination of this compound and its primary demethylated metabolites.[10]
1. Sample Preparation
-
Materials:
-
Urine sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol
-
Ammonium (B1175870) acetate (B1210297) buffer (0.05 M, pH 7)
-
Internal standard (e.g., Lamotrigine)
-
-
Procedure:
-
To 100 µL of urine, add the internal standard.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
2. HPLC Conditions
-
Column: Octylsilica (C8), 10 µm, 250 x 4.6 mm
-
Mobile Phase: Gradient elution with 0.05 M ammonium acetate (pH 7) and methanol.[10]
-
Flow Rate: 1.0 mL/min
-
Detection: Photodiode array (PDA) detector at 270 nm.[10]
-
Injection Volume: 20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound and its metabolites without extensive sample preparation.[12][18][19]
1. Sample Preparation
-
Materials:
-
Urine sample
-
Dilution buffer (e.g., 0.1% acetic acid)
-
Internal standards (stable isotope-labeled analogs of analytes)
-
-
Procedure:
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 UHPLC system or equivalent.[21]
-
Column: Kinetex C18, 2.6 µm, 3.0 x 100 mm.[20]
-
Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.[20]
-
Flow Rate: 0.2 mL/min.[20]
-
Mass Spectrometer: AB Sciex 6500 triple quad or equivalent.[21]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.[6][21]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details a non-derivatization method for the analysis of this compound in urine.[13][14][22]
1. Sample Preparation
-
Materials:
-
Urine sample
-
Phosphate buffer
-
Methanol
-
Saturated sodium chloride solution
-
-
Procedure:
2. GC-MS Conditions
-
GC System: Agilent 7890A GC or equivalent.[14]
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[14]
-
Carrier Gas: Helium.[14]
-
Injection Mode: Splitless.[14]
-
Oven Temperature Program: Start at 100°C, ramp to 300°C.[22]
-
Mass Spectrometer: Agilent 5975C or equivalent.[14]
-
Ionization: Electron Ionization (EI)
-
Detection: Scan mode or Selected Ion Monitoring (SIM)
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the screening of this compound in urine.[17][23][24]
1. Assay Procedure
-
Materials:
-
This compound ELISA kit (containing pre-coated microplate, standards, biotin-conjugated antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Urine samples (diluted as per kit instructions)
-
Microplate reader
-
-
Procedure:
-
Add standards and diluted urine samples to the appropriate wells of the pre-coated microplate.
-
Add the biotin-conjugated anti-caffeine antibody to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark to allow for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Conclusion
The choice of analytical technique for measuring this compound and its metabolites in urine is dictated by the specific requirements of the study. HPLC offers a cost-effective method for quantifying the major metabolites. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for studies requiring the detection of low-level metabolites or high sample throughput. GC-MS is a robust alternative, particularly for this compound itself. ELISA serves as a rapid and high-throughput screening tool, though it is less specific than chromatographic methods. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in selecting and implementing the most suitable method for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacology of this compound - this compound for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. Determination of urine this compound and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary this compound exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC determination of this compound and paraxanthine in urine: An assay for cytochrome P450 1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. [HPLC determination of five this compound metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Istanbul University Press [iupress.istanbul.edu.tr]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Simultaneous quantification of this compound and its main metabolites by gas chromatography mass spectrometry in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. biosense.com [biosense.com]
- 18. [PDF] Measurement of this compound and five of the major metabolites in urine by high-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 19. enghusen.dk [enghusen.dk]
- 20. Determination of Urinary this compound Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Associations of urinary this compound and this compound metabolites with metabolic syndrome in US adults [frontiersin.org]
- 22. shimadzu.co.uk [shimadzu.co.uk]
- 23. neogen.com [neogen.com]
- 24. This compound, ELISA, 96-test [goldstandarddiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Caffeine Solubility in Aqueous Solutions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with caffeine solubility in aqueous solutions.
Troubleshooting Guides
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My this compound is precipitating out of my aqueous solution as it cools. How can I prevent this?
A: This is a common issue related to temperature-dependent solubility. This compound's solubility in water decreases significantly as the temperature drops.[1][2] When a solution saturated at a high temperature cools, it becomes supersaturated, leading to precipitation.
Solutions:
-
Maintain Elevated Temperature: If your experimental parameters allow, maintain the solution at a higher temperature where this compound remains soluble.
-
Create a Stable Supersaturated Solution: While challenging, creating a stable supersaturated solution is possible. This requires heating the solvent to dissolve the this compound and then cooling it slowly and undisturbed in a very clean container. Any agitation or impurity can trigger rapid crystallization.[3]
-
Utilize Solubility Enhancers: The most robust solution is to add agents that increase this compound's solubility at lower temperatures. These include:
-
Hydrotropes: Agents like niacinamide or betaine (B1666868) can significantly increase this compound solubility, even at low temperatures.[1][4]
-
Co-solvents: Adding a miscible organic solvent like ethanol (B145695) or DMSO can improve solubility.[5][6] However, this will change the properties of your solvent system.
-
pH Adjustment: Lowering the pH of the solution can increase solubility.[7][8]
-
Q2: I need to prepare a high-concentration this compound solution (>2% w/v) at room temperature, but it won't fully dissolve. What are my options?
A: The solubility of this compound in water at 25°C is approximately 2.1-2.2 g/100 mL (2.1-2.2%).[1][9][10] Achieving higher concentrations requires modifying the formulation.
Solutions:
-
Hydrotropic Solubilization: This is a highly effective technique. Adding a hydrotrope, such as niacinamide, can dramatically increase the aqueous solubility of this compound. For example, the presence of niacinamide can allow for the preparation of high-concentration aqueous this compound solutions, reaching around 4% at 5.9°C and up to 25% at 39.9°C.[1][4]
-
pH Modification: this compound is a weak base and its solubility increases in acidic conditions because it forms a more soluble protonated salt.[7][11][12] Lowering the pH to between 4 and 5 by adding a pharmaceutically acceptable acid (e.g., citric acid) can substantially enhance solubility.[13][14]
-
Co-solvency: Introduce a co-solvent in which this compound has higher solubility. The solubility of this compound is significantly higher in solvents like chloroform (B151607) and dichloromethane, but for aqueous applications, water-miscible solvents like ethanol, methanol (B129727), or DMSO are more relevant.[5][6] The addition of ethanol as a co-solvent, however, can sometimes decrease the solubility of this compound in water, so careful optimization is needed.[5]
Q3: My solution's pH appears to be influencing this compound solubility. What is the mechanism and the optimal pH range?
A: The pH of the aqueous solution has a significant impact on this compound's solubility. This compound is a weak base (pKa ≈ 0.6-0.7) and can be protonated in acidic conditions.[12][15]
Mechanism: In a low pH (acidic) environment, the nitrogen atoms in this compound's structure accept protons (H+ ions), forming a cationic species (a protonated salt).[7][11] This charged ion is more polar than the neutral this compound molecule, leading to stronger interactions with polar water molecules and thus, a substantial increase in aqueous solubility.[11][12] As the pH increases and becomes neutral or alkaline, this compound exists primarily in its less soluble free base form.[7]
Optimal pH: For maximizing solubility, a pH below 7 is recommended. A common strategy is to adjust the pH to a range of 4-5, which ensures protonation without being overly acidic for most applications.[13]
Q4: I've successfully dissolved my this compound, but the solution is unstable and forms crystals over several hours or days. What causes this instability?
A: This phenomenon typically points to a supersaturated solution that is kinetically, but not thermodynamically, stable.[3]
Causes and Solutions:
-
Supersaturation: You have likely dissolved more this compound than is stable at the storage temperature, probably by heating the solution initially. Over time, the molecules will organize into a more stable, crystalline state.
-
Solution: Re-evaluate the required concentration. If a lower concentration is acceptable, dilute the solution to below the saturation point. If the high concentration is necessary, you must incorporate a stabilizing agent like a hydrotrope (niacinamide, betaine) or adjust the pH as described in Q2.[1][13]
-
-
Lack of Nucleation Sites: Crystallization from a supersaturated solution requires nucleation points. A very smooth, clean container might delay crystallization. However, microscopic dust particles, scratches on the container wall, or agitation can introduce nucleation sites and trigger precipitation.[3]
-
Solution: While difficult to control, using clean, smooth glassware and minimizing agitation can prolong the stability of a supersaturated solution. However, for long-term stability, modifying the formulation with solubility enhancers is the recommended approach.
-
Data & Protocols
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Temperature (°F) | Solubility (g / 100 mL) | Reference(s) |
| 0 | 32 | 0.6 | [16] |
| 5 | 41 | 0.93 | [1] |
| 15 | 59 | 1.0 | [10] |
| 25 | 77 | 2.1 - 2.2 | [1][2][9][10] |
| 40 | 104 | 4.9 (approx.) | [1] |
| 80 | 176 | 18.0 | N/A |
| 100 | 212 | 66.7 - 67.0 | [2][9][16] |
Table 2: Effect of Hydrotropes on this compound Solubility in Water
| Hydrotrope | Concentration of Hydrotrope (% w/v) | Temperature (°C) | Resulting this compound Solubility (% w/v) | Reference(s) |
| Niacinamide | 2 | 5 | 2.11 | [1] |
| Niacinamide | 5 | 5 | 3.70 | [1] |
| Niacinamide | 2 | 25 | 4.49 | [1] |
| Niacinamide | 5 | 25 | 7.78 | [1] |
| Betaine | 2 | 40 | 8.94 | [1] |
| Betaine | 5 | 40 | 7.73 | [1] |
Table 3: Solubility of this compound in Various Solvents at Room Temperature (Approx. 25°C)
| Solvent | Solubility (g / 100 mL) | Reference(s) |
| Water | 2.2 | [9] |
| Ethanol | 1.5 | [17] |
| Acetone | 2.0 | [5] |
| Chloroform | 18.0 | [9] |
| Dichloromethane | 14.0 (approx.) | [5][18] |
| Ethyl Acetate | 0.77 | [5] |
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound Solution by Temperature Variation
-
Objective: To prepare a saturated aqueous solution of this compound at a specific temperature.
-
Methodology:
-
Place a known volume of deionized water (e.g., 100 mL) into a jacketed beaker connected to a temperature-controlled water bath set to the desired temperature (e.g., 25°C).
-
Add a magnetic stir bar and allow the water to equilibrate to the target temperature.
-
Begin adding a pre-weighed amount of this compound powder in small increments while stirring continuously.
-
Continue adding this compound until a small amount of solid powder remains undissolved, indicating that the solution has reached saturation.
-
Allow the solution to stir at the constant temperature for at least 48 hours to ensure equilibrium is reached.[5]
-
Carefully decant or filter the supernatant to separate the saturated solution from the excess undissolved solid.
-
Protocol 2: Enhancing this compound Solubility with Niacinamide (Hydrotropy)
-
Objective: To prepare a high-concentration this compound solution that is stable at room temperature.
-
Methodology:
-
Determine the desired final concentrations of this compound and niacinamide (e.g., 5% w/v this compound and 5% w/v niacinamide).
-
In a volumetric flask, dissolve the required mass of niacinamide (e.g., 5.0 g) in a portion of the final volume of deionized water (e.g., ~70 mL for a 100 mL final volume).
-
Gently warm the solution (e.g., to 40°C) and stir to ensure the niacinamide is fully dissolved.
-
While stirring, slowly add the required mass of this compound (e.g., 5.0 g).
-
Continue stirring and maintaining the temperature until all this compound has dissolved completely.
-
Allow the solution to cool to room temperature.
-
Add deionized water to bring the solution to the final desired volume (e.g., 100 mL) and mix thoroughly. The resulting solution should remain clear and stable.[1]
-
Protocol 3: Determination of this compound Concentration via HPLC-UV
-
Objective: To accurately quantify the concentration of this compound in an aqueous solution. High-Performance Liquid Chromatography (HPLC) is a precise method for this analysis.[19][20]
-
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 ppm) by accurately weighing 10 mg of pure this compound standard and dissolving it in 100 mL of the mobile phase.[19]
-
Perform serial dilutions of the stock solution to create a series of working standards with known concentrations (e.g., 1, 4, 6, 8, 10 ppm).[19]
-
-
Sample Preparation:
-
Filter the experimental this compound solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulates.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.[21]
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[22]
-
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and solving common this compound solubility issues.
Caption: Conceptual diagram of hydrotropy enhancing this compound solubility in water.
Caption: The effect of pH on this compound's chemical form and resulting aqueous solubility.
References
- 1. science-gate.com [science-gate.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. science-gate.com [science-gate.com]
- 5. scielo.org.ar [scielo.org.ar]
- 6. Application of the Solute–Solvent Intermolecular Interactions as Indicator of this compound Solubility in Aqueous Binary Aprotic and Proton Acceptor Solvents: Measurements and Quantum Chemistry Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. scribd.com [scribd.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. revistabionatura.com [revistabionatura.com]
- 17. This compound as a Gelator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tsijournals.com [tsijournals.com]
- 19. jetir.org [jetir.org]
- 20. researchgate.net [researchgate.net]
- 21. Method Development and Validation for the Determination of this compound: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determining this compound Concentrations - College of Science - Purdue University [purdue.edu]
Technical Support Center: Optimizing Caffeine Concentration for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro neuroprotection assays involving caffeine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound concentration for neuroprotection in cell culture?
The optimal concentration of this compound for neuroprotection is highly dependent on the specific cell model, the nature of the neurotoxic insult, and the duration of exposure. Generally, concentrations ranging from 10 µM to 1000 µM (1 mM) have been reported to show neuroprotective effects in various in vitro models.[1][2] For instance, in SH-SY5Y human neuroblastoma cells, this compound concentrations between 0.6 mM and 3 mM have been shown to protect against β-amyloid-induced neurotoxicity.[3][4] In PC12 cells, this compound concentrations of 5 µg/mL and 80 µg/mL have demonstrated protection against aluminum-induced neurotoxicity.[5][6][7] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q2: Can high concentrations of this compound be toxic to neuronal cells?
Yes, high concentrations of this compound can induce cytotoxicity. Studies on SH-SY5Y neuroblastoma cells have shown that a this compound concentration of 1000 µM (1 mM) can be toxic.[1] Another study noted that while lower concentrations of this compound were protective, a concentration of 320 µg/mL had a cytotoxic effect on PC12 cells.[6] Therefore, it is essential to conduct a toxicity assay to identify the concentration at which this compound becomes harmful to your specific cell line, to ensure that observed effects are due to neuroprotection and not a cytotoxic artifact.
Q3: What is the primary mechanism of this compound's neuroprotective effects?
This compound's neuroprotective properties are largely attributed to its role as a non-selective adenosine (B11128) receptor antagonist, with a particular affinity for the A2A subtype (A2AR).[8][9][10][11][12] By blocking A2A receptors, which can be involved in detrimental signaling cascades in neurodegenerative conditions, this compound can help mitigate neuroinflammation and excitotoxicity.[9][10] Epidemiological studies have also suggested an inverse relationship between this compound consumption and the risk of developing neurodegenerative diseases like Parkinson's and Alzheimer's disease.[9][11]
Q4: How long should I pre-incubate cells with this compound before inducing neurotoxicity?
The ideal pre-incubation time can vary. Some studies have shown that pre-treating cells with this compound for 6 hours before inducing toxicity can be effective.[13] Other experimental designs involve co-administration of this compound with the neurotoxic agent.[14] The optimal timing can also depend on the specific neurotoxin and the anticipated mechanism of protection. For instance, when investigating protection against hypoxia/reoxygenation injury, this compound treatments have been applied post-hypoxia.[15] A time-course experiment is recommended to determine the most effective pre-incubation or co-incubation period for your model.
Troubleshooting Guide
Problem 1: I am not observing a neuroprotective effect with this compound.
-
Possible Cause: Suboptimal Concentration. The concentration of this compound may be too low to elicit a protective response or so high that it is causing cytotoxicity, masking any protective effect.
-
Solution: Perform a dose-response experiment using a wide range of this compound concentrations (e.g., 1 µM to 2 mM) to identify the optimal therapeutic window for your specific cell line and neurotoxin.
-
-
Possible Cause: Inappropriate Timing of Treatment. The timing of this compound administration relative to the neurotoxic insult is critical.
-
Possible Cause: Cell Model Specificity. The expression levels of adenosine receptors, particularly A2AR, can vary between different cell lines, influencing their responsiveness to this compound.
-
Solution: Verify the expression of adenosine receptors in your chosen cell model. If expression is low, consider using a different cell line known to have robust adenosine receptor expression.
-
Problem 2: I am seeing high variability in my results between experiments.
-
Possible Cause: Inconsistent this compound Solution. The stability and concentration of your this compound solution may vary.
-
Solution: Prepare fresh this compound solutions for each experiment from a high-purity source. Ensure the this compound is fully dissolved and sterile-filtered before use.
-
-
Possible Cause: Poor Cell Health or Inconsistent Plating. Variations in cell density and health can significantly impact experimental outcomes.
-
Solution: Ensure cells are in a healthy, logarithmic growth phase. Use a consistent seeding density for all experiments and visually inspect the cells for normal morphology before treatment.
-
Data Presentation
Table 1: Summary of this compound Concentrations in In Vitro Neuroprotection Assays
| Cell Model | Neurotoxic Insult | Effective this compound Concentration | Cytotoxic Concentration | Reference |
| SH-SY5Y | β-amyloid (Aβ) | 0.6, 0.8, 0.9, 1, and 3 mM | Not specified | [4] |
| SH-SY5Y | Methyl mercury (MeHg) | 10 µM | Not specified | [18] |
| SH-SY5Y | General Toxicity | 1-100 µM (non-cytotoxic) | 1000 µM | [1][2] |
| PC12 | Aluminum maltolate (Almal) | 5 µg/mL and 80 µg/mL | 320 µg/mL | [6][7] |
| PC12 | H₂O₂ | 80 µg/mL (protective), 5-320 µg/mL (potentiated toxicity) | Not specified | [6] |
Experimental Protocols
Protocol 1: Dose-Response Analysis for this compound Neuroprotection
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, distilled water or cell culture medium. Perform serial dilutions to create a range of working concentrations (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM, 2 mM).
-
Pre-treatment: Remove the existing medium from the cells and replace it with a medium containing the various concentrations of this compound. Include a vehicle-only control. Incubate for your chosen pre-treatment time (e.g., 6 hours).
-
Neurotoxin Exposure: Add the neurotoxic agent at a predetermined toxic concentration to the this compound-containing wells. Include a control group with the neurotoxin alone.
-
Incubation: Incubate the cells for the desired duration of neurotoxin exposure (e.g., 24 hours).
-
Cell Viability Assay: Assess cell viability using a standard method, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-only control. Plot the percentage of viability against the logarithm of this compound concentration to determine the neuroprotective dose-response curve.
Protocol 2: this compound Cytotoxicity Assay
-
Cell Seeding: Plate cells as described in Protocol 1.
-
This compound Treatment: Treat the cells with the same range of this compound concentrations used in the dose-response experiment. Include a vehicle-only control.
-
Incubation: Incubate the cells for the same duration as the full neuroprotection experiment (e.g., pre-treatment time + neurotoxin exposure time).
-
Cell Viability Assay: Perform an MTT or similar viability assay.
-
Data Analysis: Calculate and plot cell viability against this compound concentration to identify the threshold for this compound-induced cytotoxicity.
Mandatory Visualizations
Caption: A typical experimental workflow for determining the optimal this compound concentration.
Caption: this compound's primary neuroprotective mechanism via A2A receptor antagonism.
Caption: A logical guide for troubleshooting the absence of a neuroprotective effect.
References
- 1. Oxidative stress contributes to coffee constituent toxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. This compound Neuroprotective Mechanism Against β-Amyloid Neurotoxicity in SHSY5Y Cell Line: Involvement of Adenosine, Ryanodine, and N-Methyl-D-Aspartate Receptors [apb.tbzmed.ac.ir]
- 4. This compound Neuroprotective Mechanism Against β-Amyloid Neurotoxicity in SHSY5Y Cell Line: Involvement of Adenosine, Ryanodine, and N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Neuroprotective Potential of Caffeinated Coffee in the Context of Aluminum-Induced Neurotoxicity: Insights from a PC12 Cell Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the Neuroprotective Potential of Caffeinated Coffee in the Context of Aluminum-Induced Neurotoxicity: Insights from a PC12 Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A2A receptors and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A2A receptor antagonism and neuroprotection: mechanisms, lights, and shadows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dl.begellhouse.com [dl.begellhouse.com]
- 13. Neuroprotective and Anti-inflammatory Properties of a Coffee Component in the MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotection by this compound in the MPTP model of Parkinson’s disease and its dependence on adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Defining a Time Window for Neuroprotection and Glia Modulation by this compound After Neonatal Hypoxia-Ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotection by this compound: Time course and role of its metabolites in the MPTP model of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutamate-mediated effects of this compound and interferon-γ on mercury-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Caffeine Dosage for Zebrafish Behavioral Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for refining caffeine dosage in zebrafish behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in zebrafish?
A1: this compound's primary mechanism of action in zebrafish, as in other vertebrates, is the antagonism of adenosine (B11128) receptors.[1][2] Zebrafish express several adenosine receptor subtypes (A1, A2A1, A2A2, and A2B) from early in development.[2][3] By blocking these receptors, this compound disrupts the normal neuromodulatory effects of adenosine, leading to changes in neurotransmitter release and neuronal activity, which in turn affects behavior.[1]
Q2: What is a typical effective concentration range for this compound in zebrafish behavioral studies?
A2: The effective concentration of this compound is highly dependent on the specific behavioral endpoint being measured, the developmental stage of the fish (larvae vs. adult), and the duration of exposure. Generally, this compound exhibits a biphasic, dose-dependent effect.[1][4]
-
Low Doses (< 50 mg/L): Often increase locomotor activity, enhance responsiveness to stimuli, and may improve performance in learning tasks.[1][5][6] For example, concentrations of 10-25 mg/L have been shown to increase average swimming speed.[7]
-
High Doses (> 50 mg/L): Tend to decrease locomotor activity and can induce anxiety-like behaviors (anxiogenic effects), such as increased freezing, erratic movements, and spending more time at the bottom of the tank.[1][7] Concentrations above 300 mg/L can lead to bradycardia (reduced heart rate) and increased mortality in larvae with prolonged exposure.[8][9][10]
Q3: How does this compound exposure affect anxiety-like behavior in zebrafish?
A3: High doses of this compound are consistently shown to induce anxiety-like behaviors in both larval and adult zebrafish.[1][4] This is often assessed using tests like the light-dark preference test, where this compound-exposed fish show an increased preference for the dark zone (scototaxis), and the novel tank test, where they tend to spend more time in the bottom third of the tank (thigmotaxis).[1] For instance, concentrations of 100-300 mg/L can alter locomotion in light-dark tests, which is considered a reliable marker for anxiety.[8][10]
Q4: Are there sex-specific responses to this compound in adult zebrafish?
A4: Yes, recent studies indicate that male and female adult zebrafish can respond differently to acute high-dose this compound exposure. For example, after exposure to 300 mg/L of this compound, females have been observed to display more pronounced anxiety-like phenotypes (e.g., increased latency to explore the upper parts of the tank and more freezing behavior), along with a significant increase in whole-body cortisol levels.[4] In contrast, males under the same conditions exhibited more erratic movements and elevated testosterone (B1683101) levels.[4]
Q5: Can this compound withdrawal be modeled in zebrafish?
A5: Yes, zebrafish can be used to model withdrawal syndromes. Discontinuation of chronic exposure to several psychotropic drugs, including this compound, can lead to behavioral changes.[11][12][13] While the effects of withdrawal from substances like ethanol (B145695) and morphine are more pronounced and consistently produce anxiogenic-like behaviors, this compound withdrawal has also been explored in this model.[11][12]
Data Presentation: this compound Dosage and Behavioral Effects
The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: Dose-Dependent Effects of this compound on Zebrafish Larvae Locomotor Activity
| This compound Concentration (mg/L) | Exposure Duration | Observed Effect on Locomotion | Reference |
| 0.0006 | 168 hours | Lowest Observed Effect Concentration (LOEC) for decreased swimming time and distance. | [14] |
| 100 - 300 | Not Specified | Increased locomotion during light periods, decreased during dark periods. | [8][10][15] |
| > 300 | 24 hours | Reduced heart rate and survival. | [8][10] |
| 500 - 1000 | 4 hours | Reduced locomotor activity. | [15] |
Table 2: Dose-Dependent Effects of this compound on Adult Zebrafish Behavior
| This compound Concentration (mg/L) | Exposure Duration | Behavioral Test | Observed Effect | Reference |
| 10 | 14 days | Associative Learning | Shortest latency to reach target, increased speed. | [6] |
| 10 - 25 | 60 minutes | Open Field | Increased average swimming speed. | [7] |
| 50 | 14 days | Associative Learning | Increased average speed and distance traveled. | [6] |
| 50 - 150 | 60 minutes | Open Field | Decreased swimming speed, increased freezing. | [7] |
| ≥ 50 | Acute | Novel Tank Test | Increased time spent in the bottom of the tank. | [1] |
| 100 | 15 minutes | Shoaling Test | Decreased inter-fish distance and shoal volume. | [1] |
Experimental Protocols
Protocol: Acute this compound Exposure for Locomotor Activity in Zebrafish Larvae
This protocol outlines a general methodology for assessing the effects of acute this compound exposure on the locomotor activity of zebrafish larvae (e.g., 5-7 days post-fertilization, dpf).
-
Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 1000 mg/L) in embryo medium (e.g., E3 medium).
-
Perform serial dilutions to create the desired final test concentrations (e.g., 10, 50, 100, 200 mg/L).
-
Prepare a control solution with embryo medium only.
-
-
Animal Acclimation:
-
Select healthy larvae of the same age (e.g., 6 dpf).
-
Individually place larvae into wells of a multi-well plate (e.g., 96-well or 48-well) containing a standard volume of fresh embryo medium.
-
Allow larvae to acclimate to the plate and testing environment for at least 30-60 minutes under controlled light and temperature (e.g., 28.5°C).
-
-
This compound Exposure:
-
After acclimation, carefully remove the embryo medium from each well.
-
Immediately add the same volume of the corresponding this compound solution or control solution to each well.
-
-
Behavioral Recording:
-
Place the multi-well plate into an automated video tracking system.
-
Allow for a short habituation period to the new medium if desired (e.g., 5-10 minutes).
-
Record locomotor activity for a defined period (e.g., 30-60 minutes). This can include alternating light and dark phases to assess anxiety-like responses.[8][10]
-
-
Data Analysis:
-
Use the tracking software to quantify parameters such as total distance moved, average velocity, time spent moving, and freezing duration.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different this compound concentration groups to the control group.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound acts as an antagonist, blocking adenosine receptors.
Caption: Workflow for a typical this compound behavioral experiment.
Troubleshooting Guide
Problem 1: High variability in locomotor activity within the same treatment group.
-
Possible Cause: Inconsistent developmental stages or health of the zebrafish.
-
Solution: Ensure all zebrafish used in an experiment are from the same clutch and are at a precise, consistent developmental stage (e.g., 120 hpf). Visually inspect all individuals before the experiment to exclude any with morphological abnormalities.
-
Possible Cause: Stress from handling or environmental fluctuations.
-
Solution: Minimize handling stress by using smooth, wide-bore pipettes for transfers. Ensure the testing environment maintains a stable temperature (around 28.5°C) and consistent lighting conditions. Allow for an adequate acclimation period (at least 30-60 minutes) before recording begins.
Problem 2: No significant effect of this compound observed, even at high concentrations.
-
Possible Cause: Incorrect this compound solution preparation or degradation.
-
Solution: Prepare fresh this compound solutions for each experiment. Verify the weight of the this compound powder and the volume of the solvent used to ensure accurate concentrations. Store the stock solution properly (protected from light) if it is not used immediately.
-
Possible Cause: Insufficient exposure duration for the desired behavioral effect.
-
Solution: While acute exposure is common, some behavioral changes may require a longer exposure period. Consult literature for typical exposure times for your specific behavioral assay. For example, some learning protocols involve exposure over several days.[6]
Problem 3: High mortality in this compound-treated groups, especially in larvae.
-
Possible Cause: The this compound concentration is in the toxic or lethal range.
-
Solution: The lethal concentration (LC50) for zebrafish larvae after 168 hours is approximately 283.2 mg/L.[14] Concentrations above 300 mg/L can significantly reduce survival rates, especially with exposure periods of 24 hours or more.[10][15] Conduct a preliminary dose-response curve with a wide range of concentrations to identify the maximum tolerated concentration (MTC) before proceeding with your main behavioral experiments. Reduce the highest concentration in your experimental design.
-
Possible Cause: Poor water quality.
-
Solution: Ensure the embryo medium used for making solutions and for housing the fish is fresh and properly prepared. Monitor basic water quality parameters if possible.
Problem 4: Biphasic dose-response is observed, complicating data interpretation.
-
Possible Cause: This is a known pharmacological property of this compound.[1][4]
-
Solution: This is an expected outcome and a key finding. Low doses often have a stimulatory effect, while high doses are inhibitory or anxiogenic.[1][7] Your experimental design should include a wide range of concentrations (e.g., at least 4-5 different doses plus a control) to fully characterize this biphasic relationship. Present the data clearly, often using a non-linear curve fit, to illustrate the dose-dependent reversal of the effect.
Caption: A troubleshooting guide for common experimental issues.
References
- 1. Neurochemical and Behavioral Consequences of Ethanol and/or this compound Exposure: Effects in Zebrafish and Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Early exposure to this compound affects gene expression of adenosine receptors, DARPP-32 and BDNF without affecting sensibility and morphology of developing zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zebrafish gender-specific anxiety-like behavioral and physiological reactions elicited by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coffee time: Low this compound dose promotes attention and focus in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced bradycardia, death, and anxiety-like behavior in zebrafish larvae | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Anxiety | this compound-induced bradycardia, death, and anxiety-like behavior in zebrafish larvae | springermedicine.com [springermedicine.com]
- 11. Modeling withdrawal syndrome in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. tandfonline.com [tandfonline.com]
- 15. researchmap.jp [researchmap.jp]
Technical Support Center: Overcoming Matrix Effects in Caffeine Analysis by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in caffeine analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis by mass spectrometry?
A: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte, such as this compound, due to the presence of co-eluting compounds in the sample matrix.[1][2][3] These interfering substances can originate from the sample itself (e.g., salts, lipids, proteins in biological fluids) or from the sample preparation process.[1] Matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis of this compound.[3][4]
Q2: What are the most common strategies to overcome matrix effects in this compound analysis?
A: The most common strategies can be broadly categorized into three areas:
-
Sample Preparation: Techniques aimed at removing interfering matrix components before analysis. These include:
-
Dilution: A simple and effective method to reduce the concentration of interfering substances.[1][5][6]
-
Protein Precipitation (PPT): Used to remove proteins from biological samples like plasma and serum.[7][8][9]
-
Liquid-Liquid Extraction (LLE): Separates this compound from matrix components based on its solubility in immiscible solvents.[1][10][11][12]
-
Solid-Phase Extraction (SPE): A highly effective technique for sample cleanup and concentration of this compound, with specific cartridges available for phospholipid removal.[13][14][15]
-
-
Calibration Strategies: Methods to compensate for matrix effects during data analysis. These include:
-
Stable Isotope Dilution (SID): Considered the gold standard, it uses a stable isotope-labeled internal standard (e.g., this compound-d3, this compound-d9) that co-elutes with and behaves similarly to the analyte, thus compensating for matrix effects.[11][16]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed to mimic the matrix effects.[1][7][17][18]
-
Standard Addition: The sample is spiked with known concentrations of the analyte to create a calibration curve within the sample itself, directly accounting for matrix effects.[10][19][20][21][22][23][24]
-
-
Chromatographic and Mass Spectrometric Optimization:
-
Chromatographic Separation: Optimizing the LC method to separate this compound from interfering compounds.
-
Mass Spectrometry Parameters: Adjusting MS parameters can sometimes help to minimize the impact of matrix effects.[2]
-
Q3: When should I use a stable isotope-labeled internal standard?
A: Using a stable isotope-labeled internal standard is highly recommended for achieving the most accurate and precise quantification of this compound, especially in complex matrices like plasma, serum, or urine.[7][11][16] It is particularly crucial when complete removal of matrix interferences through sample preparation is challenging.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Poor reproducibility of this compound quantification | Inconsistent matrix effects between samples. | * Implement Stable Isotope Dilution: Use a stable isotope-labeled internal standard for this compound (e.g., this compound-d3, this compound-d9).[11][16] * Improve Sample Preparation: Utilize more rigorous cleanup methods like Solid-Phase Extraction (SPE), particularly with phospholipid removal cartridges for biological samples.[13][14][15] * Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that closely matches your samples.[1][7][17][18] |
| Low this compound signal (ion suppression) | High concentration of co-eluting matrix components (e.g., phospholipids, salts). | * Dilute the Sample: A simple first step is to dilute the sample to reduce the concentration of interfering components.[1][5][6] * Optimize Sample Cleanup: Employ Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering compounds.[1][10][11][12][13][14][15] * Enhance Chromatographic Separation: Modify the LC gradient or change the column to better separate this compound from the interfering peaks. |
| Inaccurate quantification in different sample types (e.g., plasma vs. urine) | Matrix effects vary significantly between different biological matrices. | * Develop Matrix-Specific Protocols: Validate your method for each matrix type. * Use the Standard Addition Method: This method inherently corrects for matrix effects in each individual sample.[10][19][20][21][22][23][24] |
| High background noise in the chromatogram | Incomplete removal of matrix components. | * Refine Sample Preparation: Consider a multi-step cleanup approach, such as combining protein precipitation with SPE. * Check for Contamination: Ensure all solvents and reagents are of high purity. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound analysis, highlighting the performance of different methods in overcoming matrix effects.
Table 1: Recovery of this compound with Different Sample Preparation Methods
| Sample Type | Sample Preparation Method | Recovery (%) | Reference |
| Human Plasma | Protein Precipitation (Acetonitrile) | ≥95 | [25] |
| Human Hair | Solid-Phase Extraction (SPE) | >85 | [14] |
| Surface Water | Magnetic Solid-Phase Extraction (MSPE) | 91.1 | [26][27] |
| Instant Coffee | Hot Water Extraction | 97 | [6] |
| Roasted Ground Coffee | Hot Water Extraction | 106-107 | [6] |
| Latte Style White Coffee | Thermal Desorption | 93.4 | [28] |
| Pepsi Max® | Thermal Desorption | 95.0 | [28] |
Table 2: Linearity and Precision of Different Calibration Strategies for this compound Analysis
| Calibration Strategy | Matrix | Linearity (r²) | Precision (%RSD) | Reference |
| Stable Isotope Dilution | Pharmaceutical and Energy Drinks | 0.9998 | < 3.75 (repeatability) | [11] |
| Standard Addition | Biological Samples | 0.9994 - 0.9999 | 1.53 - 6.97 (intraday) 1.59 - 10.4 (interday) | [29] |
| External Calibration (after SPE) | Surface Water | 0.9997 | 5.6 (intraday) 6.2 (interday) | [26][27] |
| External Calibration | Coffee Bean Extract | >0.999 | < 1 | [30] |
Experimental Protocols
Protocol 1: Stable Isotope Dilution for this compound in Human Plasma
This protocol provides a general workflow for the quantification of this compound in human plasma using a stable isotope-labeled internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., This compound-d9 (B20866) in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Injection Volume: 5 µL.
-
MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode.
-
This compound transition: m/z 195 → 138
-
This compound-d9 transition: m/z 204 → 144
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: Standard Addition Method for this compound in a Beverage Sample
This protocol outlines the standard addition method for quantifying this compound in a complex beverage matrix.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL in water).
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Filter the beverage sample through a 0.45 µm filter.
-
-
Spiking and Analysis:
-
Take a fixed volume of the filtered beverage sample (e.g., 1 mL) and place it into several volumetric flasks.
-
Add increasing volumes of the this compound working standard solution to each flask.
-
Add a constant amount of a suitable internal standard (optional but recommended for better precision).
-
Bring all flasks to the final volume with a suitable solvent (e.g., water).
-
Analyze each solution by LC-MS/MS.
-
-
Data Analysis:
-
Plot the peak area of this compound against the concentration of the added standard.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original sample.
-
Visualizations
Caption: A generalized workflow for overcoming matrix effects in this compound analysis.
Caption: A troubleshooting decision tree for common issues in this compound analysis.
References
- 1. go-jsb.co.uk [go-jsb.co.uk]
- 2. Quantitative detection of this compound in beverages using flowing atmospheric-pressure afterglow (FAPA) ionization high-resolution mass spectrometry imaging and performance evaluation of different thin-layer chromatography plates as sample substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. Rapid analysis of this compound in various coffee samples employing direct analysis in real-time ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. norlab.com [norlab.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. theaspd.com [theaspd.com]
- 11. Fully-automated in-syringe dispersive liquid-liquid microextraction for the determination of this compound in coffee beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijirt.org [ijirt.org]
- 13. waters.com [waters.com]
- 14. An optimized and validated SPE-LC-MS/MS method for the determination of this compound and paraxanthine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Characterization of Stable Isotope this compound as Reference Material for Isotope Dilution Mass Spectrometry [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of a Rapid Method for the Determination of this compound in Coffee Grains by GC-FID—A Fully Validated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standard addition strip for quantitative electrostatic spray ionization mass spectrometry analysis: determination of this compound in drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Greener and Whiter Analytical Procedure for Theobromine and this compound Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alpha-measure.com [alpha-measure.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Magnetic solid-phase extraction of this compound from surface water samples with a micro–meso porous activated carbon/Fe3O4 nanocomposite prior to its determination by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Magnetic solid-phase extraction of this compound from surface water samples with a micro–meso porous activated carbon/Fe 3 O 4 nanocomposite prior to its d ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01564H [pubs.rsc.org]
- 28. Extraction-Free, Direct Determination of this compound in Microliter Volumes of Beverages by Thermal Desorption-Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Method Development and Validation for the Determination of this compound: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of caffeine stock solutions for long-term storage
This guide provides troubleshooting advice and frequently asked questions regarding the preparation and long-term storage of caffeine stock solutions to ensure their stability and reliability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the desired concentration and experimental application.
-
Water: this compound is soluble in water, with its solubility increasing significantly with temperature. At room temperature (around 25°C), the solubility is approximately 2 g/100 mL.[1][2]
-
Ethanol (B145695) and Methanol (B129727): this compound is also soluble in organic solvents like ethanol and methanol.[1][3] Ethanol is a better solvent for this compound than water at room temperature.[4]
-
Other Organic Solvents: Chloroform and dichloromethane (B109758) show high solubility for this compound.[2][3]
For most biological experiments, sterile water is the preferred solvent. For higher concentrations, a co-solvent system or gentle heating may be necessary.
Q2: How can I increase the solubility of this compound in my chosen solvent?
A2: To increase this compound's solubility:
-
Increase Temperature: Heating the solution during preparation will significantly increase the amount of this compound that can be dissolved.[1][4]
-
pH Adjustment: this compound's solubility can be influenced by pH.[1] It reacts with acids to form salts, such as this compound citrate, which can have different solubility characteristics.[2]
-
Use of Co-solvents: Adding a co-solvent like ethanol to an aqueous solution can sometimes improve solubility, although in some cases, it may decrease it.[3]
Q3: What are the optimal storage conditions for long-term stability?
A3: For long-term stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store solutions at 2–8°C.[5] Aqueous solutions are reported to be stable for three weeks at 41°F (5°C) when protected from light.[6] A this compound solution in methanol showed less than 1% decomposition in 48 months when stored at 2–8°C.[5]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[5][6]
-
Container: Use an airtight container to prevent solvent evaporation, which could alter the concentration over time.[5]
Q4: Can I freeze my this compound stock solution?
A4: While refrigeration at 2-8°C is a standard recommendation, freezing is also a viable option for long-term storage. However, it is important to ensure the container is properly sealed to prevent evaporation and contamination. Repeated freeze-thaw cycles should be avoided as they may affect stability.
Q5: Is microbial growth a concern in aqueous this compound solutions?
A5: this compound itself has antimicrobial properties and can inhibit the growth of various bacteria and fungi at certain concentrations.[7][8][9][10] For example, concentrations of 4 mg/mL have been shown to inhibit the growth of E. coli.[7][9] While low-concentration solutions might be more susceptible, the inherent antimicrobial nature of this compound helps to prevent contamination, especially at higher concentrations. To minimize risk, always use sterile solvents and aseptic preparation techniques.
Troubleshooting Guide
Issue 1: My this compound stock solution has precipitated.
| Possible Cause | Troubleshooting Steps |
| Supersaturated Solution: The concentration of this compound is too high for the storage temperature. | 1. Gently warm the solution to redissolve the precipitate. 2. For future preparations, either reduce the concentration or consider using a different solvent system. 3. Store the solution at the temperature it was prepared at if refrigeration is causing precipitation. |
| Solvent Evaporation: The container was not sealed properly, leading to an increase in concentration. | 1. Check the seal of your storage container. 2. If possible, add a small amount of fresh solvent to redissolve the precipitate, though this will slightly alter the final concentration. |
| pH Shift: A change in the pH of the solution may have reduced this compound's solubility. | 1. Measure the pH of the solution. 2. Adjust the pH if necessary and compatible with your experimental design. |
Issue 2: I am concerned about the degradation of my this compound stock solution over time.
| Possible Cause | Preventative Measures |
| Light Exposure: Photodegradation can occur with prolonged exposure to light. | 1. Always store solutions in light-protected containers (e.g., amber vials).[5][6] 2. Avoid leaving the solution on the lab bench for extended periods. |
| High Storage Temperature: Elevated temperatures can accelerate chemical degradation. | 1. Store solutions at the recommended temperature of 2–8°C.[5] |
| Oxidation: The presence of oxidizing agents can lead to degradation. | 1. Use high-purity solvents. 2. Consider purging the solvent with an inert gas like nitrogen before preparation if working with highly sensitive applications. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | ~2.0 - 2.17[1][2] |
| Water | 80 | 18.0 - 20.0[2] |
| Water | 100 | 66.6 - 67.0[2] |
| Ethanol | Room Temp | ~1.5[2][11] |
| Methanol | Data not specified | Soluble[1] |
| Chloroform | Room Temp | ~18.2[2] |
| Dichloromethane | Room Temp | High solubility[2][3] |
| Acetone | Room Temp | ~2.0[2] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution (10 mg/mL)
-
Materials:
-
This compound powder (anhydrous)
-
Sterile, purified water
-
Sterile 50 mL conical tube (or other appropriate container)
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boat
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out 500 mg of this compound powder and transfer it to the 50 mL conical tube.
-
Add approximately 40 mL of sterile, purified water to the tube.
-
Add a sterile magnetic stir bar to the tube.
-
Place the tube on a magnetic stirrer and stir the solution. Gentle heating (up to 80°C) can be applied to aid dissolution.
-
Once the this compound is completely dissolved, allow the solution to cool to room temperature.
-
Remove the stir bar and adjust the final volume to 50 mL with sterile, purified water.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container (e.g., amber glass vial).
-
Label the container with the solution name, concentration, preparation date, and your initials.
-
Store at 2–8°C, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution precipitation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. scielo.org.ar [scielo.org.ar]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sciencebuddies.org [sciencebuddies.org]
- 7. books.rsc.org [books.rsc.org]
- 8. This compound and Its Effect on Bacteria Growth – Journal of Biological Sciences [jbs.camden.rutgers.edu]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of this compound with the SOS response pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a Gelator - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Caffeine Isolation from Complex Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the isolation of caffeine from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when isolating this compound from biological samples?
A1: The primary challenges include matrix effects, where other components in the sample interfere with the analytical signal, leading to either suppression or enhancement.[1] Other significant issues are the presence of co-eluting endogenous substances that can interfere with this compound detection, low recovery of this compound from the extraction process, and the need for highly sensitive and specific analytical methods, especially when dealing with low concentrations of this compound and its metabolites.[2][3][4]
Q2: Which biological matrices are commonly used for this compound analysis, and do they present different challenges?
A2: Common matrices include plasma, serum, urine, saliva, and hair.[1][5][6] Plasma and serum are complex due to high protein content, which often requires a protein precipitation step.[1][7] Urine can contain numerous metabolites that may interfere with the analysis.[2][5][8] Saliva is a less invasive option, but this compound concentrations can be lower, requiring more sensitive detection methods.[6][9] Hair analysis can be used to assess long-term exposure, but extraction is more challenging, and recovery rates can be variable.[10]
Q3: What are the main extraction techniques used for this compound isolation?
A3: The most common methods are Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][11][12] Protein precipitation is a simple and fast method often used for plasma or serum samples.[1][7] LLE is a classic technique that separates this compound based on its solubility in immiscible liquid phases.[12] SPE offers a more controlled and often cleaner extraction by passing the sample through a solid sorbent that retains the this compound, which is then eluted with a suitable solvent.[11][13][14]
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, several strategies can be employed. Optimizing the chromatographic separation to resolve this compound from interfering compounds is crucial.[1] The addition of modifiers like formic acid to the mobile phase can help to reduce signal suppression.[1] Using a more selective extraction method like SPE can result in a cleaner sample extract.[11] The use of an isotopically labeled internal standard, such as ¹³C₃-caffeine, can also help to compensate for matrix effects.[15]
Q5: What causes low recovery of this compound during extraction, and how can I improve it?
A5: Low recovery can be due to several factors, including incomplete extraction from the sample matrix, loss of analyte during sample cleanup steps, or degradation of the analyte.[4] To improve recovery, ensure the chosen extraction solvent has the appropriate polarity and that the pH of the sample is optimized for this compound extraction. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the this compound completely.[16] For LLE, performing multiple extractions with fresh solvent can increase the yield.[17]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC/LC-MS Analysis
| Possible Cause | Suggested Solution |
| Co-eluting Interferences | Optimize the mobile phase gradient to better separate this compound from other compounds.[1] Consider using a different stationary phase (column) with alternative selectivity. |
| Matrix Effects | Incorporate a more rigorous sample clean-up step, such as SPE, to remove interfering matrix components.[11] Add a small percentage of formic acid to the mobile phase to improve peak shape and reduce tailing.[1] |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For this compound, a slightly acidic mobile phase (e.g., pH 3-4) often yields good results.[12] |
Issue 2: Low or Inconsistent Recovery of this compound
| Possible Cause | Suggested Solution |
| Inefficient Extraction (LLE) | Ensure vigorous mixing of the aqueous and organic phases to maximize partitioning of this compound into the organic layer. Be cautious of emulsion formation.[18][19] Perform multiple extractions with smaller volumes of fresh organic solvent.[17] |
| Inefficient Elution (SPE) | Ensure the SPE cartridge is not overloaded.[16] Use a stronger elution solvent or increase the volume of the elution solvent.[4] Ensure the cartridge is not allowed to dry out during the loading and washing steps if the sorbent requires it. |
| Analyte Loss During Evaporation | If a solvent evaporation step is used, avoid excessive heat or a strong nitrogen stream, which can lead to the loss of the volatile this compound. |
| Protein Binding | For plasma or serum samples, ensure the protein precipitation step is effective. Inadequate protein removal can lead to this compound being trapped in the precipitate.[7] |
Issue 3: Signal Suppression or Enhancement in Mass Spectrometry
| Possible Cause | Suggested Solution |
| Ionization Competition | Dilute the sample extract to reduce the concentration of co-eluting matrix components.[12] Improve chromatographic separation to ensure this compound elutes in a region with fewer interfering compounds.[1] |
| Presence of Phospholipids (from plasma/serum) | Use a specific phospholipid removal SPE cartridge or a protein precipitation protocol optimized for phospholipid removal.[13] |
| High Salt Concentration | If the extraction protocol introduces high salt concentrations, consider a desalting step before injection into the mass spectrometer. |
Quantitative Data Summary
Table 1: Recovery Rates of this compound Using Different Extraction Methods
| Biological Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Plasma | Solid-Phase Extraction | 92 - 102% | [11] |
| Plasma | Protein Precipitation | >85% | [10] |
| Plasma | Liquid-Liquid Extraction | 73 - 79% | [15] |
| Saliva | Solid-Phase Extraction | >90.53% | [9] |
| Hair | - | >85% | [10] |
Table 2: Matrix Effects Observed in this compound Analysis
| Biological Matrix | Analytical Method | Matrix Effect (%) | Observation | Reference |
| Human Plasma | HPLC-ESI-MS/MS | ~68% (for PAR metabolite) | Significant signal suppression without formic acid in mobile phase. | [1] |
| Human Plasma | HPLC-ESI-MS/MS | 85.2% - 112% | With 5 mM formic acid in mobile phase, matrix effects were nearly eliminated. | [1] |
| Dried Blood Spots | LC-MS/MS | Minimal | Optimized chromatography and robust extraction procedure minimized matrix effects. | [10] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
-
Sample Preparation: To 30 µL of human plasma in a microcentrifuge tube, add 100 µL of methanol (B129727) containing an internal standard (e.g., 600 ng/mL CAF-d9) and 125 mM formic acid.[1]
-
Vortexing: Vortex the mixture for 5 minutes at 1,175 rpm to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the sample for 5 minutes at 17,900 x g.[1]
-
Supernatant Collection: Carefully collect the supernatant.
-
Analysis: Inject an aliquot (e.g., 10 µL) of the supernatant directly into the HPLC-MS/MS system for analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for this compound Extraction from Plasma
-
Sample Pre-treatment: To 150 µL of a plasma sample, add 100 µL of an internal standard working solution, 350 µL of 10% (v/v) acetic acid solution, and 400 µL of water.[11]
-
Centrifugation: Vortex the mixture for 20 seconds and then centrifuge at 12,000 rpm for 10 minutes at 4°C.[11]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X™) by passing a suitable solvent through it.
-
Sample Loading: Load 1 mL of the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[11]
-
Washing: Wash the cartridge with 1 mL of 5% methanol to remove interfering substances.[11]
-
Elution: Elute the this compound and its metabolites with 1 mL of a methanol-2% acetic acid (70:30) solution.[11]
-
Evaporation and Reconstitution: Dry the eluent under a stream of nitrogen gas at 40°C. Reconstitute the residue in 50 µL of the mobile phase.[11]
-
Analysis: Filter the reconstituted sample and inject an aliquot (e.g., 15 µL) into the HPLC system.[11]
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound Extraction from Urine
-
pH Adjustment: Adjust the pH of the urine sample to alkaline by adding a base.[2]
-
Extraction: Add an organic solvent immiscible with water, such as chloroform (B151607) or a chloroform-isopropanol mixture, to the urine sample in a separatory funnel.[2]
-
Mixing: Shake the funnel vigorously to facilitate the transfer of this compound from the aqueous phase to the organic phase. Periodically vent the funnel to release pressure.[18]
-
Phase Separation: Allow the layers to separate.
-
Organic Layer Collection: Drain the lower organic layer containing the this compound into a clean flask.
-
Repeat Extraction: Repeat the extraction process with fresh organic solvent to maximize recovery.
-
Evaporation: Evaporate the combined organic extracts to dryness.
-
Reconstitution: Dissolve the residue in the mobile phase for analysis.[2]
Visualizations
References
- 1. Measurement of this compound and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of this compound interference in HPLC determination of urinary nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassay for Determining the Concentrations of this compound and Individual Methylxanthines in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welchlab.com [welchlab.com]
- 5. tandfonline.com [tandfonline.com]
- 6. [Qualitative and quantitative determination of this compound in saliva by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Quantification of this compound and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of an LC-MS/MS Method for the Quantification of this compound and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. hindustanuniv.ac.in [hindustanuniv.ac.in]
Technical Support Center: Optimizing Electrophysiological Recordings After Caffeine Application
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their electrophysiological recordings following the application of caffeine.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound on neurons?
A1: this compound primarily exerts its effects on the central nervous system through three main mechanisms:
-
Antagonism of Adenosine (B11128) Receptors: this compound is a non-selective antagonist of adenosine receptors, particularly the A1 and A2A subtypes.[1] Adenosine is a neuromodulator that generally has an inhibitory effect on neuronal activity. By blocking these receptors, this compound disinhibits neurons, leading to increased excitability.[2][3]
-
Mobilization of Intracellular Calcium: this compound can induce the release of calcium from intracellular stores, such as the endoplasmic reticulum, by acting on ryanodine (B192298) receptors.[4] This increase in intracellular calcium can influence a variety of cellular processes, including neurotransmitter release and neuronal excitability.
-
Inhibition of Phosphodiesterases (PDEs): At higher concentrations, this compound can inhibit phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP). This leads to an accumulation of cAMP, which can modulate the activity of various downstream signaling pathways.[4]
Q2: What are the expected electrophysiological effects of this compound on neurons?
A2: The application of this compound can lead to several changes in the electrophysiological properties of neurons:
-
Increased Neuronal Firing Rate: By blocking inhibitory adenosine receptors, this compound can lead to an increase in the spontaneous firing rate of neurons.
-
Decreased Resting Membrane Potential (Depolarization): this compound has been shown to cause a decrease in the resting membrane potential, bringing the neuron closer to its firing threshold.[5]
-
Increased Input Resistance: An increase in input resistance is often observed after this compound application, making the neuron more responsive to synaptic inputs.[5][6]
-
Modulation of Synaptic Transmission: this compound can enhance excitatory postsynaptic potentials (EPSPs) and population spikes.[5]
Q3: What concentrations of this compound are typically used in in vitro electrophysiology experiments?
A3: The concentration of this compound used in electrophysiology experiments can vary depending on the research question and the specific preparation. A threshold concentration of 10 µM has been shown to evoke a concentration-dependent increase in the excitatory postsynaptic potential (e.p.s.p.) and the population spike in rat hippocampal slices.[5] Moderate concentrations of 50 µM are considered to be in the range experienced by moderate coffee drinkers and have been used to study the antagonism of adenosine receptors in human cortical neurons.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during electrophysiological recordings after the application of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Increased baseline noise after this compound application. | 1. Intrinsic neuronal hyperexcitability: this compound can increase spontaneous, unsynchronized neuronal firing, leading to a noisier baseline. 2. Electrical interference from perfusion system: The switching of solutions or electrical noise from the perfusion pump can be introduced into the recording. 3. Compound precipitation: At higher concentrations, this compound may precipitate out of the solution, causing mechanical artifacts. | 1. Optimize this compound concentration: Perform a dose-response curve to find the optimal concentration that produces the desired effect without excessive baseline noise. 2. Check perfusion system: Ensure proper grounding of the perfusion system. Allow for a stable baseline to be re-established after solution exchange. 3. Ensure proper dissolution: Prepare fresh this compound solutions and ensure complete dissolution before application. |
| Significant drift in the baseline recording. | 1. Changes in liquid junction potential: The ionic composition of the this compound-containing solution may differ from the control solution, leading to a shift in the junction potential at the reference electrode. 2. Temperature fluctuations: Changes in the temperature of the recording chamber can cause baseline drift. 3. Unstable reference electrode: A poorly chlorinated or unstable Ag/AgCl reference electrode is a common source of drift. | 1. Use a stable reference electrode: Ensure your reference electrode is properly chlorinated and stable before starting the experiment. 2. Maintain constant temperature: Use a temperature controller for the recording chamber to maintain a stable temperature. 3. Allow for equilibration: After switching to the this compound solution, allow sufficient time for the recording to stabilize before taking measurements. |
| No observable effect of this compound. | 1. Incorrect this compound concentration: The concentration of this compound may be too low to elicit a response. 2. Degraded this compound solution: this compound solutions may degrade over time, especially if not stored properly. 3. Receptor desensitization: Prolonged exposure to adenosine or other agonists prior to this compound application may have desensitized the receptors. 4. Cell health: The health of the neurons in the slice or culture may be compromised, leading to a lack of responsiveness. | 1. Verify concentration: Double-check the calculations for your this compound stock and working solutions. Consider performing a dose-response experiment. 2. Prepare fresh solutions: Always use freshly prepared this compound solutions for your experiments. 3. Ensure adequate washout: If pre-applying other drugs, ensure a thorough washout period before this compound application. 4. Assess cell viability: Check the health of your preparation using visual inspection and by measuring baseline electrophysiological properties. |
| Difficulty in achieving a stable giga-ohm seal after this compound application. | 1. Increased neuronal activity: this compound-induced hyperexcitability can make it more challenging to form a stable seal. 2. Changes in membrane properties: While not a primary effect, high concentrations of this compound could potentially alter membrane fluidity. | 1. Optimize timing of application: In some cases, it may be preferable to obtain a stable whole-cell configuration before applying this compound. 2. Use appropriate pipette pressure: Apply gentle positive pressure while approaching the cell and release it just before making contact. 3. Ensure healthy cells: As with any patch-clamp experiment, starting with healthy cells is crucial for obtaining a good seal. |
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.
| Parameter | Species/Preparation | This compound Concentration | Observed Effect | Reference |
| Excitatory Postsynaptic Potential (EPSP) & Population Spike | Rat Hippocampal Slices | Starting at 10 µM | Concentration-dependent increase | [5] |
| Resting Membrane Potential | Rat Hippocampal CA1 Pyramidal Neurons | Not specified | Decrease (Depolarization) | [5] |
| Input Resistance | Rat Hippocampal CA1 Pyramidal Neurons | Not specified | Increase | [5] |
| Input Resistance | Human Temporal Cortical Pyramidal Neurons | 50 µM | No significant change by itself, but blocked adenosine-induced decrease | [2][6] |
| Rheobase | Human Temporal Cortical Pyramidal Neurons | 50 µM | No significant change | [2] |
| Action Potential | Rat Taste Receptor Cells | Behaviorally relevant concentrations | Broadening | [7] |
| Potassium Currents (outwardly and inwardly rectifying) | Rat Taste Receptor Cells | Behaviorally relevant concentrations | Strong inhibition | [7] |
| Calcium Current | Rat Taste Receptor Cells | Behaviorally relevant concentrations | Inhibition | [7] |
| Sodium Current | Rat Taste Receptor Cells | Behaviorally relevant concentrations | Weaker inhibition | [7] |
Experimental Protocols
Detailed Protocol for Whole-Cell Patch-Clamp Recording in Brain Slices with this compound Application
This protocol provides a step-by-step guide for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) for Slicing (Sucrose-based, ice-cold and bubbled with 95% O2 / 5% CO2):
-
(in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 Sucrose, 25 Glucose, 7 MgCl2, 0.5 CaCl2.
-
-
aCSF for Recording (bubbled with 95% O2 / 5% CO2):
-
(in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 2 MgCl2, 2 CaCl2.
-
-
Intracellular Solution:
-
(in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2-7.3 with KOH, osmolarity adjusted to ~290 mOsm.
-
-
This compound Stock Solution (e.g., 100 mM):
-
Dissolve this compound powder in distilled water. Store at -20°C.
-
-
This compound Working Solution:
-
Dilute the stock solution in recording aCSF to the final desired concentration on the day of the experiment.
-
2. Brain Slice Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated sucrose-based aCSF.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated sucrose-based aCSF.
-
Mount the brain on a vibratome stage and cut slices (typically 250-350 µm thick) in the ice-cold, oxygenated sucrose-based aCSF.
-
Transfer the slices to a holding chamber containing recording aCSF at 32-34°C for a recovery period of at least 1 hour, continuously bubbled with 95% O2 / 5% CO2.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated recording aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette while applying gentle positive pressure.
-
Once the pipette tip is close to the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
Switch to current-clamp or voltage-clamp mode and allow the recording to stabilize.
4. This compound Application:
-
Record a stable baseline of neuronal activity for 5-10 minutes in the control recording aCSF.
-
Switch the perfusion to the aCSF containing the desired concentration of this compound.
-
Allow for complete solution exchange in the recording chamber (typically 2-3 minutes, but this should be determined for your specific setup).
-
Record the neuronal activity in the presence of this compound for a sufficient duration to observe the full effect.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
5. Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and synaptic event amplitude and frequency before, during, and after this compound application.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound in a neuron.
Experimental Workflow for Electrophysiology with this compound
Caption: Experimental workflow for brain slice electrophysiology with this compound application.
Troubleshooting Logic for Increased Baseline Noise
Caption: Troubleshooting logic for increased baseline noise after this compound application.
References
- 1. This compound Acts via A1 Adenosine Receptors to Disrupt Embryonic Cardiac Function | PLOS One [journals.plos.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on hippocampal pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Controls Glutamatergic Synaptic Transmission and Pyramidal Neuron Excitability in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual actions of this compound on voltage-dependent currents and intracellular calcium in taste receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Caffeine-Induced Seizure Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeine-induced seizure models. The information is designed to address specific issues that may be encountered during experimentation, ensuring greater reproducibility and reliability of results.
Troubleshooting Guide
This guide addresses common problems encountered in this compound-induced seizure models in a question-and-answer format.
Q1: Why am I observing high variability in seizure scores and latency at the same this compound dose?
A1: High variability is a common challenge. Several factors can contribute to this:
-
Animal-to-animal variation: Genetic background, age, and sex of the animals can significantly influence their susceptibility to this compound-induced seizures.[1]
-
Route of administration: The method of this compound administration (e.g., intraperitoneal, subcutaneous, oral gavage) can affect its absorption rate and bioavailability, leading to inconsistent plasma concentrations.
-
Fasting state: The presence of food in the stomach can alter the absorption of orally administered this compound.
-
Circadian rhythm: The time of day the experiment is conducted can influence an animal's baseline neuronal excitability.
Troubleshooting Steps:
-
Standardize Animal Characteristics: Use animals from the same supplier, of the same sex, and within a narrow age and weight range.
-
Consistent Administration: Ensure the route and technique of administration are consistent across all animals. For oral gavage, ensure the stomach is empty by fasting animals overnight.
-
Control for Circadian Effects: Perform all experiments at the same time of day.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
Q2: My animals are experiencing high mortality rates, even at supposedly sub-lethal doses of this compound.
A2: High mortality can be due to several factors beyond the direct proconvulsant effect of this compound.
-
Stress: Excessive handling or stressful experimental conditions can exacerbate the physiological effects of this compound and seizures.
-
Compounding Seizure Effects: Severe, prolonged seizures (status epilepticus) can lead to cardiorespiratory failure.
-
Vehicle Effects: The vehicle used to dissolve this compound may have its own toxic effects.
Troubleshooting Steps:
-
Refine Handling Procedures: Handle animals gently and allow for an acclimatization period before the experiment.
-
Monitor Seizure Severity: Have a clear endpoint for seizure observation. If an animal enters status epilepticus, consider a humane endpoint.
-
Vehicle Control: Always run a control group with the vehicle alone to rule out its contribution to mortality.
-
Dose-Response Pilot Study: Conduct a pilot study with a small number of animals to determine the optimal dose that induces seizures with minimal mortality in your specific animal strain and conditions.
Q3: I am not observing a clear dose-response relationship with this compound.
A3: The relationship between this compound dose and seizure activity can be complex.[2]
-
Non-linear dose-response: The proconvulsant effect of this compound may not be linear. Low doses might have minimal effect, while high doses can lead to a plateau or even a decrease in certain seizure parameters before reaching toxicity.[3]
-
Interaction with other substances: If this compound is used in combination with other proconvulsants like pentylenetetrazole (PTZ), the interaction can be complex and dose-dependent.[4][5]
-
Chronic vs. Acute Dosing: The effects of a single acute dose can differ significantly from chronic administration, which may lead to tolerance or sensitization.[4]
Troubleshooting Steps:
-
Wider Range of Doses: Test a broader range of this compound concentrations in your pilot studies to capture the full dose-response curve.
-
Careful Co-administration Studies: When using this compound with other drugs, carefully titrate the doses of both substances to understand their interaction.
-
Clarify Dosing Regimen: Be clear about whether you are investigating acute or chronic effects and design your protocol accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced seizures?
A1: this compound's primary mechanism as a proconvulsant is its action as an antagonist at adenosine (B11128) receptors, particularly the A1 subtype.[3][4] Adenosine is an endogenous neuromodulator that typically has an inhibitory effect on neuronal activity. By blocking these receptors, this compound reduces this inhibitory tone, leading to increased neuronal excitability and a lower seizure threshold.[4]
Q2: What are the typical doses of this compound used to induce seizures in rodents?
A2: The effective dose of this compound can vary significantly depending on the animal model and the desired seizure severity. Doses ranging from 50 mg/kg to over 400 mg/kg have been reported in rodents.[3][4][6] It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental conditions. The convulsive dose required to induce clonic seizures in 50% of mice (CD50) for this compound has been reported to be reduced in the presence of other agents.[3] For instance, the seizure ED50 of this compound alone was found to be 223 mg/kg in one study.[7]
Q3: Can this compound be used as the sole proconvulsant agent?
A3: Yes, at high enough doses, this compound can induce seizures on its own.[6][8] However, it is often used as an adjunct to other chemical convulsants like pentylenetetrazole (PTZ) or in maximal electroshock (MES) models to lower the seizure threshold and study the interaction with antiepileptic drugs.[4][9][10]
Q4: Are there differences in seizure susceptibility to this compound between different animal species or strains?
A4: Yes, significant differences exist. For example, zebrafish larvae are increasingly used as a high-throughput model for studying drug-induced seizures, including those involving this compound.[5][10][11] Within rodent models, different strains of mice and rats can exhibit varying sensitivities to this compound.
Q5: How does this compound interact with common anti-epileptic drugs (AEDs)?
A5: Preclinical studies suggest that this compound can reduce the efficacy of several AEDs, most notably topiramate (B1683207).[2][12][13] This is an important consideration when using this compound seizure models for the screening of potential anticonvulsant therapies. The interaction is complex and may not apply to all AEDs.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-induced seizures.
Table 1: this compound Dose-Response in Rodent Seizure Models
| Animal Model | This compound Dose (mg/kg) | Effect on Seizures | Reference |
| Mice | 223 | Seizure ED50 (this compound alone) | [7] |
| Mice | 92.4 | Lowered the convulsive threshold for PTZ | [3] |
| Rats | 50 and 80 | Reduced seizure latency and increased probability with PTZ | [4] |
| Rodents | >400 | Can induce seizure activity | [6] |
Table 2: Interaction of this compound with Topiramate (TPM) in Seizure Models
| Animal Model | This compound Dose | TPM Dose | Effect | Reference |
| Mice | 23.1 and 46.2 mg/kg | Varied | Increased the ED50 of TPM in the MES model | [5][11] |
| Zebrafish Larvae | 50 mg/L | 75 µM | Decreased average locomotor activity compared to the PTZ group | [14] |
| Zebrafish Larvae | 50 mg/L | 75 µM | Suppressed zebrafish activity | [11] |
Experimental Protocols
Protocol 1: Acute this compound-Induced Seizure Model in Mice
This protocol outlines a general procedure for inducing seizures in mice using an acute dose of this compound.
-
Animal Preparation:
-
Use male NIH Swiss mice (or another appropriate strain) weighing 20-25g.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals to the facility for at least one week before the experiment.
-
Fast animals for 4-6 hours before this compound administration to ensure consistent absorption.
-
-
This compound Preparation:
-
Prepare a solution of this compound in saline (0.9% NaCl).
-
Gently warm and sonicate the solution to ensure the this compound is fully dissolved.
-
Prepare different concentrations to deliver the desired dose in a consistent volume (e.g., 10 ml/kg).
-
-
Administration:
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
-
Seizure Observation and Scoring:
-
Immediately after injection, place the mouse in an individual observation chamber.
-
Observe the animal for at least 30 minutes.
-
Score the seizure severity using a standardized scale, such as the Racine scale.
-
Record the latency to the first seizure and the duration of seizures.
-
-
Data Analysis:
-
Analyze seizure scores, latency, and duration.
-
Determine the dose-response relationship and calculate parameters like the ED50 if applicable.
-
Protocol 2: this compound and PTZ Co-administration in Zebrafish Larvae
This protocol describes a method for assessing the interaction between this compound and PTZ in a zebrafish larvae model.[5][11]
-
Animal Preparation:
-
Use 4-day post-fertilization (dpf) wild-type zebrafish larvae.
-
Maintain larvae in an E3 embryo medium at 28°C on a 14/10 hour light/dark cycle.
-
-
Drug Preparation and Pre-incubation:
-
Prepare stock solutions of this compound and PTZ in E3 medium.
-
Place individual larvae into wells of a 96-well plate.
-
Pre-incubate larvae in either E3 medium alone (control) or E3 medium containing the desired concentration of this compound for 18 hours.
-
-
Seizure Induction and Locomotor Activity:
-
After pre-incubation, add a PTZ solution to the wells to reach a final concentration of 20 mM to induce seizures.
-
Allow larvae to habituate for 5 minutes in a dark chamber of an automated tracking device.
-
Quantify the total locomotor activity using appropriate software.
-
-
Data Analysis:
-
Compare the locomotor activity of larvae treated with this compound and PTZ to control groups (E3 alone, this compound alone, PTZ alone).
-
Analyze the data to determine if this compound potentiates the seizure-like behavior induced by PTZ.
-
Visualizations
References
- 1. Neonatal this compound exposure and seizure susceptibility in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and seizures: A systematic review and quantitative analysis - UCL Discovery [discovery.ucl.ac.uk]
- 3. This compound and Its Interactions with Antiseizure Medications—Is There a Correlation between Preclinical and Clinical Data? [mdpi.com]
- 4. The Effect of Low-Doses of this compound and Taurine on Convulsive Seizure Parameters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Zebrafish Larvae Pentylenetetrazol-Induced Seizure Model for the Study of this compound and Topiramate Interactions [mdpi.com]
- 6. This compound and the anticonvulsant potency of antiepileptic drugs: experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced seizures: apparent proconvulsant action of N-ethyl carboxamidoadenosine (NECA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologybuzz.com [neurologybuzz.com]
- 9. Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound modulation of topiramate effect on locomotor activity of zebrafish larvae in pentylenetetrazol-induced seizure model | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Use of this compound by People with Epilepsy: the Myths and the Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Caffeine's Off-Target Effects in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals who utilize caffeine in their cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the well-documented off-target effects of this compound, ensuring the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound that I should be aware of in my cell culture experiments?
A1: this compound is a well-known psychoactive compound, but in a cell culture context, it can exert several off-target effects that may confound experimental results. The main off-target activities include:
-
Inhibition of DNA Damage Response (DDR) Kinases: this compound is a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, which are central to the cellular response to DNA damage. This can interfere with cell cycle checkpoints.
-
Adenosine (B11128) Receptor Antagonism: this compound blocks adenosine receptors (A1, A2A, A2B, and A3), which are involved in a wide range of cellular signaling pathways, including those regulating cyclic AMP (cAMP) levels and neurotransmitter release.
-
Phosphodiesterase (PDE) Inhibition: this compound can inhibit various phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels.
-
Modulation of Intracellular Calcium: this compound can induce the release of calcium from intracellular stores.
-
GABA Receptor Antagonism: At higher concentrations, this compound can act as an antagonist of GABA-A receptors.
Q2: I'm observing unexpected cell cycle arrest in my this compound-treated cells. Is this an off-target effect?
A2: Yes, this is a well-documented effect of this compound. This compound can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, depending on the concentration and cell type.[1][2] This is often linked to its inhibitory action on ATM and ATR kinases, which are crucial for normal cell cycle progression.[1] At lower concentrations (e.g., 0.25–1 mM), this compound has been shown to suppress cell cycle progression at the G0/G1 phase.[1]
Q3: My cells are showing increased apoptosis after this compound treatment, even at concentrations that are not supposed to be cytotoxic. Why is this happening?
A3: this compound can induce apoptosis through several mechanisms that can be considered off-target effects in many experimental contexts.[3] These include:
-
Abrogation of Cell Cycle Checkpoints: By inhibiting ATM and ATR, this compound can force cells with DNA damage to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.
-
Modulation of Apoptotic Signaling Pathways: this compound has been reported to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and caspase-3.[1]
-
Induction of Endothelial Cell Death: In human umbilical vein endothelial cells (HUVECs), this compound has been shown to induce apoptosis and inhibit proliferation at concentrations of 250 µM and 500 µM.[3]
Q4: How can I differentiate between the intended effects of this compound in my experiment and its off-target effects?
A4: Differentiating on-target from off-target effects is crucial for data interpretation. Here are some strategies:
-
Use of More Specific Inhibitors: If you are using this compound to inhibit a specific target (e.g., ATM/ATR), compare its effects with those of more selective and potent inhibitors of that target.
-
Rescue Experiments: If you suspect adenosine receptor antagonism is confounding your results, try to rescue the phenotype by adding an adenosine receptor agonist.
-
Dose-Response Curves: Perform detailed dose-response experiments. Off-target effects often occur at different concentration ranges than the intended on-target effect.
-
Use of Knockout/Knockdown Cells: If available, use cell lines with genetic knockout or knockdown of the suspected off-target protein to validate your findings.
-
Control Experiments: Always include appropriate vehicle controls (the solvent used to dissolve this compound) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected changes in cell proliferation or viability. | 1. Off-target inhibition of cell cycle kinases (ATM/ATR).2. Induction of apoptosis.3. General cytotoxicity at high concentrations. | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration for your intended purpose and a non-toxic concentration range for your specific cell line.2. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of this compound-treated cells to understand if a specific phase is being arrested.3. Apoptosis Assays: Perform assays like Annexin V/PI staining to quantify apoptosis and necrosis. |
| Inconsistent or unexpected results related to cAMP signaling. | 1. Inhibition of phosphodiesterases (PDEs).2. Antagonism of adenosine receptors (A1, A2B, A3). | 1. Measure cAMP Levels: Directly measure intracellular cAMP levels to confirm if they are being altered by this compound.2. Use PDE-Specific Inhibitors/Activators: Compare the effects of this compound with known PDE inhibitors or activators to dissect the pathway.3. Control for Adenosine Receptor Blockade: Co-treat with an adenosine receptor agonist to see if the effect can be reversed. |
| Alterations in cellular processes regulated by calcium signaling. | This compound-induced release of calcium from intracellular stores. | 1. Measure Intracellular Calcium: Use calcium-sensitive fluorescent dyes to monitor changes in intracellular calcium concentrations upon this compound treatment.2. Use Calcium Chelators: Employ intracellular calcium chelators (e.g., BAPTA-AM) to determine if the observed phenotype is calcium-dependent. |
| Observed phenotype is inconsistent with the known function of the intended target. | The phenotype may be driven by one or more of this compound's off-target activities. | 1. Review Literature for Off-Target Effects: Consult the provided data tables to understand the concentration-dependent off-target effects of this compound.2. Employ Orthogonal Approaches: Use alternative methods to modulate your target of interest (e.g., siRNA, other small molecules) and see if the phenotype is recapitulated.3. Negative Control Cell Line: If feasible, use a cell line that does not express your intended target to identify non-specific effects of this compound. |
Data Presentation: this compound's Off-Target IC50/Ki Values
The following tables summarize the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values for this compound against some of its known off-targets. These values can help in designing experiments with appropriate this compound concentrations to minimize unintended effects.
Table 1: Inhibition of ATM and ATR Kinases by this compound
| Target | IC50 | Reference |
| ATM | ~200 µM | [1][4] |
| ATR | ~1.1 mM | [1] |
Table 2: Antagonism of Adenosine Receptors by this compound
| Receptor Subtype | Ki (µM) | Reference |
| A1 | 7 | [4] |
| A2A | 16 | [4] |
| A2B | Similar to A1 and A2A | |
| A3 | Lower affinity than A1/A2A/A2B |
Table 3: Inhibition of Phosphodiesterases (PDEs) by this compound
Note: Specific IC50 values for this compound against individual PDE isoforms are not consistently reported in the literature, as it is considered a non-selective inhibitor. It is generally effective in the micromolar to millimolar range.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound for your specific cell line and assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile water or DMSO)
-
96-well cell culture plates
-
MTT or other cell viability assay reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0 µM (vehicle control) up to 10 mM. Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability (%) against the this compound concentration to generate a dose-response curve. From this curve, you can determine the concentration that causes 50% inhibition of cell growth (IC50) and select a non-toxic concentration for your experiments.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows you to assess the effect of this compound on cell cycle distribution.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing you to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for minimizing this compound's off-target effects.
Caption: Overview of major signaling pathways affected by this compound's off-target activities.
References
- 1. The enigmatic effects of this compound in cell cycle and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Proliferation and Regulates PKA/GSK3β Pathways in U87MG Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced endothelial cell death and the inhibition of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Optimization of Caffeine Delivery for Consistent Plasma Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of caffeine delivery methods.
Pharmacokinetic Data of Different this compound Delivery Methods
To achieve consistent plasma this compound levels, it is crucial to understand the pharmacokinetic profiles of various delivery systems. The following tables summarize key pharmacokinetic parameters for immediate-release and sustained-release this compound formulations.
Table 1: Pharmacokinetic Parameters of Immediate-Release this compound Formulations
| Delivery Method | Dose (mg) | Tmax (hours) | Cmax (mg/L) | Half-life (hours) | Bioavailability (%) |
| Oral Solution (Coffee/Energy Drink) | 200 | 0.7 - 0.65 | - | - | 99% |
| Oral Capsule | 200 | 1.4 - 2.0 | - | - | 90% |
| Chewing Gum | 200 | 0.73 - 1.33 | - | - | 77% |
| Regular Tablet | - | 3.0 | 2.40 ± 0.40 | - | - |
Table 2: Pharmacokinetic Parameters of Sustained-Release vs. Immediate-Release this compound
| Formulation | Tmax (hours) | Cmax (mg/L) | Half-life (hours) | AUC (0-24h) (hr*ng/mL) |
| Sustained-Release this compound (SRC) | 4.00 | - | 9.24 ± 4.56 | 43,312.07 |
| Immediate-Release this compound (IRC) | 0.94 | - | 7.61 ± 3.98 | 44,009.64 |
| Time-Release Capsule (TR-CAF) | 6.0 | 1.88 ± 0.46 | - | - |
| Regular Capsule (CAF) | 3.0 | 2.40 ± 0.40 | - | - |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments in this compound delivery research.
Protocol 1: Preparation of Sustained-Release this compound Microcapsules
This protocol describes the preparation of this compound microcapsules using an emulsion method to achieve sustained release.
Materials:
-
This compound powder
-
Gelatin
-
Tween-80
-
Soybean oil
-
Glutaraldehyde (B144438) solution
Procedure:
-
At a constant temperature of 60°C, dissolve 0.2 parts of this compound in 20 parts of a 10% (w/w) gelatin aqueous solution.[1]
-
Add 1 part of Tween-80 to the solution and stir until a homogenous mixture is formed.[1]
-
In a separate vessel, heat 78.8 parts of soybean oil to 60°C.
-
Add the this compound-gelatin mixture to the heated soybean oil to form a water-in-oil emulsion.
-
Stir the emulsion at 200 rpm for 4 hours at 60°C.
-
Cool the mixture to 35°C and add a 10% (w/w) glutaraldehyde solution dropwise to induce phase separation and coagulation.
-
Continue stirring for 60 minutes.
-
Cool the mixture to room temperature and continue stirring for 5 hours.
-
Collect the formed this compound microcapsules by filtration and dry them to obtain the final product. The resulting microcapsules are expected to have a particle size in the range of 700-1000 microns.[1]
Protocol 2: In Vitro Dissolution Testing of Controlled-Release this compound Capsules
This protocol outlines the procedure for evaluating the in vitro release profile of controlled-release this compound capsules.
Apparatus:
-
USP Dissolution Apparatus 1 (Basket)
Media:
-
900 mL of distilled water
-
900 mL of 0.1 N hydrochloric acid (HCl)
Procedure:
-
Perform the dissolution study using a Varian VK 7000 dissolution tester or equivalent.
-
Maintain the temperature of the dissolution medium at 37 °C.
-
Set the stirring speed of the basket to 50 rpm.
-
Place one capsule in each basket.
-
Withdraw samples at predetermined time intervals.
-
Analyze the this compound concentration in the samples using a validated analytical method, such as HPLC.
-
Evaluate the dissolution kinetics by plotting the percentage of dissolved this compound as a function of time.
Protocol 3: Quantification of this compound in Human Plasma using HPLC
This protocol details a validated HPLC method for the determination of this compound concentration in human plasma.[2][3]
Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium phosphate (B84403)
-
Perchloric acid
-
This compound standard
-
Antipyrine (Internal Standard)
-
Waters Atlantis C18 column or equivalent
Sample Preparation:
-
Deproteinate plasma samples by adding perchloric acid.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
Chromatographic Conditions:
-
Mobile Phase: 15 mM potassium phosphate (pH 3.5) and acetonitrile (83:17, v/v).[2]
-
Column: Waters Atlantis C18.[2]
-
Detector: Photodiode array detector with the wavelength set at 274 nm.[2]
-
Flow Rate: As per column manufacturer's recommendation.
Analysis:
-
Inject the prepared sample and standards onto the HPLC system.
-
Quantify the this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve. The linear range is typically 0.05-20 μg/mL.[2]
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments on this compound delivery optimization.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for delivering this compound in a research setting?
-
A1: The most common routes of administration are oral, including solutions (coffee, energy drinks), capsules, and tablets. For achieving sustained plasma levels, controlled-release formulations like microcapsules and matrix tablets are often investigated.
-
-
Q2: How do sustained-release formulations help in maintaining consistent plasma this compound levels?
-
A2: Sustained-release formulations are designed to release this compound slowly over an extended period. This results in a delayed and lower peak plasma concentration (Cmax) and a prolonged time to reach that peak (Tmax), leading to more stable plasma levels over time compared to immediate-release formulations.[1]
-
-
Q3: What factors can cause variability in plasma this compound levels between subjects?
-
A3: Several factors can contribute to inter-individual variability, including:
-
Genetics: Polymorphisms in the CYP1A2 gene, the primary enzyme responsible for this compound metabolism, can lead to "fast" or "slow" metabolizers.
-
Diet: Certain foods can influence this compound metabolism.
-
Body Composition: Body fat percentage can affect the distribution and clearance of this compound.
-
Drug Interactions: Concomitant medications that are also metabolized by CYP1A2 can alter this compound clearance.
-
-
-
Q4: What are the best practices for blood sample collection in this compound pharmacokinetic studies?
-
A4: To accurately characterize the pharmacokinetic profile, blood samples should be collected at multiple time points to capture the absorption, distribution, and elimination phases. This typically includes a pre-dose sample and then several samples post-administration. For sustained-release formulations, sampling should be extended to capture the full release profile.
-
-
Q5: How should plasma samples be stored to ensure this compound stability?
-
A5: this compound in human plasma is generally stable for at least 24 hours at room temperature and for at least 12 weeks when stored at -20°C. It can also withstand up to three freeze-thaw cycles.[2]
-
Troubleshooting Guide
-
Issue 1: Inconsistent or Unexpectedly Low Bioavailability of Sustained-Release Formulation.
-
Possible Cause: The release mechanism of the formulation may not be functioning as intended in vivo. The in vitro dissolution profile may not be correlating with in vivo performance.
-
Troubleshooting Steps:
-
Review Formulation: Re-evaluate the composition of the sustained-release matrix (e.g., polymer type and concentration).
-
In Vitro-In Vivo Correlation (IVIVC): Conduct thorough in vitro dissolution testing under various physiological conditions (e.g., different pH) to better predict in vivo behavior.
-
Excipient Interactions: Investigate potential interactions between this compound and the excipients used in the formulation.
-
-
-
Issue 2: High Variability in Plasma this compound Concentrations Across Study Participants.
-
Possible Cause: As mentioned in the FAQs, genetic factors, diet, and concomitant medications can significantly impact this compound metabolism.
-
Troubleshooting Steps:
-
Genotyping: Consider genotyping subjects for CYP1A2 polymorphisms to stratify the data based on metabolizer status.
-
Dietary Control: Implement a standardized diet for subjects for a period before and during the study to minimize dietary influences on this compound metabolism.
-
Medication Screening: Carefully screen subjects for the use of any medications that could interact with this compound metabolism.
-
-
-
Issue 3: Poor Resolution or Tailing Peaks in HPLC Analysis of this compound.
-
Possible Cause: This could be due to issues with the mobile phase, the column, or the sample preparation.
-
Troubleshooting Steps:
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and at the optimal pH.
-
Column: Check the column for degradation or contamination. If necessary, wash or replace the column.
-
Sample Matrix Effects: Ensure the sample deproteination step is effective in removing interfering plasma components.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound delivery and analysis.
References
- 1. A this compound micro capsule and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. Validated HPLC method for determination of this compound level in human plasma using synthetic plasma: application to bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the behavioral effects of caffeine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of variability encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might be encountering in your research.
Issue: High variability in locomotor activity after this compound administration.
-
Question: We are observing significant inter-individual differences in locomotor response to this compound in our rodent models. Some animals show robust stimulation, while others show minimal or even suppressed activity. What could be causing this?
-
Answer: Variability in locomotor response to this compound is a common challenge and can stem from several factors. Here's a troubleshooting workflow to help you identify the potential cause:
Troubleshooting Workflow: Locomotor Variability
Caption: Troubleshooting workflow for locomotor variability.
Potential Causes and Solutions:
-
Genetic Background: Polymorphisms in genes like CYP1A2 and ADORA2A significantly impact this compound metabolism and sensitivity.[1][2][3]
-
Solution: If feasible, genotype your animals for these genes to stratify your data. Consider using inbred strains to reduce genetic variability.
-
-
Metabolism: The rate at which an animal metabolizes this compound determines the concentration and duration of its effects.[4][5] This is primarily controlled by the CYP1A2 enzyme.[3]
-
Solution: Measure plasma or saliva concentrations of this compound and its primary metabolite, paraxanthine, at different time points to assess pharmacokinetic variability.[6]
-
-
Experimental Protocol Inconsistencies: Minor variations in your protocol can introduce significant variability.
-
Solution:
-
Acclimation and Habituation: Ensure all animals have a consistent acclimation period to the housing facility and habituation to the testing arena.[7] A lack of habituation can lead to novelty-induced hyperactivity, masking this compound's effects.
-
Time of Day: Test all animals at the same time of day to control for circadian influences on activity and drug metabolism.[8]
-
Environmental Factors: Maintain consistent lighting and noise levels in the testing room.
-
-
-
Subject Characteristics: Age, sex, and diet can all influence this compound's effects.[1][9]
-
Solution: Use animals of the same age and sex. Ensure a standardized diet, as some food components can alter this compound metabolism.[9]
-
-
Dosing: The dose of this compound can induce biphasic effects on locomotion, with lower doses being stimulatory and higher doses being inhibitory.[7][10]
-
Solution: Perform a dose-response study to determine the optimal dose for locomotor stimulation in your specific strain and experimental conditions. Ensure accurate and consistent administration.
-
-
Issue: Inconsistent results in anxiety-related behavioral tests (e.g., Elevated Plus Maze).
-
Question: Our results from the Elevated Plus Maze (EPM) are not consistent. Sometimes this compound appears anxiogenic, other times anxiolytic, and often there is no clear effect. Why is this happening?
-
Answer: The effects of this compound on anxiety are complex and can be influenced by a variety of factors. Here’s how to troubleshoot this issue:
Troubleshooting Workflow: EPM Inconsistency
Caption: Troubleshooting workflow for inconsistent EPM results.
Potential Causes and Solutions:
-
Baseline Anxiety Level: The animal's inherent anxiety level can interact with the effects of this compound.
-
Solution: Assess baseline anxiety using a separate test like the open field test before this compound administration. This can help you identify if this compound's effects are dependent on the initial anxiety state.
-
-
Dose-Dependent Effects: this compound can have biphasic effects on anxiety. Low doses may be anxiolytic, while high doses are often anxiogenic.[11][12]
-
Solution: A thorough dose-response study is crucial. The anxiogenic dose in one strain might be different in another.
-
-
Environmental Conditions: The lighting conditions in the testing room can significantly impact EPM results.[13]
-
Solution: Standardize the illumination level in the testing room. Testing under low light may increase open arm exploration, potentially masking an anxiogenic effect or mimicking an anxiolytic one.[13]
-
-
Handling: Excessive or inconsistent handling before the test can increase stress and confound the results.
-
Solution: Implement a standardized and minimal handling protocol.
-
-
Genetic Predisposition: Variations in the ADORA2A gene can influence anxiety and sleep, which may interact with this compound's effects.[1][2]
-
Solution: Be aware of the genetic background of your animals. Strains known for high anxiety may respond differently to this compound than more placid strains.
-
-
Frequently Asked Questions (FAQs)
1. What are the primary genetic factors contributing to variability in this compound response?
The two most well-documented genes are:
-
CYP1A2 (Cytochrome P450 1A2): This gene codes for the primary enzyme responsible for metabolizing about 95% of this compound in the liver.[3][14][15] Variations in this gene lead to different rates of this compound metabolism.[4][5][16]
-
ADORA2A (Adenosine A2A Receptor): This gene codes for the adenosine (B11128) A2A receptor, a primary target of this compound in the brain.[2][14] Polymorphisms in this gene can alter an individual's sensitivity to this compound's stimulant and anxiogenic effects.[1][3]
2. How does this compound exert its behavioral effects at a molecular level?
This compound primarily acts as an antagonist of adenosine receptors, particularly the A1 and A2A subtypes.[17][18]
This compound's Primary Signaling Pathway
Caption: this compound blocks adenosine A2A receptors, leading to downstream effects.
Adenosine is a neuromodulator that accumulates during wakefulness and promotes sleep and drowsiness by activating its receptors.[4] By blocking these receptors, this compound prevents adenosine from binding, leading to:
-
Increased Wakefulness and Alertness: Primarily through antagonism of A2A receptors in the nucleus accumbens.[17][19]
-
Modulation of Dopamine Signaling: A2A receptors form heteromers with dopamine D2 receptors, and their blockade by this compound can enhance dopamine signaling, contributing to locomotor stimulation and arousal.[8][20]
3. What are standard dosages of this compound used in rodent behavioral studies?
Dosages can vary significantly depending on the research question and the specific behavioral test. However, here is a general guide based on published literature:
| Behavioral Test | Species | Typical Dosage Range (mg/kg) | Route of Administration | Reference(s) |
| Locomotor Activity | Mouse | 6 - 25 | i.p. | [10][21] |
| Rat | 3 - 30 | i.p. | [7] | |
| Elevated Plus Maze | Rat | 10 - 40 | i.p. | [12][22] |
| Morris Water Maze | Rat | 0.3 - 30 | i.p. | [23][24][25] |
Note: i.p. = intraperitoneal. These are starting points; optimal doses should be determined empirically for your specific experimental conditions.
4. Can tolerance to this compound affect experimental outcomes?
Yes, chronic exposure to this compound can lead to tolerance, which can significantly alter behavioral responses.[9] Tolerance develops due to an upregulation in the number of adenosine receptors in the brain.[26] This means that a previously effective dose may no longer produce the same magnitude of effect in a this compound-tolerant animal.
-
Experimental Consideration: If your study involves repeated this compound administration, be aware of the potential for tolerance development. A washout period may be necessary to return to baseline sensitivity. The half-life of tolerance development and regression is estimated to be around 1 hour.[27]
Experimental Protocols
Protocol 1: this compound-Induced Locomotor Activity
-
Subjects: Male C57BL/6J mice, 8-10 weeks old.
-
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with an automated activity monitoring system.
-
Habituation: Handle mice for 3 consecutive days prior to testing. On the test day, place mice in the open field arena for 30 minutes to allow for habituation to the novel environment.
-
Drug Administration:
-
Prepare this compound solution in sterile saline.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle (saline).[21]
-
-
Testing: Immediately after injection, return the mouse to the open field arena and record locomotor activity (distance traveled, rearing, etc.) for 60-90 minutes.[10]
-
Data Analysis: Analyze data in 5- or 10-minute time bins to observe the time course of this compound's effects. Compare the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Subjects: Male Wistar rats, 250-300g.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[28]
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle 30 minutes before testing.[22]
-
-
Testing:
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A lower percentage in the open arms is indicative of anxiogenic-like behavior.[22] Compare groups using a t-test or one-way ANOVA.
Protocol 3: Morris Water Maze (MWM) for Spatial Learning and Memory
-
Subjects: Adult male Wistar rats.[23]
-
Apparatus: A circular pool (e.g., 170 cm diameter) filled with opaque water, with a hidden escape platform.[24][25]
-
Procedure:
-
Acquisition Phase (e.g., 4 days):
-
Four trials per day.
-
Place the rat in the water at one of four starting positions.
-
Allow the rat to swim and find the hidden platform (max 120 seconds). If it fails, guide it to the platform.[24]
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle immediately after each day's training session to assess effects on memory consolidation.[23][24]
-
-
Probe Trial (e.g., Day 5):
-
Remove the platform.
-
Place the rat in the pool for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis:
-
Acquisition: Analyze escape latency (time to find the platform) and path length across training days.
-
Probe Trial: Compare the time spent in the target quadrant between the this compound and vehicle groups. More time in the target quadrant indicates better spatial memory.
-
References
- 1. How genetics affect this compound sensitivity | HealthPartners Blog [healthpartners.com]
- 2. exhalecoffee.com [exhalecoffee.com]
- 3. plexusdx.com [plexusdx.com]
- 4. honeybeebenefits.com [honeybeebenefits.com]
- 5. rarebird.coffee [rarebird.coffee]
- 6. Pharmacokinetic and pharmacodynamic responses to this compound in poor and normal sleepers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetics of this compound consumption and responses to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Influencing this compoundâs Impact on the Body Reviewed [coffeeandhealth.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of ethanol and this compound on behavior in C57BL/6 mice in the plus-maze discriminative avoidance task - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Genetic Variability on Physiological Responses to this compound in Humans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYP1A2 Genetic Variation, Coffee Intake, and Kidney Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jneurosci.org [jneurosci.org]
- 18. Pathways and Mechanism of this compound Binding to Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. The Role of Adenosine A1 and A2A Receptors in the this compound Effect on MDMA-Induced DA and 5-HT Release in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Administration of Micronized this compound Using a Novel Oral Delivery Film Results in Rapid Absorption and Electroencephalogram Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Methodological Discussion of this compound Research and Animal Avoidance Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
- 26. efsa.europa.eu [efsa.europa.eu]
- 27. researchgate.net [researchgate.net]
- 28. Combined long-term enriched environment and this compound supplementation improve memory function in C57Bl6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Caffeine Detection by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in caffeine detection by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Baseline Noise
Q1: My chromatogram shows a high and noisy baseline. What are the potential causes and how can I fix it?
High baseline noise can obscure small peaks and lead to inaccurate quantification. The common causes can be categorized into issues with the mobile phase, the HPLC system components, or the detector.
Troubleshooting Steps:
-
Mobile Phase Integrity :
-
Degassing : Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the system, which can cause pressure fluctuations and baseline noise.[1][2][3] Use an inline degasser, sonication, or helium sparging.[1]
-
Solvent Purity : Use only HPLC-grade solvents and freshly prepared mobile phases.[2][4] Contaminants in the solvents can create spurious signals.[1][2]
-
Proper Mixing : If using a gradient, ensure the solvents are miscible and the mixer is functioning correctly to avoid composition fluctuations that can manifest as baseline noise.[3][4]
-
-
HPLC System Check :
-
Pump Performance : A pulsating baseline can indicate issues with the pump, such as worn seals or faulty check valves.[2] Regular maintenance is crucial.[1]
-
Leaks : Check for leaks throughout the system, especially at fittings and connections. Leaks can cause pressure drops and introduce air.[3]
-
Column Contamination : A contaminated guard or analytical column can leach impurities, contributing to baseline noise.[2] Flush the column with a strong solvent or replace it if necessary.[3]
-
-
Detector Stability :
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q2: My this compound peak is showing significant tailing. What could be the cause and how do I resolve it?
Peak tailing can compromise resolution and integration accuracy. Common causes include secondary interactions with the stationary phase, column degradation, or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH : For basic compounds like this compound, the mobile phase pH can significantly impact peak shape. Operating at a pH where the analyte is in a single ionic form can improve symmetry. Adding a buffer to the mobile phase can help maintain a stable pH.[5][6]
-
Column Health :
-
Active Sites : Exposed silanol (B1196071) groups on the column packing can cause tailing for basic analytes. Using an end-capped column or adding a competing base to the mobile phase can mitigate this.
-
Column Void : A void at the column inlet can distort the peak shape. This can be caused by pressure shocks or degradation of the stationary phase. Replacing the column is often necessary.
-
-
Sample Overload : Injecting too concentrated a sample can lead to peak tailing.[3] Dilute the sample and reinject.
Q3: My this compound peak is fronting. What does this indicate?
Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Incompatibility : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[3] Whenever possible, dissolve the sample in the mobile phase.
-
Sample Overload : Similar to tailing, injecting too much sample can also lead to fronting.[3]
-
Column Collapse : In rare cases, a collapsed column bed can cause peak fronting. This is often irreversible and requires column replacement.
Issue 3: Low Signal Intensity
Q4: The signal for my this compound peak is very low, resulting in a poor signal-to-noise ratio. How can I increase the signal?
Low signal intensity can make detection and quantification difficult, especially for low-concentration samples.
Troubleshooting Steps:
-
Detector Wavelength : Ensure the UV detector is set to the wavelength of maximum absorbance for this compound, which is typically around 272-275 nm.[7][8][9]
-
Injection Volume : Increasing the injection volume can increase the signal, but be mindful of potential peak shape distortion due to overloading.[10]
-
Sample Concentration : If possible, concentrate the sample to increase the amount of analyte injected.
-
Mobile Phase Composition : Optimizing the mobile phase composition can affect peak height. A mobile phase that results in a sharper, narrower peak will have a greater height for the same peak area.[10]
-
Column Dimensions : Using a column with a smaller internal diameter can lead to less sample dilution and thus a higher signal at the detector.
Quantitative Data Summary
The following tables summarize typical performance data for validated HPLC methods for this compound detection, providing a benchmark for your own experiments.
Table 1: Method Precision
| Parameter | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Repeatability | 20 | 0.021 | 0.068 | [8] |
| 40 | 0.052 | 0.054 | [8] | |
| 60 | 0.052 | 0.058 | [8] | |
| Precision | 26.73 | 0.022 | 0.115 (at 26.00 µg/mL) | [11] |
| 53.94 | 0.128 | 0.154 (at 53.00 µg/mL) | [11] | |
| 111.00 | 0.037 | 0.921 (at 111.00 µg/mL) | [11] |
Table 2: Method Accuracy and Recovery
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | Reference |
| This compound | 0.15 | Not specified | [12] |
| 10 | Not specified | [12] | |
| 18 | Not specified | [12] | |
| This compound | Not specified | 98.78 - 101.28 | [8] |
| This compound | 1 | 96.50 | [13] |
| 5 | 96.50 | [13] | |
| 10 | 96.50 | [13] |
Table 3: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range (ppm) | 20 - 100 | [8] |
| Correlation Coefficient (R²) | > 0.999 | [8] |
| Limit of Detection (LOD) (µg/mL) | 0.5 | [13] |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 | [13] |
| Linearity Range (µg/mL) | 0.122 - 125 | [11] |
| Limit of Detection (LOD) (mg/L) | 0.01 | [11] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and System Equilibration
This protocol describes the preparation of a common mobile phase for this compound analysis and the steps for equilibrating the HPLC system.
Materials:
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
0.45 µm filter
-
Sonicator or inline degasser
Procedure:
-
Prepare the mobile phase, for example, a mixture of methanol and water (e.g., 50:50 v/v).[8]
-
Filter the mobile phase through a 0.45 µm filter to remove any particulate matter.[12]
-
Degas the mobile phase for at least 15 minutes using a sonicator or an inline degasser to remove dissolved gases.[9][12]
-
Set the pump to deliver the mobile phase at the desired flow rate (e.g., 1.0 mL/min).[8]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]
Protocol 2: Sample Preparation from a Beverage
This protocol outlines the steps for preparing a beverage sample for this compound analysis.
Materials:
-
Beverage sample
-
Syringe filter (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC-grade water or mobile phase for dilution
Procedure:
-
If the beverage is carbonated, degas it by sonication or stirring.[7]
-
Filter an aliquot of the beverage through a 0.45 µm syringe filter to remove any particulates.[7]
-
Dilute the filtered sample with HPLC-grade water or the mobile phase to a concentration that falls within the linear range of your calibration curve.[7] The dilution factor will depend on the expected this compound concentration in the beverage.
-
Vortex the diluted sample to ensure homogeneity.
Visualizations
Caption: Troubleshooting workflow for high baseline noise in HPLC.
Caption: Logical diagram for troubleshooting poor peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. agilent.com [agilent.com]
- 5. prezi.com [prezi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. Method Development and Validation for the Determination of this compound: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomanufacturing.org [biomanufacturing.org]
- 10. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 11. ejgm.co.uk [ejgm.co.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. jetir.org [jetir.org]
Validation & Comparative
Unveiling the Pro-Apoptotic Potential of Caffeine in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caffeine, a widely consumed psychoactive compound, has garnered significant attention in oncology for its potential to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a comprehensive comparison of this compound's pro-apoptotic effects across various cancer cell lines, supported by experimental data. We delve into the molecular mechanisms, offer detailed experimental protocols, and present quantitative data to facilitate objective evaluation and inform future research in cancer therapeutics.
Efficacy of this compound in Suppressing Cancer Cell Viability
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug, such as this compound, that is required to inhibit the growth of 50% of a cancer cell population. The IC50 value is a key parameter in preclinical drug development, providing a quantitative measure of a drug's anti-proliferative activity. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of this compound in various cancer cell lines, highlighting the differential sensitivity of these cells to this compound's cytotoxic effects.
| Cell Line | Cancer Type | IC50 Value (mM) | Reference |
| JB6 Cl41 | Mouse Epidermal | 2.7 | [1] |
| HCT116 | Colorectal Carcinoma | 4.72 | [2] |
| MGC-803 | Gastric Cancer | ~4.0 (at 24h) | [3] |
| SGC-7901 | Gastric Cancer | ~4.0 (at 24h) | [3] |
| C6 | Rat Glioblastoma | >1.0 | [4][5] |
| U87MG | Human Glioblastoma | >1.0 | [4][5] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Induction of Apoptosis by this compound Across Diverse Cancer Cell Lines
This compound has been demonstrated to induce apoptosis in a dose-dependent manner across a range of cancer cell types. The following table presents the percentage of apoptotic cells after treatment with this compound, as determined by Annexin V/PI staining. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of Annexin V positive cells is indicative of apoptosis induction.
| Cell Line | Cancer Type | This compound Concentration (mM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| JB6 Cl41 | Mouse Epidermal | 0.05 | 24 | Increased | [1] |
| 0.15 | 24 | Increased | [1] | ||
| 0.45 | 24 | Increased | [1] | ||
| MGC-803 | Gastric Cancer | 1.0 | 24 | Increased | [3] |
| 2.0 | 24 | Increased | [3] | ||
| SGC-7901 | Gastric Cancer | 1.0 | 24 | Increased | [3] |
| 2.0 | 24 | Increased | [3] | ||
| C6 | Rat Glioblastoma | 0.5 | 24 | Significantly Increased | [5] |
| U87MG | Human Glioblastoma | 0.5 | 24 | Significantly Increased | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10, 15, 20 | Not Specified | Dose-dependent increase | [6] |
Modulation of Key Apoptotic Proteins by this compound
This compound elicits its pro-apoptotic effects by modulating the expression and activity of key regulatory proteins in the apoptotic signaling cascade. The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are critical regulators of the intrinsic apoptotic pathway. The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis. An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. Caspase-3 is a key executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The table below summarizes the observed changes in the expression of these proteins in response to this compound treatment.
| Cell Line | Cancer Type | This compound Concentration | Effect on Bax/Bcl-2 Ratio | Effect on Cleaved Caspase-3 | Reference |
| JB6 Cl41 | Mouse Epidermal | 50-450 µM | Increased Bax expression | Increased | [1] |
| MGC-803 | Gastric Cancer | 0.5, 1, 2 mM | Increased Bax, Decreased Bcl-2 | Increased Cleaved Caspase-9 & -3 | [3] |
| SGC-7901 | Gastric Cancer | 0.5, 1, 2 mM | Increased Bax, Decreased Bcl-2 | Increased Cleaved Caspase-9 & -3 | [3] |
| C6 | Rat Glioblastoma | 0.5 mM | Increased Bax/Bcl-2 ratio | Increased | [4] |
| U87MG | Human Glioblastoma | 0.5 mM | Increased Bax/Bcl-2 ratio | Increased | [4] |
| NB4 | Promyelocytic Leukemia | Not Specified | Increased Bax expression | Increased | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10, 15, 20 mM | Increased BAX/BCL2 mRNA ratio | Not Specified | [6] |
| Human Osteoblasts | - | >0.5 mM | Increased Bax/Bcl-2 ratio | Increased Caspase-9 & -3 | [8] |
Signaling Pathways of this compound-Induced Apoptosis
This compound's pro-apoptotic effects are mediated through multiple signaling pathways. A primary mechanism involves the activation of the intrinsic apoptotic pathway, which is often p53-dependent. This compound can induce the phosphorylation of p53, a tumor suppressor protein, which in turn upregulates the expression of the pro-apoptotic protein Bax.[1] This leads to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, and the release of cytochrome c. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in apoptosis.[3][9]
This compound-induced intrinsic apoptosis pathway.
Experimental Workflows
A typical workflow to validate the pro-apoptotic effects of this compound involves a series of in vitro assays. The process begins with treating cancer cells with varying concentrations of this compound. Cell viability is then assessed, commonly using an MTT assay, to determine the IC50 value. To specifically quantify apoptosis, Annexin V/PI staining followed by flow cytometry is employed. Finally, to elucidate the molecular mechanism, Western blotting is performed to measure the expression levels of key apoptotic proteins.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of the Combined Effect of this compound and 5-Fluorouracil on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces sustained apoptosis of human gastric cancer cells by activating the caspase-9/caspase-3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. europeanreview.org [europeanreview.org]
- 6. This compound Modulates Cell Death and Telomerase Activity in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces G2/M arrest and apoptosis via a novel p53-dependent pathway in NB4 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Cell Death via Activation of Apoptotic Signal and Inactivation of Survival Signal in Human Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Caffeine and Theophylline on Cardiac Muscle Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the effects of two widely studied methylxanthines, caffeine and theophylline (B1681296), on cardiac muscle. This objective analysis is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Executive Summary
This compound and theophylline, both members of the methylxanthine class, exert significant influence on cardiac muscle physiology. While sharing structural similarities and common mechanisms of action, they exhibit distinct quantitative effects on contractility, electrophysiology, and intracellular calcium dynamics. This guide elucidates these differences through a detailed examination of their molecular interactions and the resulting physiological responses. This compound generally demonstrates a more potent effect on sarcoplasmic reticulum calcium release, while both compounds act as competitive antagonists of adenosine (B11128) receptors and inhibitors of phosphodiesterases.
Comparative Data on Cardiac Muscle Effects
The following tables summarize the key quantitative effects of this compound and theophylline on various parameters of cardiac muscle function.
| Parameter | This compound | Theophylline | Species/Tissue | Reference |
| Adenosine Receptor Antagonism (Ki) | ||||
| A1 Receptor | ~20-40 µM | ~10-15 µM | Rat Brain | [1](--INVALID-LINK--) |
| A2A Receptor | ~20-40 µM | ~10-15 µM | Rat Brain | [1](--INVALID-LINK--) |
| Phosphodiesterase (PDE) Inhibition | Non-selective inhibitor | Non-selective inhibitor | General | [2](--INVALID-LINK--) |
| Intracellular Calcium ([Ca2+]i) Transients | More rapid and potent increase in [Ca2+]i | Slower and less potent increase in [Ca2+]i | Rat Ventricular Myocytes | [3](--INVALID-LINK--) |
| Sarcoplasmic Reticulum (SR) Ca2+ Release | Potent inducer of Ca2+ release | Less effective at initiating Ca2+ release | Rat Ventricular Myocytes | [4](5--INVALID-LINK-- |
| Myofilament Ca2+ Sensitivity | Increases Ca2+ sensitivity | Increases Ca2+ sensitivity | Not Specified | N/A |
| Cardiac Contractility | Increases contractility | Increases contractility | Diaphragm Muscle | [6](--INVALID-LINK--) |
Signaling Pathways and Mechanisms of Action
This compound and theophylline exert their effects on cardiac muscle through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions lead to a cascade of intracellular events that ultimately modulate cardiac function.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Isolation of Adult Ventricular Myocytes
This protocol describes the enzymatic dissociation of adult rat or mouse ventricular myocytes for in vitro experiments.
Workflow:
Detailed Steps:
-
Animal Preparation: Anesthetize the animal (e.g., rat, mouse) following approved institutional guidelines.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Calcium-Free Perfusion: Perfuse the heart with a calcium-free buffer to stop contractions and wash out blood.
-
Enzymatic Digestion: Switch to a perfusion buffer containing collagenase and hyaluronidase (B3051955) to digest the extracellular matrix.
-
Tissue Dissociation: Once the heart is digested, remove it from the cannula, and mince the ventricular tissue in a high-potassium storage solution.
-
Cell Isolation: Gently triturate the minced tissue with a pipette to release individual myocytes.
-
Filtration and Centrifugation: Filter the cell suspension to remove undigested tissue and then centrifuge at a low speed to pellet the myocytes.
-
Resuspension: Carefully resuspend the myocyte pellet in a desired experimental buffer.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol outlines the use of fluorescent calcium indicators to measure [Ca2+]i in isolated cardiomyocytes.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of the effects of this compound and other methylxanthines on [Ca2+]i in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound and other methylxanthines on [Ca2+]i in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound and theophylline on diaphragm contractility [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Cross-Validation of ELISA and LC-MS for Caffeine Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like caffeine is critical. The two most prominent analytical methods employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance for this compound measurement, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for your research needs.
While ELISA offers a cost-effective and high-throughput solution, LC-MS/MS is recognized as a gold standard for its superior precision, sensitivity, and specificity.[1] The choice between them often depends on the specific requirements of the study, including sample volume, the need for high specificity, and budget constraints.[2]
Comparative Performance Characteristics
The selection of an analytical method is dictated by its performance. Although both LC-MS and ELISA can quantify this compound, they present distinct advantages and limitations regarding sensitivity, specificity, accuracy, and precision.[2]
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Based on the specific binding of an antibody to an antigen (this compound), with signal amplification via an enzyme-catalyzed reaction.[3] | Involves the physical separation of this compound from other sample components via liquid chromatography, followed by its detection based on its unique mass-to-charge ratio.[3] |
| Specificity | High, but can be susceptible to cross-reactivity with structurally similar molecules, such as this compound metabolites (e.g., paraxanthine, theophylline).[4][5][6] | Very high, capable of distinguishing between this compound and its metabolites with great precision based on their distinct mass fragmentation patterns.[1][3] |
| Sensitivity (LOD/LOQ) | Good, with Limits of Detection (LOD) typically in the low ng/mL range (e.g., 0.135 ng/mL).[7] | Excellent, with higher sensitivity than ELISA, often reaching picogram to femtogram detection levels.[3] A validated LC-MS/MS method demonstrated a Limit of Quantification (LLOQ) of 50 ng/mL. |
| Accuracy & Precision | Good. Intra- and inter-assay coefficients of variation (CVs) are key quality control metrics.[2] For some kits, repeatability and reproducibility are within 3% and 8% RSD, respectively.[7] | High, especially when using stable isotope-labeled internal standards to correct for matrix effects and procedural losses.[2][8] Precision can be very high, with %CV less than 1.7% for this compound. |
| Linear Dynamic Range | Typically narrower compared to LC-MS. Samples with high this compound concentrations often require significant dilution.[9] | Wide dynamic range, allowing for the accurate measurement of this compound across diverse concentrations.[1] A linear range of 0.050 - 10 µg/mL has been demonstrated.[10] |
| Sample Throughput | High. The microplate format is well-suited for screening a large number of samples simultaneously.[11] | Lower compared to ELISA. Although modern systems have improved throughput, sample processing and chromatographic run times are longer.[11] |
| Cost & Complexity | Relatively low cost per sample. The technique is simpler and does not require highly specialized instrumentation or extensive training.[1][12] | High initial instrument cost and higher cost per sample. Requires highly trained personnel to operate the instrument and analyze the data.[3][12] |
| Matrix Effects | Can be affected by components in the biological matrix, potentially causing interference.[13] | Can be significantly impacted by matrix effects, which can cause ion suppression or enhancement. These are typically managed using internal standards and appropriate sample preparation.[1][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and understanding the nuances of each technique.
This compound ELISA Protocol (Competitive Assay)
This protocol is a generalized procedure based on commercially available this compound ELISA kits.[13][14][15]
-
Reagent Preparation : All reagents, including standards and samples, are brought to room temperature (18-25°C).[14] The concentrated wash buffer is diluted to a 1X working solution using deionized water.[15] this compound standards are serially diluted to generate a standard curve.[14]
-
Sample Preparation :
-
Serum/Plasma : Collect blood and separate serum or plasma via centrifugation. Samples can be assayed immediately or stored frozen.[9] Dilution with a sample diluent is often required.[15]
-
Saliva : Centrifuge saliva samples to remove particulate matter. The supernatant is collected and typically requires dilution before analysis.[13]
-
Urine : Centrifuge urine samples and dilute the supernatant significantly (e.g., 1:2000) with a sample diluent.[13]
-
-
Assay Procedure :
-
Add 50 µL of standards, controls, or prepared samples to the appropriate wells of the antibody-coated microplate.[15]
-
Add 50 µL of a this compound-horseradish peroxidase (HRP) conjugate to each well.[15]
-
Add 50 µL of the anti-caffeine antibody solution to each well, cover the plate, and incubate at room temperature (25°C) for 45-60 minutes.[14][15]
-
Wash the plate multiple times (typically 4-5 times) with 1X Wash Buffer to remove unbound reagents.[14][15]
-
Add 100 µL of TMB Substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 20 minutes), leading to the development of a blue color.[14][15]
-
Stop the enzyme-substrate reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[14]
-
-
Data Acquisition and Analysis :
-
Read the optical density (OD) of each well at a wavelength of 450 nm using a microplate reader.[14]
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.[13] A standard curve is generated by plotting the OD values of the standards against their known concentrations. The this compound concentration in the samples is then interpolated from this curve and multiplied by the dilution factor.[15]
-
This compound LC-MS Protocol
This protocol outlines a general procedure for the quantification of this compound in biological samples using LC-MS/MS.[10][8]
-
Standard and Sample Preparation :
-
Stock Solutions : Prepare stock solutions of this compound and a stable isotope-labeled internal standard (e.g., this compound-trimethyl-¹³C₃) in a suitable solvent like methanol (B129727).[5][16]
-
Sample Extraction : For plasma or serum, a protein precipitation step is common. This involves adding a cold organic solvent (e.g., methanol or acetonitrile) containing the internal standard to the sample, vortexing, and centrifuging to pellet the precipitated proteins.[8] For other matrices like beverages, a simple dilution and filtration step may be sufficient.[16] The resulting supernatant is collected for analysis.
-
-
Liquid Chromatography (LC) :
-
Column : Chromatographic separation is typically achieved using a C18 reversed-phase column.[10][17]
-
Mobile Phase : A gradient elution is often used, with a mobile phase consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).[17]
-
Injection and Separation : A small volume (e.g., 10 µL) of the prepared sample is injected into the LC system.[10] The gradient flow separates this compound from other analytes based on their different affinities for the stationary and mobile phases.
-
-
Mass Spectrometry (MS) :
-
Ionization : The eluent from the LC column is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI) in positive ion mode.[10][17]
-
Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[17] Specific precursor-to-product ion transitions are monitored for both this compound (e.g., m/z 195 → 138) and the internal standard.[10][17]
-
-
Data Acquisition and Analysis :
-
The instrument's software records the chromatograms for the specific MRM transitions.
-
A calibration curve is constructed by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
The concentration of this compound in the unknown samples is calculated from this calibration curve.
-
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for both ELISA and LC-MS.
Caption: Generalized workflow for this compound measurement using a competitive ELISA.
Caption: Generalized workflow for this compound quantification using LC-MS/MS.
Conclusion: Selecting the Right Tool for the Job
Both ELISA and LC-MS are powerful techniques for this compound quantification, each with a distinct set of strengths and weaknesses.
-
ELISA is a robust, cost-effective, and high-throughput method ideal for screening large numbers of samples, particularly when absolute specificity is not the primary concern.[11][12] Its simplicity makes it accessible to a wide range of laboratories.[1]
-
LC-MS , and particularly LC-MS/MS, represents the gold standard for quantitative bioanalysis.[1] It provides unparalleled specificity, sensitivity, and accuracy, making it the method of choice for confirmatory analyses, research that requires distinguishing this compound from its metabolites, and studies involving complex biological matrices.[2][11]
Ultimately, the decision to use ELISA or LC-MS should be based on the specific goals of the research project, balancing the need for throughput and cost-effectiveness with the requirements for specificity, accuracy, and sensitivity.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. benchchem.com [benchchem.com]
- 3. spbase.org [spbase.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an LC-MS/MS Method for the Quantification of this compound and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elkbiotech.com [elkbiotech.com]
- 10. rjptonline.org [rjptonline.org]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. "Method Validation of this compound ELISA for Raw Waters" by Julie C. Hickerson [encompass.eku.edu]
- 13. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 14. This compound ELISA Kit – AFG Scientific [afgsci.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. books.rsc.org [books.rsc.org]
The Synergistic Analgesia of Caffeine and Aspirin: A Comparative Guide
An objective analysis of the enhanced analgesic efficacy achieved by combining caffeine and aspirin (B1665792), supported by clinical data and mechanistic insights.
The co-administration of this compound and aspirin has long been a cornerstone of over-the-counter pain management, with a body of evidence suggesting a synergistic relationship that enhances analgesic efficacy beyond that of aspirin alone. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings and elucidating the proposed mechanisms of action.
Enhanced Analgesic Efficacy: A Data-Driven Comparison
Clinical studies have consistently demonstrated that the addition of this compound to aspirin results in a statistically significant improvement in pain relief across various acute pain models. A Cochrane review, a gold standard in evidence-based medicine, concluded that adding 100 mg or more of this compound to a standard dose of an analgesic like aspirin provides a small but important increase in the proportion of patients experiencing a good level of pain relief.[1] This equates to 5% to 10% more participants achieving at least 50% of the maximum possible pain relief over four to six hours.[1][2]
The following tables summarize quantitative data from key clinical trials investigating the synergistic effect of this compound and aspirin in different pain models.
Table 1: Analgesic Efficacy in Acute Sore Throat
| Treatment Group (Single Dose) | N | Onset of Analgesia | Pain Relief vs. Aspirin Alone (after 30 mins) |
| Aspirin (800 mg) + this compound (64 mg) | 70 | Evidence of activity at 15 minutes | Significantly more effective[3] |
| Aspirin (800 mg) | 68 | Slower onset than combination | - |
| Placebo | 69 | No significant effect | - |
Data from a randomized controlled trial in patients with acute sore throat due to tonsillopharyngitis.[3]
Table 2: Analgesic Efficacy in Post-Partum Pain
| Treatment Group (Single Oral Dose) | N | Pain Relief at 2 Hours (vs. other active groups) |
| Aspirin (800 mg) + this compound (65 mg) | 500 (total) | Significantly more pain relief |
| Acetaminophen (B1664979) (648 mg) + Aspirin (648 mg) | Less effective than aspirin/caffeine | |
| Acetaminophen (1000 mg) | Less effective than aspirin/caffeine | |
| Placebo | All active treatments superior |
Data from a double-blind, randomized controlled trial in post-partum patients with moderate to severe pain.[4]
Table 3: Efficacy in Migraine Headache
| Treatment Group (Two Tablets) | N (drug-treated) | N (placebo-treated) | Pain Reduced to Mild or None (at 2 hours) | Pain-Free (at 6 hours) |
| Acetaminophen + Aspirin + this compound | 602 | 618 | 59.3% | 50.8% |
| Placebo | 32.8% | 23.5% |
Data from three double-blind, randomized, placebo-controlled studies in migraineurs.[5] Note: This study used a combination product, but highlights the efficacy of this compound with analgesics in a well-established pain model.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies of the key cited experiments are detailed below.
Sore Throat Analgesia Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Participants: Patients with acute sore throat due to tonsillopharyngitis were randomly assigned to one of three treatment groups.[3]
-
Intervention: A single dose of either 800 mg of aspirin with 64 mg of this compound, 800 mg of aspirin alone, or a placebo was administered.[3]
-
Efficacy Measurements: Over a 2-hour period, patients used various rating scales to assess pain intensity, change in pain, pain relief, and specific qualities of throat pain such as the feeling of swelling and difficulty swallowing.[3]
-
Statistical Analysis: The efficacy of the different treatments was compared at multiple time points.
Post-Partum Pain Study Protocol
-
Study Design: A double-blind, randomized controlled trial.[4]
-
Participants: 500 post-partum patients experiencing moderate to severe pain.[4]
-
Intervention: A single oral dose of one of the following: an aspirin/caffeine combination (800 mg aspirin, 65 mg this compound), an acetaminophen/aspirin combination (648 mg each), or acetaminophen alone (1000 mg), or placebo.[4]
-
Efficacy Measurements: Pain relief was assessed at various time points, with a primary endpoint at 2 hours post-dose.[4]
-
Statistical Analysis: The analgesic efficacy of the different treatment groups was compared to each other and to placebo.
Unraveling the Synergistic Mechanism: A Look at Signaling Pathways
While the precise mechanism of the synergistic action between this compound and aspirin is not fully elucidated, several hypotheses are supported by current research. The prevailing theory suggests a pharmacodynamic interaction rather than a pharmacokinetic one, meaning this compound enhances aspirin's pain-relieving effects at the target site rather than by altering its concentration in the blood.[6]
Aspirin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.
This compound is believed to contribute to this analgesic effect through several pathways:
-
Adenosine (B11128) Receptor Antagonism: this compound is a non-selective antagonist of adenosine receptors. Adenosine is known to play a role in pain signaling, and by blocking its receptors, this compound may independently contribute to analgesia.
-
Enhanced Absorption and Bioavailability: Some evidence suggests that this compound may increase the absorption and bioavailability of aspirin, leading to a faster onset of action and higher peak plasma concentrations.[7]
-
Vasoconstrictive Effects: this compound's ability to constrict blood vessels can be particularly beneficial in certain types of pain, such as headaches, where vasodilation is a contributing factor.[7]
-
Central Nervous System Stimulation: this compound's well-known stimulant effects on the central nervous system can alter the perception of pain and improve mood, which can indirectly contribute to overall pain relief.[8]
The following diagram illustrates the proposed synergistic mechanism of action.
Caption: Proposed synergistic mechanism of aspirin and this compound.
The following diagram illustrates a simplified workflow for a clinical trial evaluating the analgesic synergy of this compound and aspirin.
Caption: Clinical trial workflow for synergy evaluation.
References
- 1. This compound as an analgesic adjuvant for acute pain in adults [coffeeandhealth.org]
- 2. This compound as an analgesic adjuvant for acute pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as an analgesic adjuvant. A double-blind study comparing aspirin with this compound to aspirin and placebo in patients with sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind randomized study of an aspirin/caffeine combination versus acetaminophen/aspirin combination versus acetaminophen versus placebo in patients with moderate to severe post-partum pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of acetaminophen, aspirin, and this compound in alleviating migraine headache pain: three double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation by this compound of the analgesic effect of aspirin in the pain-induced functional impairment model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetaminophen, Aspirin, and this compound: Exploring a Common Pain Relief Combination [rupahealth.com]
- 8. The effects of this compound and aspirin on mood and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of a Daily Habit: Replicating Studies on Caffeine's Impact on Memory Consolidation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of psychoactive compounds on cognitive processes is paramount. Caffeine, the world's most widely consumed psychoactive substance, has long been a subject of interest for its potential cognitive-enhancing effects. A seminal study published in Nature Neuroscience in 2014 by Borota and colleagues suggested that a 200mg dose of this compound administered after learning could enhance memory consolidation. This finding sparked considerable interest, as post-learning administration helps to isolate the effects on memory storage from confounding factors like attention and vigilance during learning. However, subsequent research has yielded a complex and sometimes contradictory landscape of results, highlighting the critical importance of meticulous experimental design in replicating and interpreting these findings.
This guide provides a comparative analysis of key studies that have investigated the impact of this compound on memory consolidation, with a focus on replicating the methodologies of this pivotal research. We will delve into the experimental protocols, present the quantitative data in a clear, comparative format, and visualize the underlying biological pathways and experimental workflows.
Comparative Analysis of Experimental Findings
The landscape of research on this compound and memory consolidation is not monolithic. While some studies have replicated or supported the initial findings of Borota et al., others have reported null effects or even memory impairment. This discrepancy underscores the sensitivity of cognitive processes to subtle variations in experimental design.
| Study | Key Findings |
| Borota et al. (2014) | 200mg of this compound administered post-study enhanced mnemonic discrimination (the ability to distinguish between similar items) 24 hours later, suggesting a positive effect on memory consolidation.[1] |
| Replication Attempt (Anonymous, 2020) | A direct replication attempt failed to find a significant enhancement of mnemonic discrimination with 200mg of this compound. The authors raised concerns that the original finding might be an artifact of performance-impairing withdrawal symptoms in the placebo group of the original study.[2] |
| Face Recognition Study (Anonymous, 2025) | In a study specifically examining face recognition memory, post-encoding administration of 200mg of this compound was found to impair the ability to distinguish between previously seen and similar faces, increasing the rate of false alarms.[3][4][5] |
| Amy (2018) | Using the Deese-Roediger-McDermott (DRM) paradigm to assess veridical and false memory, this study found no difference in memory performance between a this compound and a placebo group when the substance was administered during the consolidation phase.[6] |
Detailed Experimental Protocols
The devil is in the details when it comes to replicating cognitive science experiments. Below are the detailed methodologies for the key studies cited, providing a roadmap for researchers aiming to conduct their own investigations.
Borota et al. (2014): The Foundational Study
-
Design: Double-blind, placebo-controlled, between-subjects design.
-
Participants: Healthy adults who were low consumers of this compound.
-
Procedure:
-
Encoding Phase: Participants viewed a series of images of objects.
-
Intervention: Five minutes after the encoding phase, participants were randomly assigned to receive either a 200mg this compound tablet or a placebo.
-
Consolidation Period: A 24-hour consolidation period ensued.
-
Retrieval Phase (24 hours later): Participants were presented with a set of images containing:
-
The original "target" images.
-
New "foil" images.
-
"Lure" images that were similar but not identical to the target images.
-
-
Task: Participants had to identify each image as "old," "new," or "similar."
-
-
Key Measure: The primary outcome was the "lure discrimination index," which reflects the ability to correctly identify similar items as "similar" rather than incorrectly as "old."
Replication Attempt with Withdrawal Considerations
-
Design: Double-blind, placebo-controlled, between-subjects design.
-
Key Difference from Borota et al.: This study did not restrict pre-experimental this compound intake and statistically adjusted for habitual this compound consumption to test the hypothesis that the original findings were influenced by withdrawal effects in the placebo group.[2]
-
Procedure: Largely followed the protocol of Borota et al. (2014).
Face Recognition Memory Study
-
Design: Randomized, double-blind, placebo-controlled design.[3][4][5]
-
Procedure:
-
Encoding Phase: Participants viewed a set of artificially generated faces.[3][4][5]
-
Intervention: Immediately after encoding, participants received either a 200mg this compound tablet or a placebo.[3][4][5]
-
Consolidation Period: 24-hour consolidation period.
-
Retrieval Phase (24 hours later): Participants were presented with lineups of faces. In the "target present" condition, the original face was shown with five similar distractors. In the "target absent" condition, six similar distractors were shown. Participants had to identify the original face or indicate that it was not present.[3][4][5]
-
-
Key Measure: Accuracy in identifying the original face and the rate of false alarms (incorrectly identifying a lure as the target).
Visualizing the Processes
To better understand the experimental flow and the proposed biological mechanisms, the following diagrams are provided.
The proposed mechanism by which this compound influences memory consolidation centers on its role as an antagonist of adenosine (B11128) receptors.
Conclusion
The investigation into this compound's impact on memory consolidation serves as a compelling case study in the complexities of cognitive neuroscience research. The initial findings of Borota et al. (2014) were provocative, suggesting a simple intervention to boost memory. However, the subsequent body of research, with its conflicting results, underscores the critical need for rigorous replication and the careful consideration of methodological nuances. Factors such as the type of memory being assessed (e.g., object recognition vs. face recognition), the specific memory paradigm employed, and the habitual this compound consumption of participants can all significantly influence the outcome.
For researchers in this field, the path forward requires a commitment to transparent and detailed reporting of methodologies, the use of larger and more diverse participant pools, and the exploration of a wider range of memory tasks. By systematically investigating these variables, the scientific community can move closer to a more definitive understanding of when and how this compound may, or may not, enhance the intricate process of memory consolidation. This will not only advance our fundamental knowledge of cognitive function but also provide a more solid foundation for the development of potential therapeutic interventions.
References
- 1. escholarship.org [escholarship.org]
- 2. The enhancing effect of 200 mg this compound on mnemonic discrimination is at best small - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. "Effects of this compound Administered During Consolidation on Veridical and" by David Amy [scholarworks.sjsu.edu]
The Metabolic Footprint of Caffeine: A Comparative Analysis Between Humans and Rodents
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic effects of caffeine across different species is paramount for preclinical research and translational medicine. This guide provides a comprehensive comparison of this compound metabolomics in humans and rodents, supported by experimental data and detailed methodologies.
This compound, the world's most widely consumed psychoactive substance, undergoes extensive metabolism that varies significantly between humans and rodents. These differences have critical implications for the interpretation of preclinical studies and their translation to human clinical outcomes. This comparison guide delves into the quantitative and qualitative distinctions in this compound's metabolic pathways, highlighting key enzymatic players and their resulting metabolite profiles.
Key Metabolic Differences at a Glance
In humans, the primary metabolic route for this compound is demethylation to paraxanthine (B195701), a process predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[1] This pathway accounts for approximately 75-80% of this compound metabolism in humans.[1] In contrast, while rodents also utilize CYP1A2 for this compound metabolism, the formation of paraxanthine is significantly less dominant.[1] Rodents exhibit a more diverse primary metabolite profile, with a higher proportion of theophylline (B1681296) and theobromine (B1682246) formation.[2][3]
Furthermore, a major distinction lies in the extent of demethylation before excretion. Humans excrete only about 5% of a this compound dose without any demethylation, whereas in rats, this figure can be as high as 42%.[1] This suggests a more extensive and rapid initial breakdown of the this compound molecule in humans compared to rodents.
Quantitative Metabolomic Comparison
The following tables summarize the quantitative changes in key this compound metabolites and other affected endogenous molecules following this compound consumption in humans and rodents. It is important to note that direct comparative studies with identical methodologies are scarce, and thus the data presented is a synthesis from multiple sources.
Table 1: Primary this compound Metabolites in Plasma/Serum
| Metabolite | Human Fold Change (vs. Baseline) | Rodent Fold Change (vs. Control) | Key Enzymes |
| Paraxanthine | Significantly Increased | Moderately Increased | CYP1A2 (major in humans), CYP2E1 |
| Theophylline | Moderately Increased | Significantly Increased | CYP1A2, CYP2E1 |
| Theobromine | Moderately Increased | Significantly Increased | CYP1A2, CYP2E1 |
| 1,3,7-Trimethyluric acid | Increased | Increased | CYP1A2, CYP2D6 |
Data synthesized from multiple sources. Fold changes are indicative and can vary based on dose, duration, and analytical method.
Table 2: Selected Endogenous Metabolites Altered by this compound Consumption
| Metabolite Class | Metabolite | Human Change | Rodent Change | Potential Implication |
| Lipids | Triacylglycerols (TAGs) | Decreased[4] | Decreased[5] | Increased lipolysis |
| Diacylglycerols (DAGs) | Decreased[4] | Decreased[5] | Altered lipid signaling | |
| Free Fatty Acids | Increased | Increased[5] | Mobilization of fat stores | |
| Amino Acids | Phenylalanine | Decreased[6] | - | Altered neurotransmitter synthesis |
| Xenobiotics | Cotinine | Increased (in smokers) | - | Interaction with nicotine (B1678760) metabolism |
| Purines | Uric Acid | Increased | - | Product of xanthine (B1682287) metabolism |
Experimental Protocols
The following provides a generalized experimental workflow for a comparative metabolomics study of this compound consumption.
Animal Studies (Rodents)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a commonly used model.
-
Acclimatization: Animals are acclimatized for at least one week with a standard diet and 12-hour light/dark cycle.
-
Dosing: this compound is typically administered orally via gavage at doses ranging from 5 to 50 mg/kg body weight. A control group receives the vehicle (e.g., water or saline).
-
Sample Collection: Blood samples are collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dosing via tail vein or cardiac puncture at the terminal time point. Urine can be collected using metabolic cages.
-
Sample Preparation: Plasma or serum is separated by centrifugation. All samples are immediately frozen at -80°C until analysis. For metabolomic analysis, proteins are precipitated from plasma/serum using a cold organic solvent (e.g., methanol (B129727) or acetonitrile). The supernatant is then dried and reconstituted in a suitable solvent for analysis.
Human Studies
-
Study Design: A randomized, controlled, crossover study design is often employed.
-
Participants: Healthy, non-smoking volunteers who are habitual this compound consumers are recruited. A washout period of at least 48-72 hours from all this compound sources is required before each study arm.
-
Intervention: Participants consume a standardized dose of this compound (e.g., 3-5 mg/kg body weight) or a placebo.
-
Sample Collection: Blood and urine samples are collected at baseline and at multiple time points post-consumption, similar to the rodent studies.
-
Sample Preparation: The sample preparation protocol for human plasma/serum and urine is analogous to that used for rodent samples, involving protein precipitation and extraction of metabolites.
Metabolomic Analysis
-
Instrumentation: Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) is the preferred platform for untargeted metabolomics. Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of volatile and semi-volatile compounds.
-
Data Acquisition: Data is acquired in both positive and negative ionization modes to achieve broad metabolite coverage.
-
Data Processing: Raw data is processed using software such as MS-DIAL or XCMS for peak picking, alignment, and normalization.
-
Metabolite Identification: Metabolites are identified by comparing their accurate mass, retention time, and fragmentation patterns (MS/MS spectra) with authentic standards and public databases (e.g., HMDB, METLIN).
-
Statistical Analysis: Multivariate statistical analysis (e.g., Principal Component Analysis, Partial Least Squares-Discriminant Analysis) and univariate tests (e.g., t-test, ANOVA) are used to identify significantly altered metabolites.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for comparative metabolomics.
Conclusion
The metabolic landscape of this compound consumption reveals striking differences between humans and rodents. While both species share some common pathways, the quantitative output of metabolites and the primary routes of elimination differ significantly. These distinctions underscore the importance of careful consideration when extrapolating findings from rodent models to human health. A thorough understanding of these species-specific metabolic signatures, facilitated by robust comparative metabolomic studies, is essential for advancing our knowledge of this compound's physiological effects and for the development of novel therapeutics that may interact with these pathways.
References
- 1. Differences in this compound and paraxanthine metabolism between human and murine CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolic disposition of [1-Me14C]this compound in rats, mice, and Chinese hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and theophylline metabolism in newborn and adult human hepatocytes; comparison with adult rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Altered this compound Metabolism Is Associated With Recurrent Hypoglycemia in Type 2 Diabetes Mellitus: A UPLC-MS-Based Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Caffeine's Effects on Different Neuronal Subtypes
A Comprehensive Guide for Researchers and Drug Development Professionals
Caffeine, the most widely consumed psychoactive substance globally, exerts a wide range of effects on the central nervous system. Its primary mechanism of action is the antagonism of adenosine (B11128) A1 and A2A receptors, leading to the modulation of various neurotransmitter systems. This guide provides a comparative analysis of this compound's effects on key neuronal subtypes, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding of this ubiquitous compound.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative effects of this compound on dopaminergic, cholinergic, and GABAergic neuronal systems. The data is compiled from various in vivo microdialysis and electrophysiological studies.
Table 1: Effects of this compound on Dopaminergic Neurons
| Parameter | Neuronal Subtype/Brain Region | This compound Dose | Observed Effect | Reference |
| Dopamine Release | Nucleus Accumbens Shell | 30 mg/kg (i.p.) | Significant increase in extracellular dopamine | [1] |
| Nucleus Accumbens Core | 30 mg/kg (i.p.) | ~25% increase in extracellular dopamine | [1] | |
| Medial Prefrontal Cortex | 0.25-5.0 mg/kg (i.v.) | Dose-dependent increase in extracellular dopamine | [2] | |
| Striatum | 10 mg/kg/day (chronic) | 21% increase in striatal dopamine | [3] | |
| Firing Rate | Substantia Nigra Pars Compacta | Low to moderate doses | General increase in firing rate (indirect effect) | [4] |
| Ventral Tegmental Area | Low to moderate doses | General increase in firing rate (indirect effect) | [5] |
Table 2: Effects of this compound on Cholinergic Neurons
| Parameter | Neuronal Subtype/Brain Region | This compound Dose | Observed Effect | Reference |
| Acetylcholine (B1216132) Release | Medial Prefrontal Cortex | 0.25-5.0 mg/kg (i.v.) | Dose-dependent increase in extracellular acetylcholine | [2] |
| Hippocampus | 3-30 mg/kg (oral) | Dose-dependent increase in extracellular acetylcholine | [6] | |
| Striatum | 50 mg/kg (i.p.) with 120 mg/kg choline | 112% increase in peak acetylcholine release | [[“]] | |
| Firing Rate | Basal Forebrain | Low to moderate doses | General increase in firing rate (indirect effect) | [8] |
Table 3: Effects of this compound on GABAergic Neurons
| Parameter | Neuronal Subtype/Brain Region | This compound Dose | Observed Effect | Reference |
| GABA Release | Retinal Explants (chick embryo) | 500µM | 60% increase in D-aspartate-induced GABA release | [3] |
| Postsynaptic Currents | Hippocampal CA1 Pyramidal Cells | 100 µM–100 mM | Transient suppression of GABAergic inhibitory postsynaptic currents (IPSCs) by 73.2 ± 6.98% | [9] |
| Firing Rate | Ventral Pallidum / Substantia Nigra Pars Reticulata | Low to moderate doses | Complex and region-dependent effects, often leading to disinhibition of target neurons | [10][11] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways affected by this compound and the workflows of key experimental techniques used to study its effects.
Caption: this compound's primary signaling pathway.
Caption: Experimental workflows for studying this compound's effects.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular concentrations of neurotransmitters (e.g., dopamine, acetylcholine) in specific brain regions of awake, freely moving animals following this compound administration.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.
-
Guide Cannula Implantation: A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) using stereotaxic coordinates. The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Sampling: After a stabilization period of at least 2 hours, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
This compound Administration: this compound is administered via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Post-Treatment Sampling: Dialysate collection continues for a specified period (e.g., 2-3 hours) after this compound administration.
-
Sample Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration. Statistical analysis (e.g., ANOVA with repeated measures) is used to determine the significance of changes in neurotransmitter release over time.
In Vivo Single-Unit Electrophysiology
Objective: To record the firing activity of individual neurons in specific brain regions in response to this compound administration.
Methodology:
-
Animal Preparation and Electrode Implantation: Rats are anesthetized and a small craniotomy is performed over the target brain area. A microelectrode array or a single tungsten microelectrode is slowly lowered into the brain to the desired coordinates.
-
Neuronal Recording: The electrode is advanced until the action potentials of a single neuron are isolated. The neuronal signals are amplified, filtered, and recorded using a data acquisition system.
-
Baseline Recording: The spontaneous firing rate and pattern of the neuron are recorded for a stable baseline period.
-
This compound Administration: this compound is administered systemically (e.g., i.p. or i.v.).
-
Post-Caffeine Recording: The firing activity of the same neuron is continuously recorded to observe any changes in firing rate, pattern (e.g., burst firing), and waveform.
-
Data Analysis: Spike sorting software is used to isolate and verify single-unit activity. The firing rate (in Hz) is calculated in time bins before and after this compound administration. Statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) are used to compare pre- and post-drug firing rates.
Radioligand Binding Assay for Adenosine Receptor Affinity
Objective: To determine the binding affinity of this compound for adenosine A1 and A2A receptors in neuronal membranes.
Methodology:
-
Membrane Preparation: Brain tissue from the region of interest (e.g., striatum) is dissected and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in assay buffer.
-
Binding Assay:
-
Saturation Assay: To determine the density (Bmax) and affinity (Kd) of the radioligand, membrane preparations are incubated with increasing concentrations of a specific radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors, [3H]CGS 21680 for A2A receptors).
-
Competition Assay: To determine the affinity (Ki) of this compound, membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
-
Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to determine the Kd, Bmax, and IC50 values. The Ki value for this compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound exerts distinct and significant effects on various neuronal subtypes, primarily through the antagonism of adenosine A1 and A2A receptors. The data presented in this guide highlights the differential sensitivity of dopaminergic, cholinergic, and GABAergic systems to this compound. Understanding these nuanced interactions is crucial for researchers in the fields of neuroscience and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting these pathways. The provided experimental protocols offer a foundation for designing and executing studies to further elucidate the complex neurobiological effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Firing properties and functional connectivity of substantia nigra pars compacta neurones recorded with a multi-electrode array in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orchestration of Dopamine Neuron Population Activity in the Ventral Tegmental Area by this compound: Comparison With Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. consensus.app [consensus.app]
- 8. Adenosine inhibits the excitatory synaptic inputs to Basal forebrain cholinergic, GABAergic, and parvalbumin neurons in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Induced Suppression of GABAergic Inhibition and Calcium-Independent Metaplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. escholarship.org [escholarship.org]
Unveiling the Neuroprotective Potential of Caffeine in Parkinson's Disease Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of caffeine's neuroprotective effects in established preclinical models of Parkinson's disease (PD). Drawing upon experimental data, we delve into the mechanisms, efficacy, and methodologies underpinning this compound's promise as a therapeutic agent.
Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Epidemiological studies have consistently suggested an inverse correlation between this compound consumption and the risk of developing PD.[2][3] This has spurred extensive preclinical research to validate and understand the neuroprotective properties of this widely consumed psychoactive compound. Animal studies have demonstrated that this compound can protect dopaminergic neurons from degeneration in various toxin-induced and genetic models of PD.[2][4][5]
The primary mechanism of action for this compound's neuroprotective effects is believed to be its role as a non-selective adenosine (B11128) A2A receptor antagonist.[3][4][6] By blocking these receptors, which are highly expressed in the basal ganglia, this compound can modulate glutamatergic excitotoxicity and neuroinflammation.[4] Emerging evidence also points to other mechanisms, including the modulation of α-synuclein aggregation, enhancement of autophagy, and regulation of gut microbiota.[2][4]
This guide summarizes key quantitative data from various studies, provides detailed experimental protocols for the most common PD models, and visualizes the critical signaling pathways and experimental workflows involved in this research area.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies investigating the neuroprotective effects of this compound in different Parkinson's disease models.
Table 1: Effect of this compound on Dopaminergic Neuron Survival and Dopamine (B1211576) Levels
| Animal Model | Toxin/Agent | This compound Treatment | Dopaminergic Neuron Loss vs. Control | Striatal Dopamine Levels vs. Control | Reference |
| C57BL/6 Mice | MPTP | 30 mg/kg, i.p. for 8 days (pretreatment) | Partial protection against severe striatal degeneration | Maintained closer to control values | [7] |
| Wistar Rats | 6-OHDA | 20 mg/kg (pre-surgery) + 10 mg/kg twice daily for 1 month | Protected neurons in the substantia nigra pars compacta | Not reported | [8] |
| C57BL/6 Mice | MPTP | 20 mg/kg | Improved survival of dopaminergic neurons | Reduced MPTP-induced dopamine depletion | [9] |
| Wistar Rats | 6-OHDA | Not specified | Attenuated loss of dopaminergic neurons | Increased dopamine and monoamine levels | [9] |
Table 2: Behavioral Outcomes of this compound Treatment in Parkinson's Disease Models
| Animal Model | Toxin/Agent | This compound Treatment | Behavioral Test | Outcome vs. Control | Reference |
| C57BL/6 Mice | MPTP | 30 mg/kg, i.p. for 8 days (pretreatment) | Paw grip strength | Significant protection against reduction in grip strength | [7] |
| Wistar Rats | 6-OHDA | 20 mg/kg (pre-surgery) + 10 mg/kg twice daily for 1 month | Apomorphine-induced rotations | Attenuated rotational behavior | [8] |
| C57BL/6 Mice | MPTP | 20 mg/kg | Locomotor activity | Produced maximum locomotor activity in MPTP-treated mice | [9] |
| Wistar Rats | 6-OHDA | Not specified | Motor deficits | Attenuated motor deficits | [9] |
| Mice | 6-OHDA | Not specified | Balance disorders | Improved balance | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for commonly used in vivo and in vitro models to study the neuroprotective effects of this compound in PD.
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
-
Animal Model: Adult male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[10][11]
-
MPTP Administration: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered via intraperitoneal (i.p.) injection. A common protocol involves administering 25 mg/kg of MPTP once daily for 5-8 consecutive days.[7][12] MPTP is a neurotoxin that selectively destroys dopaminergic neurons.[13]
-
This compound Treatment: this compound is typically dissolved in saline and administered via i.p. injection. For neuroprotective studies, a pretreatment paradigm is often used, where this compound (e.g., 30 mg/kg) is given 30 minutes prior to each MPTP injection.[7]
-
Behavioral Assessment: Motor function can be assessed using tests such as the paw grip strength test or open field test to measure locomotor activity.[7][12]
-
Neurochemical Analysis: Post-mortem analysis of the striatum is performed to measure levels of dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography (HPLC).[10]
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra pars compacta.[14]
In Vivo Model: 6-OHDA-Induced Parkinson's Disease in Rats
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are frequently used.[10]
-
6-OHDA Administration: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is unable to cross the blood-brain barrier and therefore requires stereotaxic injection directly into the brain.[11] Unilateral injection into the medial forebrain bundle or the striatum is common to create a unilateral lesion model.[8][10]
-
This compound Treatment: this compound can be administered systemically (e.g., i.p. injection at 10-20 mg/kg) both before and after the 6-OHDA lesioning.[8]
-
Behavioral Assessment: Rotational behavior induced by apomorphine (B128758) or amphetamine is a hallmark of the unilateral 6-OHDA model and is used to quantify the extent of the lesion and the effect of the treatment.[8]
-
Histological Analysis: The number of Nissl-stained or TH-positive neurons in the substantia nigra is counted to assess neuroprotection.[8][14]
In Vitro Model: Primary Neuronal Cultures
-
Cell Culture: Primary dopaminergic neurons are cultured from the ventral mesencephalon of embryonic day 14-16 rat or mouse brains.
-
Toxin Exposure: Neurotoxicity is induced by exposing the cultures to neurotoxins such as MPP+ (the active metabolite of MPTP) or 6-OHDA.[9][15]
-
This compound Treatment: this compound is added to the culture medium at various concentrations prior to or concurrently with the neurotoxin.
-
Neuronal Viability and Morphology Assessment: Neuronal survival is quantified by counting TH-positive neurons.[14] Neurite length and branching can be measured to assess neuronal health and degeneration.[15][16][17]
Visualizations: Pathways and Workflows
This compound's Neuroprotective Signaling Pathway
Caption: this compound blocks A2A receptors, leading to reduced excitotoxicity and neuroinflammation.
Experimental Workflow for In Vivo PD Model
Caption: A typical workflow for testing this compound's effects in animal models of Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Addressing the Neuroprotective Actions of Coffee in Parkinson’s Disease: An Emerging Nutrigenomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Parkinson’s Disease: Multiple Benefits and Emerging Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound and Parkinson’s Disease: Multiple Benefits and Emerging Mechanisms [frontiersin.org]
- 6. neurology.org [neurology.org]
- 7. Neuroprotective effects of this compound in MPTP model of Parkinson's disease: A (13)C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of this compound against neurodegeneration in a model of Parkinson's disease in rat: behavioral and histochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: An Overview of Its Beneficial Effects in Experimental Models and Clinical Trials of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. portlandpress.com [portlandpress.com]
- 12. This compound effect on non-motor symptoms in an animal model of parkinson disease | International Journal of Development Research (IJDR) [journalijdr.com]
- 13. mdpi.com [mdpi.com]
- 14. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Quantification of Neurite Degeneration with Enhanced Accuracy and Efficiency in an In Vitro Model of Parkinson’s Disease | eNeuro [eneuro.org]
- 17. Parkinson's Disease Research Tools for Neuronal Protein Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
The Stimulant's Signature: A Comparative Look at Caffeine's Disruption of Sleep Across Species
A deep dive into the effects of caffeine on the sleep architecture of humans, rats, mice, cats, and zebrafish reveals a conserved pattern of sleep disruption, primarily orchestrated by the blockade of adenosine (B11128) receptors. While the fundamental impact remains consistent, nuances in sleep structure and experimental methodologies across species highlight important considerations for translational research in sleep medicine and drug development.
This guide provides a comparative analysis of this compound's impact on key sleep parameters, details the experimental protocols used to obtain this data, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation: Quantitative Impact of this compound on Sleep Architecture
The following table summarizes the dose-dependent effects of this compound on various sleep parameters across different species. It is important to note that direct comparisons should be made with caution due to inter-species variations in physiology and experimental design.
| Species | This compound Dose | Total Sleep Time | Sleep Latency | Wake After Sleep Onset (WASO) | NREM Sleep | REM Sleep | Key Findings |
| Human | 100-600 mg | Decreased[1][2] | Increased[1][2] | Increased[1][2] | Decreased (especially deep sleep/N3)[1][2] | Generally decreased or delayed[3] | A 400 mg dose can negatively impact sleep even when consumed 12 hours before bedtime.[2] |
| Rat | 10-25 mg/kg | Decreased[4] | Increased | Increased | Decreased NREM sleep time and bout duration.[4] | Decreased[5] | This compound dose-dependently increases wakefulness and decreases NREM sleep.[4] |
| Mouse | 10-120 mg/kg | Acute: Increased wakefulness. Chronic: No net change, but shifted sleep/wake phases.[6] | Shifted onset of sleep | - | Acute: Decreased NREM. Chronic: Increased during the light phase.[6] | Shifted onset of REM sleep.[3] | Chronic this compound abolishes the "siesta" period during the active phase and consolidates wakefulness.[3] |
| Cat | 20 mg/kg/day | Initially decreased, then normalized with chronic administration.[7] | Increased wakefulness initially.[7] | - | Stage II slow-wave sleep (S2) remained below control levels.[7] | - | Habituation to the stimulant effects on total sleep time occurs, but deeper sleep stages remain affected.[7] |
| Zebrafish | 31.25-120 µM | Markedly decreased.[8][9][10] | - | Increased wakefulness.[9] | - | - | This compound induces sleep pattern disorders and significantly decreases total sleep time and sleep efficiency.[8][9][10] |
Note: "-" indicates data not consistently reported in the reviewed literature.
Experimental Protocols
The methodologies employed to study the effects of this compound on sleep architecture vary across species but share common principles of controlled administration and objective sleep monitoring.
Human Studies
-
Design: Typically double-blind, placebo-controlled, crossover studies.[2]
-
Participants: Healthy adults with moderate habitual this compound intake are often recruited.
-
This compound Administration: Oral administration of this compound capsules (e.g., 100 mg, 400 mg) at specified times before bedtime.[2]
-
Sleep Recording: Polysomnography (PSG) is the gold standard, involving electroencephalography (EEG) to monitor brain waves, electrooculography (EOG) for eye movements, and electromyography (EMG) for muscle tone. In-home partial polysomnography is also utilized.[2]
-
Data Analysis: Sleep stages (N1, N2, N3/slow-wave sleep, REM) are scored, and parameters like total sleep time, sleep latency, and wake after sleep onset are quantified.
Rodent (Rat and Mouse) Studies
-
Animal Models: Commonly used strains include Sprague-Dawley rats and C57BL/6N mice.
-
Surgical Implantation: Animals are surgically implanted with electrodes for EEG and EMG recordings to allow for accurate sleep staging.[4][11]
-
This compound Administration: this compound is typically dissolved in drinking water for chronic studies[6] or administered via oral gavage or intraperitoneal injection for acute studies.[4]
-
Sleep Recording: Continuous EEG and EMG recordings are collected, often using telemetry systems to allow for free movement of the animals.[4] Locomotor activity may also be monitored.
-
Data Analysis: Automated or manual scoring of recordings to differentiate between wakefulness, NREM sleep, and REM sleep. Power spectral analysis of the EEG is often performed to assess sleep intensity (e.g., delta power in NREM sleep).[4][6]
Feline (Cat) Studies
-
This compound Administration: Oral administration of this compound mixed with food.[7]
-
Sleep Recording: Sleep parameters are measured, though specific details on the recording techniques (e.g., EEG, EMG) are not always extensively described in the available literature.
-
Data Analysis: Analysis focuses on the duration of different sleep stages, such as Stage I and Stage II slow-wave sleep, and wakefulness.[7]
Zebrafish Studies
-
Animal Model: Zebrafish larvae are often used due to their transparency and rapid development.[8][9][10]
-
This compound Administration: this compound is dissolved in the aquarium water at varying concentrations.[8][9][10]
-
Sleep/Wake Monitoring: High-throughput automated video tracking systems are used to monitor the locomotor activity of individual larvae in multi-well plates.[9][12] Periods of inactivity are defined as sleep-like states.
-
Data Analysis: Software analyzes the video recordings to quantify parameters such as total sleep time, sleep bout duration, and wakefulness.[9]
Mandatory Visualization
Signaling Pathway of this compound's Impact on Sleep
This compound's primary mechanism of action is the antagonism of adenosine receptors, particularly the A1 and A2A subtypes, in the brain. Adenosine, a nucleoside that accumulates during wakefulness, promotes sleep by binding to these receptors. By blocking adenosine from binding, this compound promotes wakefulness and alters sleep architecture.
Caption: this compound's antagonism of adenosine A1 and A2A receptors.
Experimental Workflow for Studying this compound's Impact on Sleep
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on sleep in an animal model.
Caption: A typical workflow for animal studies on this compound and sleep.
References
- 1. The effect of this compound on subsequent sleep: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. uclahealth.org [uclahealth.org]
- 4. Characterisation of the effects of this compound on sleep in the rat: a potential model of sleep disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Effect of a Single Dose of this compound on Sleep, the Sleep EEG and Neuronal Activity in the Peduncular Part of the Lateral Hypothalamus under Constant Dark Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of chronic this compound consumption on sleep and the sleep electroencephalogram in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of chronic this compound administration on sleep parameters in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of this compound Exposure on Sleep Patterns in Zebrafish Larvae and Its Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of this compound Exposure on Sleep Patterns in Zebrafish Larvae and Its Underlying Mechanism [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cross-Species Validation of Caffeine's Anxiogenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caffeine, the most widely consumed psychoactive substance globally, is well-documented for its stimulant effects.[1][2][3] However, its capacity to induce anxiety, or its anxiogenic properties, is a critical consideration in clinical and research contexts. This guide provides a comparative analysis of experimental data across various species—humans, rodents, and zebrafish—to validate and understand the conserved nature of this compound-induced anxiety. The findings underscore the role of the adenosinergic system in this process and highlight the utility of cross-species models in neuropharmacology.
Quantitative Analysis of Anxiogenic Effects
The anxiogenic effects of this compound are consistently observed across species, although the effective dose ranges and behavioral manifestations vary. The following tables summarize key quantitative data from human, rodent, and zebrafish studies.
Table 1: Human Studies on this compound-Induced Anxiety
| Subject Group | This compound Dose | Administration Route | Key Anxiogenic Findings | Reference |
| Healthy, infrequent users | 150 mg | Oral | Individuals with specific A2a receptor gene polymorphisms (1976T/T, 2592Tins/Tins) reported greater increases in anxiety.[4] | [4] |
| Patients with Panic Disorder (PD) | 400-750 mg | Oral | 51.1% of patients experienced a panic attack following this compound administration, compared to none with placebo.[5] Patients showed increased sensitivity to the anxiogenic effects of this compound compared to healthy controls.[5] | [5] |
| Healthy Individuals | > 400 mg | Oral | High doses of this compound are associated with a significantly increased risk of anxiety.[6][7] | [6][7] |
| Secondary School Children | Variable | Oral (Dietary) | Positive association found between total weekly this compound intake and anxiety symptoms.[8] | [8] |
Table 2: Rodent (Mouse & Rat) Studies on this compound-Induced Anxiety
| Species | This compound Dose | Administration Route | Key Anxiogenic Findings | Reference |
| Mouse | 50 or 100 mg/kg (Acute) | Intraperitoneal (IP) | Induced anxiety-like effects in the elevated plus-maze and light/dark box tests.[1][9][10] | [1][9][10] |
| Mouse | 50 mg/kg twice daily for 1 week (Chronic) | Intraperitoneal (IP) | Elicited anxiogenic responses in the elevated plus-maze test.[1][9][10] | [1][9][10] |
| Mouse | 0.3 g/L in drinking water (Chronic) | Oral | Anxiogenic effects observed after 8 days or 2 months of consumption.[1] | [1] |
| Rat | 50 mg/kg for 21 days (Subchronic) | Intraperitoneal (IP) | Decreased entries and time in open arms of the elevated plus-maze, reduced social interaction, and increased feeding latency in a novel environment.[1] | [1] |
Table 3: Zebrafish Studies on this compound-Induced Anxiety
| Species | This compound Dose | Administration Route | Key Anxiogenic Findings | Reference |
| Adult Zebrafish | 30-300 mg/L (Acute) | Immersion | High doses increase anxiety-like behaviors; females showed increased freezing, while males exhibited more erratic movement.[11] | [11] |
| Adult Zebrafish | 100 mg/kg | Immersion | Induced anxiety-like behaviors including thigmotaxis (wall hugging), increased freezing frequency, and erratic swimming.[12] | [12] |
| Zebrafish Larvae | 100-300 mg/L | Immersion | Increased locomotion during light periods and decreased locomotion during dark periods, indicative of an anxiogenic effect.[13] | [13] |
| Adult Zebrafish | 50-200 mg/L | Immersion | High doses tend to decrease activity and increase anxiety-like behavior.[14] | [14] |
Signaling Pathway: this compound and Adenosine (B11128) Receptors
This compound's primary mechanism of action involves the competitive antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[2][15] Adenosine is a neuromodulator that, upon binding to its receptors, typically slows down neural activity, promoting sleepiness and relaxation.[1] By blocking these receptors, this compound prevents adenosine from binding, leading to increased neuronal excitability and the release of neurotransmitters like dopamine (B1211576) and glutamate, which contributes to its stimulant and anxiogenic effects.[2][15]
Experimental Protocols and Workflows
The validation of this compound's anxiogenic effects relies on standardized behavioral paradigms tailored to each species.
Rodent Anxiety Models
Elevated Plus-Maze (EPM) Test: This test is based on the natural aversion of rodents to open and elevated spaces.[1]
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure: A single rodent is placed at the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
Anxiogenic Effect Measurement: An increase in anxiety is indicated by a decrease in the time spent in and the number of entries into the open arms.
-
This compound Administration: Typically administered via intraperitoneal (IP) injection (e.g., 50-100 mg/kg) 20-30 minutes before the test.[9][10]
Zebrafish Anxiety Models
Novel Tank Diving Test: This test leverages the natural tendency of zebrafish to initially dive to the bottom of a novel environment (thigmotaxis) before gradually exploring the upper, more exposed areas.
-
Apparatus: A standard rectangular or trapezoidal tank, new to the fish.
-
Procedure: A single zebrafish is introduced into the novel tank, and its swimming behavior is recorded for several minutes.
-
Anxiogenic Effect Measurement: Increased anxiety is characterized by more time spent in the bottom third of the tank, increased freezing behavior, and erratic swimming patterns.[12]
-
This compound Administration: Zebrafish are typically exposed to this compound by immersion in treated water (e.g., 100 mg/L) for a specified duration before the test.[12]
Cross-Species Comparison and Conclusion
The experimental data provide robust, cross-species validation of this compound's anxiogenic properties. High doses of this compound reliably induce anxiety-like behaviors in evolutionarily diverse species, from humans to zebrafish. This conservation of effect strongly suggests a shared, fundamental neurobiological mechanism centered on the antagonism of adenosine receptors.
-
In Humans: The anxiogenic effect is particularly pronounced in individuals with pre-existing anxiety disorders and can be influenced by genetic predispositions in adenosine receptors.[4][5]
-
In Rodents: Models like the EPM provide quantifiable behavioral indices of anxiety that are sensitive to both acute and chronic this compound administration.[1] These models are crucial for dissecting the specific roles of receptor subtypes, such as A1 and A2A, in mediating anxiety.[9][10]
-
In Zebrafish: This model offers a high-throughput alternative for screening anxiogenic compounds.[14] The dose-dependent and gender-specific effects observed in zebrafish highlight the nuanced behavioral responses to this compound.[11]
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Association between A2a receptor gene polymorphisms and this compound-induced anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on anxiety and panic attacks in patients with panic disorder: A systematic review and meta-analysis [coffeeandhealth.org]
- 6. This compound intake and anxiety: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound consumption and self-assessed stress, anxiety, and depression in secondary school children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anxiogenic-like effect of this compound in two experimental procedures measuring anxiety in the mouse is not shared by selective A(2A) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zebrafish gender-specific anxiety-like behavioral and physiological reactions elicited by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Stress Mediates Anxiety-Like Behavior Induced by High this compound Intake in Zebrafish: Protective Effect of Alpha-Tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchmap.jp [researchmap.jp]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
Safety Operating Guide
Proper Disposal of Caffeine in a Laboratory Setting: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of caffeine.
This compound Waste Classification and Handling
This compound, while a common substance, must be treated as a chemical waste product within a laboratory environment. It is imperative that it is not disposed of through standard waste streams such as regular trash or down the drain.[1][2][3][4] The responsibility for correctly characterizing and disposing of chemical waste lies with the waste generator, who must adhere to local, regional, and national hazardous waste regulations.[1]
**Step-by-Step Disposal Protocol for this compound Waste
To ensure safety and compliance, follow these procedural steps for the disposal of solid this compound powder and this compound-contaminated materials.
1. Waste Identification and Segregation:
-
Properly identify the waste as "this compound" or "this compound-contaminated waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
3. Containment of Solid this compound Waste:
-
For spills or routine disposal of solid this compound, carefully sweep up the powder.[1][6]
-
Use methods that avoid the formation of dust and aerosols.[1][7] If necessary, dampen the material with water to prevent it from becoming airborne.[5]
-
Place the collected this compound waste into a designated, leak-proof, and chemically compatible container with a secure lid.[1][6][8]
4. Labeling of Waste Containers:
-
Clearly label the waste container as "Hazardous Waste."[8]
-
The label should include:
5. Storage of Waste:
-
Store the sealed waste container in a designated and secure area, such as a satellite accumulation area or a fume hood.[8]
-
Ensure the storage area is cool, dry, and well-ventilated.[6][9]
-
Keep the waste container away from incompatible materials.[8]
6. Disposal Arrangement:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[1][7]
-
Follow their specific procedures for requesting a waste pickup.[8]
7. Decontamination:
-
Thoroughly clean any surfaces that came into contact with the this compound to remove any residual contamination.[6]
-
Decontaminate or dispose of any cleaning materials (e.g., wipes, paper towels) as this compound-contaminated waste.
-
Wash hands thoroughly after handling.[9]
Quantitative Data Summary
Currently, specific quantitative thresholds for this compound disposal that would trigger different protocols are not widely established in publicly available safety data sheets. The general guideline is to treat any amount of pure this compound waste as a chemical waste to be disposed of professionally. For solutions, local regulations may dictate concentration limits for disposal, and it is crucial to consult your institution's EHS for specific guidance.
| Data Point | Guideline |
| Solid this compound | Treat as chemical waste, regardless of quantity. |
| This compound Solutions | Consult institutional EHS for specific concentration limits and disposal procedures. Do not dispose of down the drain without approval. |
| Empty Containers | Since empty containers may retain product residue, they should be disposed of as unused product or as directed by EHS.[1][6] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is visualized in the following diagram.
References
- 1. fishersci.com [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. media.laballey.com [media.laballey.com]
- 7. geneseo.edu [geneseo.edu]
- 8. benchchem.com [benchchem.com]
- 9. innophos.com [innophos.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
